Cyclobutane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
cyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDYWFYSNPVRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314772-13-8, 1523571-90-5 | |
| Record name | cyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cyclobutane-1,3-diamine dihydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of Cyclobutane-1,3-diamine Dihydrochloride
Abstract
Cyclobutane-1,3-diamine is a pivotal building block in modern medicinal chemistry and materials science, prized for the rigid, sterically constrained scaffold it provides.[1][2][3] Its unique three-dimensional structure can significantly influence a molecule's conformation and its binding affinity to biological targets, making it a valuable component in the design of novel therapeutics, including kinase inhibitors.[4] However, the synthesis of this diamine is not trivial, complicated by the inherent ring strain of the cyclobutane core and the need for precise stereochemical control. This guide provides an in-depth exploration of the core synthetic pathways to this compound, intended for researchers, chemists, and drug development professionals. We will dissect two primary strategies: the functional group transformation of cyclobutane-1,3-dicarboxylic acid via classical rearrangement reactions and the reductive amination of cyclobutane-1,3-dione. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to provide a field-proven and scientifically robust resource.
Introduction: The Strategic Value of the Cyclobutane Core
The cyclobutane moiety is increasingly sought after as a bioisostere for phenyl rings or other more flexible aliphatic chains in drug design. Its rigid structure reduces the number of accessible conformations of a molecule, which can lead to enhanced binding selectivity and improved pharmacokinetic properties. Cyclobutane-1,3-diamine, in particular, offers two primary amine functional groups with a defined spatial relationship, making it an ideal scaffold for constructing complex molecular architectures.[3][4] The dihydrochloride salt form enhances the compound's stability, solubility, and ease of handling, making it the preferred form for storage and subsequent synthetic applications.[4]
This guide focuses on the most prevalent and reliable methods for its synthesis, moving from readily available cyclobutane precursors to the final, high-purity product. We will begin by examining the critical stereochemical landscape of the 1,3-disubstituted cyclobutane ring, which dictates the feasibility and outcome of these synthetic routes.
Stereochemical Considerations: The Puckered Ring and Isomeric Stability
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer is generally the more stable thermodynamic product.[5] This is because the puckered conformation allows both substituents in the cis isomer to occupy pseudo-equatorial positions, minimizing unfavorable 1,3-diaxial steric interactions that would be present in an axial-axial arrangement.[5][6] In contrast, the trans isomer is forced to adopt a conformation with one substituent in a pseudo-axial and the other in a pseudo-equatorial position. This fundamental principle is a key consideration when designing a synthesis and predicting the major diastereomer.
Pathway I: Synthesis from Cyclobutane-1,3-dicarboxylic Acid
A common and versatile starting material for this synthesis is cyclobutane-1,3-dicarboxylic acid. The conversion of its two carboxylic acid groups into primary amines involves reactions that proceed through an isocyanate intermediate, effectively removing one carbon atom from each carboxyl group as carbon dioxide. The Curtius and Hofmann rearrangements are canonical examples of this transformation.
The Curtius Rearrangement: A Mild and Efficient Route
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines. The process involves the conversion of a carboxylic acid into an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[7][8] The highly reactive isocyanate is then hydrolyzed to the target amine.[9][10] This pathway is often favored due to its mild conditions and the avoidance of harsh reagents like bromine.
The key to the Curtius rearrangement is the formation of the diacyl azide. This can be achieved in two steps by first converting the dicarboxylic acid to a diacyl chloride (e.g., using thionyl chloride), followed by reaction with sodium azide.[8] Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide. The subsequent thermal rearrangement is a concerted process where the alkyl group migrates as nitrogen gas is expelled, thus avoiding a discrete, high-energy nitrene intermediate.[7] The choice to hydrolyze the resulting diisocyanate with aqueous acid not only forms the primary amine but also conveniently sets up the final step of isolating the product as its hydrochloride salt.
-
Acyl Azide Formation: To a stirred solution of cis/trans-cyclobutane-1,3-dicarboxylic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (2.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Rearrangement: Heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases (typically 2-3 hours), indicating the formation of the diisocyanate.
-
Hydrolysis and Salt Formation: Cool the reaction mixture to room temperature. Carefully add 6M aqueous hydrochloric acid and heat the biphasic mixture to reflux for 8-12 hours to ensure complete hydrolysis of the diisocyanate and the intermediate carbamic acid.
-
Workup and Isolation: After cooling, separate the aqueous layer. Wash the organic layer with water, and combine the aqueous extracts. Concentrate the aqueous solution under reduced pressure to yield a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.
The Hofmann Rearrangement: A Classic Alternative
The Hofmann rearrangement provides another route from a carboxylic acid derivative—in this case, a primary amide—to a primary amine with one less carbon atom.[11][12] The process requires converting the starting dicarboxylic acid into the corresponding dicarboxamide, which is then treated with bromine and a strong base.[13]
The reaction proceeds by first forming the dicarboxamide from the dicarboxylic acid (e.g., via the diacyl chloride followed by reaction with ammonia). The subsequent treatment with bromine and sodium hydroxide forms sodium hypobromite in situ.[11] The hypobromite converts the primary amide into an N-bromoamide intermediate. The base then abstracts the acidic N-H proton, triggering a rearrangement where the cyclobutane ring migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the diisocyanate intermediate.[11][14] Similar to the Curtius pathway, this intermediate is then hydrolyzed to the final diamine. The requirement for a strong base and bromine makes this route potentially less suitable for substrates with base-sensitive functional groups.
Pathway II: Synthesis from Cyclobutane-1,3-dione
An alternative strategy begins with cyclobutane-1,3-dione. This approach utilizes reductive amination, a robust and widely used method for converting carbonyls into amines.[15] This pathway can be advantageous as it builds the C-N bond directly without carbon loss.
Mechanism & Causality
Reductive amination involves two key transformations: the formation of a C=N double bond (an imine or oxime) and its subsequent reduction to a C-N single bond.[16] There are two common variants:
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Two-Step Oximation-Reduction: The dione is first reacted with hydroxylamine to form the stable cyclobutane-1,3-dioxime. This intermediate is then reduced to the diamine using a reducing agent such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rh/C).[17] This stepwise approach allows for the isolation and purification of the intermediate, offering greater control.
-
One-Pot Direct Reductive Amination: The dione, an amine source (like ammonia), and a reducing agent are combined in a single reaction vessel.[15] The key to a successful one-pot reaction is the choice of reducing agent. A selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is required.[18][19] These reagents are less reactive towards ketones but readily reduce the iminium ion that forms in equilibrium, driving the reaction towards the amine product.[19] Careful control of pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.[4]
-
Dioxime Formation: To a solution of cyclobutane-1,3-dione (1.0 eq) in ethanol/water, add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq). Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture to allow the cyclobutane-1,3-dioxime to precipitate. Filter and dry the solid.
-
Reduction: Suspend the dried dioxime in methanol or ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel or Rhodium on Carbon (Rh/C). Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Workup and Salt Formation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude diamine in a minimal amount of ethanol or isopropanol and treat with a solution of HCl in ether or isopropanol until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield pure this compound.
Product Characterization & Data Summary
Proper characterization of the final product is essential for confirming its identity and purity. The dihydrochloride salt is a white to off-white solid.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [4][20] |
| Molecular Weight | 159.06 g/mol | [4][20] |
| CAS Number | 1523571-90-5 (mixture); 1523571-17-6 (trans) | [4][20] |
| Topological Polar Surface Area | 52.0 Ų | [21] |
| Hydrogen Bond Donors | 2 | [21] |
| Hydrogen Bond Acceptors | 2 | [21] |
Conclusion
The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of route depends largely on the availability of starting materials, tolerance for specific reagents, and desired scale. The Curtius rearrangement starting from the dicarboxylic acid offers a mild and high-yielding route, avoiding harsh reagents. For a more direct approach from a dione, reductive amination provides an excellent alternative, with the two-step oximation-reduction sequence offering robust control and the one-pot method providing efficiency. A thorough understanding of the underlying mechanisms and stereochemical principles of the cyclobutane ring is paramount for the successful execution of these syntheses. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this valuable building block in their research and development endeavors.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. pharmdguru.com [pharmdguru.com]
- 14. scribd.com [scribd.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemscene.com [chemscene.com]
- 21. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Cis/Trans Isomerism of Cyclobutane-1,3-diamine
Abstract
The cyclobutane scaffold has emerged as a compelling structural motif in modern drug discovery, prized for its ability to confer conformational rigidity and provide unique three-dimensional vectors for substituent placement.[1][2] Among its derivatives, cyclobutane-1,3-diamine presents a classic case of cis/trans isomerism, where the spatial orientation of the two amino groups profoundly influences the molecule's physicochemical properties, biological activity, and synthetic utility. This guide provides a comprehensive technical overview of the stereochemical nuances of cyclobutane-1,3-diamine, intended for researchers, medicinal chemists, and drug development professionals. We will explore the foundational principles of cyclobutane conformation, detail synthetic and analytical methodologies for isomer differentiation and separation, and discuss the practical implications of this isomerism in the context of pharmaceutical sciences.
Foundational Principles: The Conformation of the Cyclobutane Ring
A common misconception is to view the cyclobutane ring as a planar square. In reality, a planar conformation would induce significant torsional strain from eclipsing C-H bonds.[3][4] To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[3][4][5][6] This puckering results in two distinct types of substituent positions: pseudo-axial and pseudo-equatorial, which are analogous to the axial and equatorial positions in cyclohexane but with a much lower energy barrier for ring inversion (approximately 1.45 kcal/mol).[5][7]
Caption: Logical flow from ring strain to isomer stability.
Synthesis of Cis/Trans Cyclobutane-1,3-diamine
The synthesis of cyclobutane-1,3-diamine isomers often begins with the construction of a cyclobutane-1,3-dicarboxylic acid precursor, as the carboxylic acid groups can be readily converted to amines via reactions like the Curtius rearrangement.[1] A common and scalable approach involves the alkylation of malonate esters to form the four-membered ring.[1][9][10] The resulting mixture of cis and trans dicarboxylic acids or their esters can then be carried forward.
The stereochemical outcome of the synthesis is often a mixture of isomers, as the energy difference between the 1,3-cis and 1,3-trans orientations can be minimal, making stereoselective synthesis challenging.[11] For instance, hydrogenation of a cyclobutylidene precursor often yields a mixture of cis and trans products.[12]
Caption: Generalized synthetic workflow for cyclobutane-1,3-diamine.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol outlines the conversion of a mixture of cis/trans-cyclobutane-1,3-dicarboxylic acids to the corresponding diamines.
-
Esterification: Dissolve the dicarboxylic acid mixture in excess methanol and add a catalytic amount of sulfuric acid. Reflux for 4-6 hours. Monitor by TLC. After completion, neutralize with NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the dimethyl ester.
-
Causality: The esterification step protects the carboxylic acids and improves solubility for the subsequent steps.
-
-
Hydrazide Formation: Dissolve the dimethyl ester in ethanol and add hydrazine hydrate (2.5 equivalents). Reflux for 12-16 hours, during which the dihydrazide product precipitates. Cool the reaction mixture and filter to collect the solid product.
-
Azide Formation: Suspend the dihydrazide in a mixture of acetic acid and water at 0°C. Add a solution of sodium nitrite (2.2 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour. The resulting diacyl azide is typically not isolated.
-
Causality: The low temperature is critical to prevent the premature decomposition of the unstable acyl azide intermediate.
-
-
Curtius Rearrangement: Extract the aqueous azide solution with cold toluene. Gently heat the toluene layer to 80-90°C. Nitrogen gas will evolve as the azide rearranges to the diisocyanate. Continue heating until gas evolution ceases.
-
Hydrolysis: Cool the toluene solution and add 6M HCl. Reflux the biphasic mixture vigorously for 8-12 hours to hydrolyze the diisocyanate to the diamine dihydrochloride salt.
-
Isolation: Cool the mixture. The diamine dihydrochloride salts will precipitate or be in the aqueous layer. Separate the layers, concentrate the aqueous layer, and collect the solid product, which is a mixture of cis and trans isomers.
Isomer Characterization and Differentiation
Distinguishing between the cis and trans isomers of cyclobutane-1,3-diamine is critical. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed definitively by X-ray crystallography.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for routine isomer differentiation in solution. The symmetry of the isomers dictates the appearance of their spectra.
-
trans-Cyclobutane-1,3-diamine: Due to a C₂ axis of symmetry, the two methine protons (CH-NH₂) are chemically equivalent, as are the two methylene groups (CH₂). This results in a simpler spectrum. The four protons of the two methylene groups are also often chemically equivalent.
-
cis-Cyclobutane-1,3-diamine: This isomer possesses a plane of symmetry but lacks the C₂ rotational symmetry of the trans isomer. Consequently, the chemical environments of the protons on the same side as the amino groups are different from those on the opposite side, leading to more complex splitting patterns and a larger number of distinct signals.[13]
| Isomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiator |
| trans | - One signal for the 2 methine protons (CH -N).- One signal for the 4 methylene protons (-CH₂ -). | - One signal for the 2 methine carbons (C H-N).- One signal for the 2 methylene carbons (-C H₂-). | Fewer signals due to higher symmetry. |
| cis | - One signal for the 2 methine protons (CH -N).- Two distinct signals for the 4 methylene protons. | - One signal for the 2 methine carbons (C H-N).- One signal for the 2 methylene carbons (-C H₂-). | More complex methylene proton signals.[13] The vicinal coupling constants (J-values) between protons can also differ significantly between isomers.[14][15] |
Table 1: Comparative NMR data for cis/trans-cyclobutane-1,3-diamine.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry.[16] By determining the three-dimensional arrangement of atoms in the crystal lattice, it can definitively assign the cis or trans configuration.[9][17] Furthermore, it provides precise data on bond lengths, bond angles, and the exact puckering angle of the cyclobutane ring for each isomer in the solid state.[9][18] This technique is considered the gold standard for structural elucidation but requires the formation of suitable single crystals.
Separation of Cis and Trans Isomers
Since synthesis often produces an isomeric mixture, an effective separation protocol is essential. Fractional crystallization is a common and scalable method. The principle relies on the differential solubility of the two isomers, which can be enhanced by converting them into diastereomeric salts using a chiral acid or by forming other derivatives like dihydrochlorides.[19]
Caption: Workflow for separating isomers via fractional crystallization.
Protocol: Separation via Dihydrochloride Salt Crystallization
-
Salt Formation: Dissolve the mixture of cis/trans-cyclobutane-1,3-diamine in methanol. Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a stoichiometric amount (2.0 equivalents) of concentrated HCl.
-
Crystallization: Allow the solution to stand at a reduced temperature (e.g., 4°C) for 12-24 hours. The dihydrochloride salt of one isomer (typically the trans) will be less soluble and will crystallize out.
-
Self-Validation: The progress of the crystallization and the purity of the resulting solid can be monitored by taking small samples, neutralizing them, and analyzing by ¹H NMR.
-
-
Isolation (First Isomer): Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched salt of the less soluble isomer.
-
Isolation (Second Isomer): Take the filtrate, which is now enriched in the more soluble isomer, and reduce the solvent volume under reduced pressure to induce crystallization of the second salt.
-
Purification: Both solids can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) until NMR analysis shows high isomeric purity.
-
Free Base Liberation: To recover the pure diamine, dissolve the purified salt in water and add a strong base (e.g., 50% NaOH) until the pH is >12. Extract the free diamine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent.
Applications in Drug Development
The rigid nature of the cyclobutane ring makes its derivatives, including the 1,3-diamines, highly valuable as "3D scaffolds" in medicinal chemistry.[2][9] By locking the distance and relative orientation of the two amino groups, these isomers allow for the precise positioning of pharmacophoric elements to interact with biological targets.
The choice between the cis and trans isomer is critical, as the different spatial vectors they present can lead to dramatic differences in biological activity.
-
Cis Isomer: Presents the two functional groups on the same side of the ring, creating a "U-shape" geometry. This can be ideal for chelating a metal ion in an enzyme's active site or for interacting with two adjacent pockets on a receptor surface.
-
Trans Isomer: Presents the functional groups on opposite sides, creating a more linear or "Z-shape" geometry. This is suitable for spanning larger distances or bridging two separate domains of a protein.
A notable example is in the development of Janus kinase (JAK) inhibitors, where cis-1,3-cyclobutane diamine linkers have been shown to provide potent and selective compounds.[2] The puckered ring of the cis isomer optimally positions a sulfonamide group to form key hydrogen bonds within the JAK1 active site, an interaction that is less favorable with the corresponding trans isomer, resulting in lower activity.[2]
| Property | Cis-Isomer | Trans-Isomer |
| Relative Stability | More Stable (Diequatorial) | Less Stable (Axial-Equatorial) |
| Geometry | "U-Shape" | "Z-Shape" / Linear |
| Symmetry | Lower (Cₛ) | Higher (C₂) |
| NMR Spectrum | More Complex | Simpler |
| Application Logic | Interacting with adjacent binding sites. | Spanning distant binding sites. |
Table 2: Summary of key properties and application logic for cis/trans isomers.
Conclusion
The cis/trans isomerism of cyclobutane-1,3-diamine is a foundational concept with profound practical implications for synthetic and medicinal chemistry. Understanding the puckered conformation of the cyclobutane ring is paramount to appreciating the relative stabilities and three-dimensional structures of these isomers. Robust analytical techniques, particularly NMR spectroscopy, allow for their routine differentiation, while classical methods like fractional crystallization enable their separation on a preparative scale. For drug development professionals, the choice between a cis or trans-1,3-diamine scaffold is a critical design element that can dictate a compound's potency and selectivity, making a thorough understanding of their stereochemistry an invaluable asset in the rational design of new therapeutics.
References
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- 10. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 11. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
A Spectroscopic Investigation of Cyclobutane-1,3-diamine Dihydrochloride: A Technical Guide for Researchers
Abstract
Cyclobutane-1,3-diamine dihydrochloride is a pivotal building block in contemporary drug discovery and materials science, valued for its constrained cyclic structure.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent synthetic transformations. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Spectroscopic Characterization
In the realm of chemical synthesis and analysis, the unequivocal structural elucidation of a molecule is the bedrock upon which all further research is built. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule such as this compound, which can exist as cis and trans isomers, a detailed spectroscopic analysis is not merely confirmatory but essential for understanding its three-dimensional structure and, consequently, its chemical reactivity and biological activity.
This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for the characterization of this compound. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Framework: Proton NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; protons near electronegative groups are "deshielded" and appear at a higher chemical shift (downfield).[2][3] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), reveals the number of neighboring protons.
Predicted ¹H NMR Spectrum of this compound:
The proton NMR spectrum of this compound will be influenced by the presence of the electron-withdrawing ammonium groups (-NH₃⁺) and the puckered conformation of the cyclobutane ring.[4] The dihydrochloride salt form significantly affects the chemical shifts of protons alpha to the nitrogen atoms.[5]
-
Protons on C1 and C3 (Methine Protons, -CH-NH₃⁺): These protons will be the most downfield due to the strong deshielding effect of the adjacent positively charged nitrogen atoms. Their chemical shift is expected to be in the range of δ 3.5 - 4.0 ppm . The signal will likely be a multiplet due to coupling with the methylene protons on C2 and C4.
-
Protons on C2 and C4 (Methylene Protons, -CH₂-): These protons are further from the electronegative ammonium groups and will appear more upfield. Their chemical environment will differ depending on whether they are cis or trans to the amine groups, leading to potentially complex splitting patterns. A broad range of δ 2.0 - 2.8 ppm is anticipated. The puckered nature of the cyclobutane ring can result in non-equivalent axial and equatorial protons, further complicating the spectrum.[4]
-
Ammonium Protons (-NH₃⁺): These protons are exchangeable and their signal is often broad. Depending on the solvent and concentration, they may appear as a broad singlet in the range of δ 7.0 - 8.5 ppm . In deuterated water (D₂O), this signal will exchange with deuterium and disappear.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methine (-CH-NH₃⁺) | 3.5 - 4.0 | Multiplet |
| Methylene (-CH₂-) | 2.0 - 2.8 | Multiplet |
| Ammonium (-NH₃⁺) | 7.0 - 8.5 | Broad Singlet |
Experimental Protocol for ¹H NMR Spectroscopy:
A robust protocol is crucial for obtaining a high-resolution spectrum.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice as it will exchange with the labile N-H protons, simplifying the spectrum. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, to calibrate the chemical shift scale to 0 ppm.[6]
-
Instrument Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Theoretical Framework: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by electronegativity and hybridization.[7] Carbonyl carbons and carbons attached to electronegative atoms typically appear downfield.
Predicted ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum will be simpler than the ¹H NMR spectrum, as ¹³C-¹³C coupling is rare due to the low natural abundance of ¹³C.
-
Carbons C1 and C3 (-CH-NH₃⁺): These carbons are directly attached to the electron-withdrawing ammonium groups and will be significantly deshielded, appearing in the range of δ 45 - 55 ppm .
-
Carbons C2 and C4 (-CH₂-): These methylene carbons will be more shielded and appear upfield, likely in the range of δ 25 - 35 ppm . The exact chemical shift will depend on the stereochemistry (cis vs. trans).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Methine (-CH-NH₃⁺) | 45 - 55 |
| Methylene (-CH₂-) | 25 - 35 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters: ¹³C NMR experiments require more scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each carbon.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Workflow for NMR-Based Structure Elucidation:
Caption: A simplified workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
Theoretical Framework: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of specific bonds.
Predicted FTIR Spectrum of this compound:
The FTIR spectrum of this compound will be dominated by absorptions characteristic of the ammonium (-NH₃⁺) and alkyl (C-H) groups.
-
N-H Stretching: The N-H stretching vibrations of the ammonium group will appear as a broad and strong band in the region of 3200-2800 cm⁻¹ .[8] This broadness is due to hydrogen bonding.
-
N-H Bending: The bending vibrations of the ammonium group will give rise to one or more bands in the region of 1600-1500 cm⁻¹ .[9]
-
C-H Stretching: The stretching vibrations of the C-H bonds in the cyclobutane ring will appear just below 3000 cm⁻¹, typically in the range of 2980-2850 cm⁻¹ .
-
C-H Bending: The bending (scissoring and rocking) vibrations of the methylene groups will be observed in the region of 1470-1430 cm⁻¹ .
Table 3: Predicted FTIR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| -NH₃⁺ | Stretching | 3200 - 2800 | Strong, Broad |
| -NH₃⁺ | Bending | 1600 - 1500 | Medium |
| C-H (sp³) | Stretching | 2980 - 2850 | Medium |
| -CH₂- | Bending | 1470 - 1430 | Medium |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):
The KBr pellet method is a common technique for analyzing solid samples.[1][10]
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any water, which has strong IR absorptions.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow for FTIR Sample Preparation and Analysis:
Caption: A streamlined workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that often causes fragmentation of the molecule.[11] The resulting fragmentation pattern can provide valuable structural information. For amine-containing compounds, a key fragmentation pathway is alpha-cleavage.[12][13]
Predicted Mass Spectrum of this compound:
The dihydrochloride salt is not ideal for direct EI-MS analysis. Typically, the free base (Cyclobutane-1,3-diamine, C₄H₁₀N₂) would be analyzed. The molecular weight of the free base is 86.14 g/mol .
-
Molecular Ion Peak (M⁺): An odd molecular weight for the free base is expected due to the presence of two nitrogen atoms (an even number), so the molecular ion peak should appear at m/z = 86 . However, this peak may be weak or absent in the EI spectrum of aliphatic amines.
-
Alpha-Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). This would result in the formation of a stable iminium ion.
-
Cleavage of a C-C bond in the ring could lead to a fragment with m/z = 57 ([C₃H₇N]⁺) or m/z = 43 ([C₂H₅N]⁺).
-
A common fragment for primary amines is the [CH₂=NH₂]⁺ ion at m/z = 30 .
-
Table 4: Predicted Key Fragments in the Mass Spectrum of Cyclobutane-1,3-diamine (Free Base)
| m/z | Proposed Fragment |
| 86 | [C₄H₁₀N₂]⁺ (Molecular Ion) |
| 57 | [C₃H₇N]⁺ |
| 43 | [C₂H₅N]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Preparation: The dihydrochloride salt should be converted to the free base by treatment with a suitable base followed by extraction. A small amount of the purified free base is then introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic approach, where the data from ¹H NMR, ¹³C NMR, FTIR, and MS are collectively interpreted to build a complete and unambiguous picture of the molecule's structure. Each technique provides a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, FTIR identifies the key functional groups, and MS reveals the molecular weight and fragmentation patterns. By understanding the theoretical principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently characterize this important chemical building block, paving the way for its successful application in drug discovery and materials science.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Enduring Legacy of a Strained Scaffold: A Technical Guide to the Discovery and History of Cyclobutane Diamines
Abstract
The cyclobutane motif, a four-membered carbocycle, has long intrigued and challenged organic chemists due to its inherent ring strain. This guide provides a comprehensive exploration of a particularly impactful class of these molecules: cyclobutane diamines. We will traverse the historical landscape of their discovery, from the initial synthesis of the parent cyclobutane ring to the development of sophisticated stereoselective methodologies for diamine synthesis. This guide will delve into the pivotal role of cyclobutane diamines as key building blocks in medicinal chemistry, most notably in the creation of platinum-based anticancer agents like carboplatin. Furthermore, we will explore their emerging applications in asymmetric catalysis and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the synthesis, properties, and applications of these versatile scaffolds.
A Historical Perspective: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry
The story of cyclobutane diamines is intrinsically linked to the broader history of cyclobutane chemistry. The first successful synthesis of the parent cyclobutane was a landmark achievement in organic chemistry.
The Dawn of Strained Rings: Willstätter's Seminal Synthesis
In 1907, Richard Willstätter and James Bruce reported the first synthesis of cyclobutane.[1] Their approach involved the hydrogenation of cyclobutene, which itself was obtained through a multi-step synthesis starting from a cyclobutanedicarboxylic acid. This pioneering work opened the door to the exploration of strained four-membered ring systems, a field that would prove to be rich with unique chemical reactivity and conformational properties.
The Emergence of Platinum Anticancer Agents: A Serendipitous Discovery
The trajectory of cyclobutane diamines took a dramatic turn with the serendipitous discovery of the anticancer properties of cisplatin in the 1960s by Barnett Rosenberg.[2][3] This discovery ignited a fervent search for platinum-based analogues with improved therapeutic profiles, specifically reduced toxicity. This quest ultimately led to the development of second and third-generation platinum drugs where the diamine ligand played a crucial role in modulating the drug's activity and side-effect profile.
Carboplatin and Oxaliplatin: The Rise of Cyclobutane and Cyclohexane Diamine Ligands
The development of carboplatin in the 1980s marked a significant milestone.[2] Researchers at the Institute of Cancer Research and Bristol-Myers Squibb sought to mitigate the severe nephrotoxicity associated with cisplatin.[2] They replaced the two chloride ligands with a bidentate dicarboxylate ligand, 1,1-cyclobutanedicarboxylate, leading to a compound with a more favorable toxicity profile.[4]
Subsequently, the development of oxaliplatin introduced the trans-1,2-diaminocyclohexane (DACH) ligand.[5][6] This bulkier diamine ligand was found to be crucial for the drug's activity against cisplatin-resistant cancer cell lines.[5][6] The success of these drugs firmly established the importance of cyclic diamine ligands in the design of platinum-based anticancer agents and spurred further research into the synthesis and application of various cyclobutane diamine isomers.
Synthetic Methodologies: Constructing the Strained Scaffold
The synthesis of cyclobutane diamines can be approached through various strategies, often involving the initial construction of the cyclobutane ring followed by the introduction of the amino functionalities.
Building the Cyclobutane Core
Several methods are employed for the synthesis of the cyclobutane ring, each with its own advantages and limitations.
-
[2+2] Photocycloaddition: This powerful method involves the light-induced reaction of two alkenes to form a cyclobutane ring. It is a cornerstone of cyclobutane synthesis and has been extensively used in the preparation of a wide variety of substituted cyclobutanes.
-
Malonate Alkylation: The reaction of diethyl malonate with 1,3-dihalopropanes is a classical and effective method for constructing the cyclobutane ring, particularly for the synthesis of 1,1-cyclobutanedicarboxylic acid, a key precursor to the carboplatin ligand.[7][8]
-
Ring Contraction and Expansion Reactions: While less common for the primary synthesis of simple cyclobutane diamines, ring contraction of five-membered rings or ring expansion of cyclopropanes can also be employed to generate the cyclobutane scaffold.
Synthesis of Key Cyclobutane Diamine Isomers
The stereochemistry of the diamine substituents on the cyclobutane ring is critical for their biological activity and application in catalysis. Therefore, stereoselective synthetic methods are of paramount importance.
trans-1,2-Diaminocyclobutane is a chiral molecule that exists as a pair of enantiomers. Its synthesis often involves the resolution of a racemic mixture or an asymmetric synthesis.
Experimental Protocol: Synthesis and Resolution of (±)-trans-1,2-Diaminocyclobutane
This protocol is adapted from established literature procedures.
Step 1: Synthesis of trans-1,2-Cyclobutanedicarboxylic Acid
-
A solution of maleic anhydride in a suitable solvent is subjected to photochemical [2+2] cycloaddition with ethylene.
-
The resulting cis-1,2-cyclobutanedicarboxylic anhydride is hydrolyzed to the corresponding diacid.
-
The cis-diacid is then isomerized to the more stable trans-diacid using a strong base.
Step 2: Conversion to trans-1,2-Diaminocyclobutane
-
trans-1,2-Cyclobutanedicarboxylic acid is converted to the corresponding diacyl chloride using thionyl chloride.
-
The diacyl chloride is then treated with sodium azide to form the diacyl azide.
-
A Curtius rearrangement of the diacyl azide, followed by hydrolysis, yields the racemic trans-1,2-diaminocyclobutane.
Step 3: Resolution of (±)-trans-1,2-Diaminocyclobutane
-
The racemic diamine is treated with a chiral resolving agent, such as (+)-tartaric acid, in a suitable solvent.
-
The diastereomeric salts are separated by fractional crystallization.
-
The separated salts are then treated with a base to liberate the enantiomerically pure diamines.
The cis-isomer is a meso compound and is typically synthesized through methods that favor the formation of the cis stereochemistry.
Experimental Protocol: Synthesis of cis-1,2-Diaminocyclobutane
Step 1: Synthesis of cis-1,2-Cyclobutanedicarboxylic Acid
-
As described in the synthesis of the trans-isomer, photochemical [2+2] cycloaddition of maleic anhydride with ethylene followed by hydrolysis yields cis-1,2-cyclobutanedicarboxylic acid.
Step 2: Conversion to cis-1,2-Diaminocyclobutane
-
Similar to the trans-isomer, the cis-diacid is converted to the diamine via the diacyl azide and Curtius rearrangement. The stereochemistry is retained throughout this sequence.
Both cis and trans isomers of 1,3-diaminocyclobutane are valuable building blocks. Their synthesis often starts from 1,3-cyclobutanedione or related precursors.
Experimental Protocol: Synthesis of cis- and trans-1,3-Diaminocyclobutane
Step 1: Synthesis of 1,3-Cyclobutanedione
-
1,3-Cyclobutanedione can be prepared from the hydrolysis of 1,3-diethoxycyclobutane, which is obtained from the [2+2] cycloaddition of ethyl vinyl ether.
Step 2: Reductive Amination
-
Reductive amination of 1,3-cyclobutanedione with ammonia and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation will yield a mixture of cis- and trans-1,3-diaminocyclobutane.
-
The isomer ratio can often be influenced by the choice of reducing agent and reaction conditions. Separation of the isomers is typically achieved by chromatography or crystallization.
Applications of Cyclobutane Diamines
The unique conformational constraints and stereochemical arrangements of cyclobutane diamines have made them valuable in several scientific disciplines.
Medicinal Chemistry: The Platinum Connection
The most significant application of cyclobutane diamines to date has been in the development of platinum-based anticancer drugs.
| Drug | Diamine Ligand | Key Therapeutic Advantage |
| Carboplatin | None (uses 1,1-cyclobutanedicarboxylate) | Reduced nephrotoxicity compared to cisplatin[4] |
| Oxaliplatin | trans-1,2-Diaminocyclohexane | Activity against cisplatin-resistant tumors[5][6] |
| Investigational Drugs | Various cyclobutane diamine isomers | Exploration of structure-activity relationships |
The success of these drugs has inspired the synthesis and evaluation of numerous other platinum complexes incorporating different cyclobutane diamine isomers to probe structure-activity relationships and develop new anticancer agents with improved efficacy and reduced side effects.
Asymmetric Catalysis
Chiral cyclobutane diamines have emerged as promising ligands in asymmetric catalysis. Their rigid backbone and well-defined stereochemistry can create a highly effective chiral environment around a metal center, leading to high enantioselectivities in a variety of transformations.
| Reaction Type | Cyclobutane Diamine Ligand | Metal | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Chiral 1,2-Diaminocyclobutane derivatives | Rhodium, Ruthenium | Up to >99% |
| Asymmetric C-C Bond Formation | Chiral 1,2- and 1,3-Diamine derivatives | Palladium, Copper | Often >90% |
Materials Science: Building with Blocks
The rigid and well-defined structure of cyclobutane diamines makes them attractive monomers for the synthesis of novel polymers. These polymers can exhibit unique thermal and mechanical properties.
-
Polyamides and Polyimides: The reaction of cyclobutane diamines with diacyl chlorides or dianhydrides can produce polyamides and polyimides with high thermal stability and mechanical strength.
-
Coordination Polymers: The ability of cyclobutane diamines to act as ligands for metal ions has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of cyclobutane diamines is essential for their application in various fields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| trans-1,2-Diaminocyclobutane | C₄H₁₀N₂ | 86.14 | - | - |
| cis-1,2-Diaminocyclobutane | C₄H₁₀N₂ | 86.14 | - | - |
| 1,3-Diaminocyclobutane | C₄H₁₀N₂ | 86.14 | - | 156 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectra of cyclobutane diamines are characterized by complex multiplets in the aliphatic region due to the puckered nature of the cyclobutane ring and the various coupling constants between the protons. The chemical shifts of the protons attached to the carbons bearing the amino groups are typically found at a lower field.
-
¹³C NMR: The carbon NMR spectra show signals in the aliphatic region, with the carbons attached to the nitrogen atoms appearing at a lower field.
-
IR Spectroscopy: The infrared spectra of cyclobutane diamines exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.
-
Mass Spectrometry: The mass spectra typically show the molecular ion peak and fragmentation patterns corresponding to the loss of amino groups and cleavage of the cyclobutane ring.
Future Outlook
The field of cyclobutane diamine chemistry continues to evolve. The development of more efficient and stereoselective synthetic methods will undoubtedly lead to the discovery of new applications. In medicinal chemistry, the design of novel platinum and non-platinum-based drugs incorporating these scaffolds remains an active area of research. In asymmetric catalysis, the exploration of new ligand designs based on cyclobutane diamines holds the potential for the discovery of highly efficient and selective catalysts for a wide range of chemical transformations. Furthermore, the unique properties of cyclobutane-containing polymers are likely to be exploited in the development of advanced materials with tailored properties. The strained yet versatile nature of the cyclobutane diamine scaffold ensures its continued importance in the landscape of modern chemistry.
References
- 1. [Development of carboplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboplatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 1,2-Diaminocyclohexane Carrier Ligand in Oxaliplatin Induces p53-Dependent Transcriptional Repression of Factors Involved in Thymidylate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Thermodynamic Stability of Cyclobutane-1,3-diamine
Abstract
The cyclobutane scaffold is a compelling structural motif in modern drug discovery, prized for its ability to impart conformational rigidity and provide unique three-dimensional diversity. Among its derivatives, cyclobutane-1,3-diamine serves as a critical building block, offering two functional groups in distinct spatial arrangements. The thermodynamic stability of its cis and trans isomers is a pivotal parameter that dictates synthetic accessibility, conformational preference, and ultimately, its utility in medicinal chemistry. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of cis- and trans-cyclobutane-1,3-diamine, offering both theoretical principles and actionable experimental and computational protocols for its assessment.
The Energetic Landscape of the Cyclobutane Ring
The cyclobutane ring is characterized by significant inherent ring strain, estimated to be approximately 26.3 kcal/mol.[1][2][3] This instability relative to an acyclic alkane arises from two primary sources:
-
Angle Strain: The ideal sp³ bond angle is 109.5°. A planar cyclobutane would impose rigid 90° internal angles, creating substantial angle strain.[1]
-
Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain.
To mitigate these unfavorable interactions, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[1][4][5] This puckering slightly decreases the C-C-C bond angles to around 88°, marginally increasing angle strain, but significantly relieves torsional strain by staggering the C-H bonds.[4] The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature.[5][6]
Caption: Sources of strain in cyclobutane and the puckered conformation.
Conformational Analysis of cis- and trans-Cyclobutane-1,3-diamine
The substitution pattern in 1,3-disubstituted cyclobutanes has a profound impact on the thermodynamic stability of the resulting isomers. In the puckered cyclobutane ring, substituents can occupy one of two positions: pseudo-axial (pointing more towards the axis of the ring) or pseudo-equatorial (pointing more towards the periphery).
For most 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer .[6][7] This counterintuitive finding, when compared to cyclohexane derivatives, is a direct consequence of the puckered geometry of the cyclobutane ring.
-
cis-Cyclobutane-1,3-diamine: In the cis isomer, both amino groups can simultaneously occupy pseudo-equatorial positions in the puckered conformation. This arrangement minimizes steric hindrance and avoids unfavorable 1,3-diaxial-like interactions.[6][7]
-
trans-Cyclobutane-1,3-diamine: In contrast, the trans isomer is constrained to have one amino group in a pseudo-equatorial position and the other in a pseudo-axial position. The pseudo-axial substituent experiences greater steric repulsion with the syn-axial hydrogen atom at the C3 position, rendering this isomer less stable.[7]
Caption: Relative stability of cis and trans 1,3-disubstituted cyclobutanes.
Quantitative Assessment of Thermodynamic Stability
The relative thermodynamic stability of cis- and trans-cyclobutane-1,3-diamine can be quantified through both experimental measurements and computational modeling. The key thermodynamic parameters of interest are the standard enthalpy of formation (ΔfH°) and the Gibbs free energy of formation (ΔfG°).
| Parameter | Definition | Significance |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[8] | A more negative value indicates greater enthalpic stability. |
| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[4] | A more negative value indicates greater overall thermodynamic stability at a given temperature and pressure, accounting for both enthalpy and entropy. |
As a point of reference, the experimentally determined standard enthalpy of formation for the solid phase of cis-cyclobutane-1,3-dicarboxylic acid, a structurally similar compound, is -838.1 ± 4.0 kJ/mol.[6]
Experimental Protocols for Stability Determination
A rigorous experimental determination of the thermodynamic stability of cyclobutane-1,3-diamine isomers involves a combination of calorimetry and structural analysis.
Protocol for Bomb Calorimetry
This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.
Objective: To measure the heat of combustion of cis- and trans-cyclobutane-1,3-diamine to determine their respective enthalpies of formation.
Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of a standard substance with a known heat of combustion, such as benzoic acid (approximately 1 g).
-
Place the pellet in the sample cup inside the bomb calorimeter.
-
Attach a measured length of fuse wire to the electrodes, ensuring it touches the pellet.
-
Add 1 mL of deionized water to the bomb to saturate the internal atmosphere.
-
Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.
-
Immerse the bomb in a precisely measured volume of water (e.g., 2000 mL) in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for about 5 minutes.
-
Ignite the sample and record the temperature rise until a maximum is reached and the temperature begins to fall.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.
-
-
Sample Combustion:
-
Repeat the above procedure using a precisely weighed sample (approximately 0.5-0.8 g) of each cyclobutane-1,3-diamine isomer.
-
Record the temperature changes for the combustion of each isomer.
-
-
Data Analysis:
-
Calculate the total heat released for each sample run.
-
Correct for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.
-
Determine the heat of combustion per mole of each diamine isomer.
-
Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and N₂ to calculate the standard enthalpy of formation (ΔfH°) for both cis- and trans-cyclobutane-1,3-diamine.
-
Caption: Experimental workflow for bomb calorimetry.
Protocol for Conformational Analysis by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy, including advanced techniques like NOESY, can provide valuable insights into the solution-phase conformation of the isomers.
Objective: To elucidate the preferred conformation of each isomer in solution and support the relative stability assessment.
Methodology:
-
Sample Preparation: Prepare solutions of each isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a concentration of 5-10 mg/mL.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum for each isomer.
-
Analyze the chemical shifts and coupling constants of the cyclobutane ring protons. The relative orientations of the protons (and thus the amino substituents) can be inferred from the magnitude of the vicinal (³JHH) and long-range (⁴JHH) coupling constants.[9]
-
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, which can help in assigning the correct isomer.
-
2D NMR (COSY and NOESY):
-
Perform a COSY experiment to establish proton-proton connectivity within the ring.
-
Run a NOESY experiment to identify through-space interactions. For the trans isomer, NOE signals between the axial amino group proton and the syn-axial ring proton would be expected, which would be absent in the cis isomer.
-
-
Variable Temperature NMR: Acquiring spectra at different temperatures can provide information about the conformational dynamics and the energy barrier to ring inversion.
Protocol for Single-Crystal X-ray Crystallography
This technique provides unambiguous proof of the solid-state structure and conformation of each isomer.
Objective: To determine the precise three-dimensional structure of the cis and trans isomers in the crystalline state.
Methodology:
-
Crystallization:
-
Grow single crystals of each isomer suitable for X-ray diffraction. Common methods include slow evaporation of a saturated solution, or vapor diffusion.[10]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a collimated beam of X-rays and collect the diffraction data as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and displacement parameters to achieve the best fit with the experimental data.[12]
-
-
Structural Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and torsion angles, confirming the puckered conformation of the cyclobutane ring and the pseudo-axial/equatorial positions of the amino groups in each isomer.
-
Computational Protocol for Thermodynamic Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the thermodynamic properties of molecules when experimental data is unavailable.
Objective: To calculate the ground-state energies of cis- and trans-cyclobutane-1,3-diamine and determine their relative thermodynamic stability.
Methodology:
-
Structure Building:
-
Construct 3D models of both cis- and trans-cyclobutane-1,3-diamine using molecular modeling software. Ensure the correct initial stereochemistry and a reasonable puckered conformation.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each isomer to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.[13] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.
-
The optimization algorithm will systematically adjust the molecular geometry to minimize the total electronic energy.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Energy Calculation and Analysis:
-
Extract the total electronic energy and the thermal corrections from the output files.
-
Calculate the Gibbs free energy (G) for each isomer using the formula: G = H - TS, where H is the sum of the electronic energy and the thermal correction to enthalpy, T is the temperature (usually 298.15 K), and S is the entropy.
-
The relative stability (ΔG) between the two isomers can be calculated as: ΔG = G(trans) - G(cis). A positive value indicates that the cis isomer is more stable. The same can be done for enthalpy (ΔH).
-
Caption: Computational workflow for determining relative stability using DFT.
Conclusion
The thermodynamic stability of cis- and trans-cyclobutane-1,3-diamine is governed by the fundamental principles of ring strain and steric interactions within the puckered cyclobutane framework. Conformational analysis strongly predicts that the cis isomer, which can adopt a diequatorial conformation, is more stable than the trans isomer, which is forced into an axial-equatorial arrangement. While specific experimental thermodynamic data for these diamines is sparse, a combination of bomb calorimetry, NMR spectroscopy, and X-ray crystallography can provide a definitive experimental assessment. Furthermore, modern computational chemistry methods, particularly DFT, offer a robust and accessible means to predict the relative stabilities of these isomers with high accuracy. A thorough understanding of these principles and methodologies is essential for researchers and drug development professionals seeking to effectively utilize this versatile diamine scaffold in the design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 6. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. Cyclobutane (CAS 287-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
The Strategic Utility of Cyclobutane-1,3-diamine Dihydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various strategies employed to achieve this, the use of sterically constrained scaffolds has emerged as a powerful approach. Cyclobutane-1,3-diamine dihydrochloride, a seemingly simple yet structurally unique building block, has garnered significant attention for its ability to impart conformational rigidity and provide precise vectoral orientation of functional groups. This guide offers an in-depth technical overview of its commercial availability, synthesis, and strategic application, with a particular focus on its role in the development of targeted therapies. The puckered nature of the cyclobutane ring offers a distinct three-dimensional geometry that can facilitate optimal interactions with biological targets, a feature that is increasingly exploited in the design of enzyme inhibitors and other sophisticated molecular architectures.[1][2]
Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities, with ≥97% being a common grade for applications in medicinal chemistry.[3][4] Due to its specialized nature and multi-step synthesis, the cost is significantly higher than that of more common acyclic or larger cyclic diamines.[5] Researchers should consider both the cis and trans isomers, as well as their respective dihydrochloride salts, as the stereochemistry of the diamine is often critical for its intended biological activity. When procuring this reagent, it is advisable to request a certificate of analysis to confirm the purity and isomeric identity.
For budgetary and planning purposes, a summary of representative commercial suppliers is provided below. Pricing is subject to change and should be confirmed with the respective vendors.
| Supplier | Product Name | CAS Number | Purity | Quantity | Indicative Price (USD) |
| Fluorochem | This compound | 1314772-13-8 | 97% | 1 g | ~$400 |
| 250 mg | ~$160 | ||||
| Aladdin | This compound | 1314772-13-8 | ≥97% | 1 g | ~$750 |
| 250 mg | ~$180 | ||||
| BenchChem | This compound | 1523571-90-5 | ≥97% | 1 g | ~$1200 |
| Amadis Chemical | Cyclobutane-1,3-diamine | 91301-66-5 | 97% | 1 g | ~$335 |
Synthetic Approaches: Constructing the Cyclobutane Core
The synthesis of cyclobutane-1,3-diamine is a non-trivial undertaking, with the construction of the strained four-membered ring being the key challenge. A prevalent and effective strategy involves the use of classical malonate alkylation chemistry to build the cyclobutane framework.[6][7] This approach offers a reliable pathway to multigram quantities of the desired product. The general synthetic logic is outlined below.
References
- 1. 1314772-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: The Strategic Use of Cyclobutane-1,3-diamine Dihydrochloride in Advanced Ligand Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Constrained Scaffolds in Modern Chemistry
In the landscape of contemporary ligand design, particularly within medicinal chemistry and catalysis, the use of sterically constrained scaffolds is a powerful strategy for achieving high target affinity and selectivity. The cyclobutane ring, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensionality that is increasingly sought after in drug development.[1] Unlike more flexible aliphatic linkers, the puckered conformation of the cyclobutane core can pre-organize appended functional groups into well-defined spatial orientations, minimizing the entropic penalty upon binding to a biological target.[1] Cyclobutane-1,3-diamine dihydrochloride, a commercially available and versatile building block, serves as an exceptional entry point for introducing this valuable motif into complex molecular architectures.[2]
This application note provides a detailed guide to the synthetic utility of this compound, focusing on practical, field-proven protocols for the synthesis of high-value ligands. We will explore its application in the creation of a clinically relevant Janus kinase (JAK) inhibitor, methods for selective monofunctionalization, and the synthesis of symmetrical bidentate ligands.
Core Concepts: Why Choose a Cyclobutane Diamine Scaffold?
The preference for a cyclobutane diamine linker over more conventional acyclic or larger cyclic systems is rooted in several key principles of medicinal chemistry and ligand design:
-
Conformational Rigidity: The inherent strain of the cyclobutane ring restricts the number of accessible conformations. This rigidity can lead to a more favorable binding entropy when the ligand adopts its bioactive conformation.[1]
-
Precise Vectorial Display of Substituents: The cis and trans isomers of 1,3-disubstituted cyclobutanes project appended groups in distinct and predictable three-dimensional vectors. This allows for the fine-tuning of interactions with target proteins. For example, the cis isomer can position two functional groups to chelate a metal center or simultaneously engage with adjacent binding pockets.
-
Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, a desirable property for drug candidates.[3]
-
Novelty and Intellectual Property: The incorporation of less common scaffolds like cyclobutane can lead to novel chemical matter with distinct pharmacological profiles, providing a competitive advantage in drug discovery programs.
Application Protocol I: Synthesis of a Selective JAK1 Inhibitor (PF-04965842 Analogue)
One of the most compelling applications of cis-cyclobutane-1,3-diamine is in the synthesis of PF-04965842, a selective inhibitor of Janus kinase 1 (JAK1).[1][4][5] JAK1 is a key enzyme in cytokine signaling pathways implicated in autoimmune diseases.[6] The synthesis involves a sequential functionalization of the diamine, highlighting its utility as a versatile linker.
Workflow Overview
The overall synthetic strategy involves the initial liberation of the free diamine from its dihydrochloride salt, followed by a nucleophilic aromatic substitution, and subsequent sulfonylation of the remaining primary amine.
Caption: Synthetic workflow for PF-04965842.
Detailed Experimental Protocol
Materials:
-
cis-Cyclobutane-1,3-diamine dihydrochloride
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Propane-1-sulfonyl chloride
-
Sodium hydroxide (NaOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Part A: Liberation of the Free Diamine
-
Dissolve cis-cyclobutane-1,3-diamine dihydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH (2.2 eq) with stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine. Use immediately in the next step.
-
Causality: The dihydrochloride salt is stable and easy to handle, but the free amine is required for nucleophilic reactions. The base neutralizes the HCl salt, liberating the more reactive diamine.
-
Part B: Synthesis of N¹-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N¹-methylcyclobutane-1,3-diamine
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add the free cis-cyclobutane-1,3-diamine (1.1 eq) from Part A.
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
The resulting intermediate can be carried forward, assuming intermediate methylation occurs as described in the literature for the full synthesis of PF-04965842.[4]
-
Expertise & Experience: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SₙAr reaction, driving the reaction to completion without competing with the diamine nucleophile.
-
Part C: Synthesis of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
-
Dissolve the intermediate from Part B (1.0 eq) in DCM.
-
Add DIPEA (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add propane-1-sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final compound.[4][5]
| Compound | Molecular Weight | Typical Yield | ¹H NMR (CDCl₃, 400 MHz) |
| PF-04965842 | 363.47 g/mol | 60-75% (over 2 steps) | Characteristic peaks for the pyrrolopyrimidine, cyclobutane, and propylsulfonamide moieties are expected. |
Application Protocol II: Selective Mono-Boc Protection
For the synthesis of asymmetric ligands, selective protection of one of the two amino groups is essential. The mono-Boc protected cyclobutane-1,3-diamine is a key intermediate, allowing for subsequent differential functionalization of the remaining free amine. A general and efficient method involves the in situ formation of the diamine monohydrochloride salt.[7][8]
Reaction Principle
By adding one equivalent of a strong acid (generated in situ from Me₃SiCl), one of the amino groups is protonated and deactivated as the ammonium salt. The remaining, more nucleophilic free amine can then selectively react with di-tert-butyl dicarbonate (Boc₂O).
Caption: Workflow for selective mono-Boc protection.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Deionized water
Procedure:
-
First, generate the free diamine from the dihydrochloride salt as described in Protocol I, Part A.
-
Dissolve the resulting free diamine (1.0 eq) in anhydrous methanol and cool to 0 °C under a nitrogen atmosphere.
-
Add freshly distilled Me₃SiCl (1.0 eq) dropwise with vigorous stirring. A white precipitate of the monohydrochloride salt may form.
-
Allow the mixture to warm to room temperature.
-
Add deionized water (approx. 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the mono-Boc protected diamine.[8]
| Product | Molecular Weight | Typical Yield | Key Spectroscopic Feature |
| tert-butyl (3-aminocyclobutyl)carbamate | 186.25 g/mol | 65-80% | Appearance of a strong C=O stretch (~1685 cm⁻¹) in the IR spectrum and a singlet at ~1.45 ppm (9H) in the ¹H NMR. |
Application Protocol III: Synthesis of Symmetrical N,N'-Diacylated Ligands
For applications requiring bidentate ligands, such as in the formation of metal-organic frameworks or as chelating ligands in catalysis, the symmetrical di-acylation of cyclobutane-1,3-diamine is a straightforward and effective approach.
General Reaction Scheme
Caption: General scheme for N,N'-diacylation.
Detailed Experimental Protocol
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Generate the free cyclobutane-1,3-diamine from the dihydrochloride salt as described in Protocol I, Part A.
-
Dissolve the free diamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the acyl chloride (2.2 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred diamine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
| Reaction Type | Electrophile | Product Class | Potential Applications |
| Di-acylation | Benzoyl Chloride | Dibenzamide | Bidentate ligands for catalysis |
| Di-acylation | Acetyl Chloride | Diacetamide | Precursors for further functionalization |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acyl chlorides and chlorotrimethylsilane are corrosive and moisture-sensitive; handle with care under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a strategically valuable building block for the synthesis of conformationally constrained ligands. Its rigid four-membered ring provides a reliable scaffold for the precise spatial arrangement of functional groups, a critical feature in the rational design of selective kinase inhibitors, chiral catalysts, and other complex molecular architectures. The protocols detailed in this note offer robust and reproducible methods for the derivatization of this versatile diamine, enabling researchers to leverage its unique structural properties in their respective fields.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Cyclobutane-1,3-diamine: A Constrained Scaffold for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, rigid scaffolds have emerged as powerful tools to navigate chemical space with greater precision, offering a solution to the challenges of conformational flexibility and metabolic instability often encountered with linear or larger cyclic systems. Among these, cyclobutane-1,3-diamine has distinguished itself as a versatile and highly valuable building block. Its constrained, three-dimensional structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, enabling enhanced target engagement and improved drug-like properties. This comprehensive guide provides an in-depth exploration of cyclobutane-1,3-diamine in medicinal chemistry, detailing its synthesis, stereochemical considerations, and diverse applications. Furthermore, we present detailed, field-proven protocols for its synthesis, derivatization, and the evaluation of its impact on metabolic stability, empowering researchers to harness the full potential of this exceptional scaffold.
The Rationale for Rigidity: Why Cyclobutane-1,3-diamine?
The incorporation of a cyclobutane ring into a drug candidate is a strategic decision driven by several key advantages that address common pitfalls in drug development.[1] The puckered nature of the cyclobutane core imparts a significant degree of conformational rigidity, which can pre-organize appended functional groups into a bioactive conformation for optimal interaction with a biological target.[2] This reduction in conformational entropy upon binding can translate to a substantial increase in binding affinity and, consequently, potency.
Moreover, the cyclobutane scaffold is generally more resistant to metabolic degradation compared to flexible aliphatic chains, which are often susceptible to enzymatic oxidation.[2] This enhanced metabolic stability can lead to a longer in vivo half-life and an improved pharmacokinetic profile. The well-defined stereochemistry of 1,3-disubstituted cyclobutanes offers precise vectorial control over the placement of substituents, a critical factor in optimizing interactions within a binding pocket and systematically exploring the structure-activity relationship (SAR).[2]
The two stereoisomers of cyclobutane-1,3-diamine, cis and trans, provide distinct three-dimensional arrangements of the amino functionalities. The cis isomer projects both amino groups from the same face of the ring, making it an ideal linker to bridge two points in a binding pocket or to present two pharmacophoric groups in a specific spatial relationship.[1] Conversely, the trans isomer places the amino groups on opposite faces of the ring, creating a more linear and extended vector for substituents. The choice between the cis and trans isomer is therefore a critical design element, dictated by the topology of the target's binding site.
Synthesis of Cyclobutane-1,3-diamine and its Derivatives
The synthesis of cis- and trans-cyclobutane-1,3-diamine can be achieved from the corresponding dicarboxylic acids through a Curtius rearrangement.[3][4] The dicarboxylic acid precursors are accessible through various methods, including the [2+2] cycloaddition of ketenes. The separation of the cis and trans isomers of the dicarboxylic acid can often be accomplished by fractional crystallization.
Protocol 1: Synthesis of cis- and trans-Cyclobutane-1,3-diamine Dihydrochloride via Curtius Rearrangement
This protocol outlines a representative synthesis starting from the separated cis- and trans-cyclobutane-1,3-dicarboxylic acids.
Step 1: Acyl Azide Formation
-
To a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or a mixture of acetone and water, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (2.2 eq) dropwise, maintaining the temperature at 0 °C. Stir for 2 hours at this temperature.
-
In a separate flask, dissolve sodium azide (2.5 eq) in water and cool to 0 °C.
-
Slowly add the sodium azide solution to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Extract the acyl azide into an organic solvent like toluene. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat and friction. It is recommended to use the solution directly in the next step without isolation.
Step 2: Curtius Rearrangement and Trapping of the Isocyanate
-
Gently heat the toluene solution of the acyl azide to initiate the Curtius rearrangement, which is accompanied by the evolution of nitrogen gas. A typical temperature range is 80-100 °C. The reaction progress can be monitored by the cessation of gas evolution.
-
After the rearrangement is complete, cool the reaction mixture.
-
To trap the resulting diisocyanate, add tert-butanol (excess) to the reaction mixture and reflux to form the di-Boc-protected diamine. Alternatively, for the formation of the free diamine, the isocyanate can be hydrolyzed with aqueous acid.
Step 3: Deprotection and Salt Formation
-
If the di-Boc protected diamine was synthesized, dissolve it in a suitable solvent such as methanol or dioxane.
-
Add an excess of hydrochloric acid (e.g., a solution of HCl in methanol or concentrated aqueous HCl).
-
Stir the mixture at room temperature or with gentle heating to effect deprotection.
-
Remove the solvent under reduced pressure to yield the crude cyclobutane-1,3-diamine dihydrochloride salt.
-
The salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Separation of Isomers: If the starting dicarboxylic acid was a mixture of isomers, the resulting diamine dihydrochloride salts can sometimes be separated by fractional crystallization, exploiting differences in their solubility.
Protocol 2: Selective Mono-Boc Protection of Cyclobutane-1,3-diamine
For its use as a building block, selective protection of one of the two amino groups is often necessary. This can be achieved by leveraging the differential basicity of the free diamine versus its monoprotonated salt.[1][5][6]
-
Dissolve this compound (1.0 eq) in a mixture of water and methanol.
-
Add one equivalent of a base, such as sodium hydroxide, to generate the monoprotonated diamine in situ.
-
To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) dissolved in a suitable solvent like methanol.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
After the reaction is complete, adjust the pH to basic (pH > 12) with an aqueous base solution (e.g., 2N NaOH).
-
Extract the mono-Boc-protected diamine into an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery: Case Studies
The unique structural features of cyclobutane-1,3-diamine have been successfully exploited in the design of several classes of therapeutic agents.
Case Study 1: Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. Several potent and selective JAK inhibitors utilize a cis-1,3-diaminocyclobutane scaffold as a central linker.[1]
In the design of these inhibitors, the cis configuration is critical for positioning a key pharmacophore, such as a sulfonamide group, to form crucial hydrogen bond interactions with specific residues (e.g., arginine and asparagine) in the hinge region of the JAK kinase domain.[1] The trans isomer, in contrast, would orient this group in a less favorable position, leading to a significant loss of potency.[1] This highlights the power of the cyclobutane scaffold to enforce a specific and bioactive conformation.
Logical Relationship: Stereochemistry and Kinase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Platinum(II) Complexes with Cyclobutane-1,3-diamine for Anticancer Drug Discovery
Introduction: The Rationale for Exploring New Diamine Ligands in Platinum(II) Complexes
The landscape of cancer chemotherapy has been profoundly shaped by platinum-based drugs, beginning with the serendipitous discovery of cisplatin's cytotoxic effects.[1][2] The clinical success of cisplatin, however, is tempered by significant side effects and the emergence of drug resistance. This has driven the development of second and third-generation analogs like carboplatin and oxaliplatin, which aim to broaden the spectrum of activity and improve the therapeutic index.[1][3][4][5][6][7]
A key strategy in the design of new platinum anticancer agents involves modifying the non-leaving group ligands, which are typically nitrogen donors that remain coordinated to the platinum center and are crucial for the formation of DNA adducts.[1] The nature of this diamine ligand can influence the drug's steric bulk, hydrogen-bonding capabilities, and overall lipophilicity, thereby affecting its cellular uptake, DNA binding kinetics, and ability to overcome resistance mechanisms. While ligands such as 1,2-diaminocyclohexane (DACH) in oxaliplatin have proven effective, the exploration of novel diamine scaffolds remains a fertile ground for innovation.
This guide provides a detailed protocol for the synthesis of platinum(II) complexes featuring cyclobutane-1,3-diamine as the carrier ligand. The rigid, four-membered ring of this diamine presents a unique stereochemical constraint that may lead to novel DNA adducts and a distinct biological activity profile compared to existing platinum drugs. We will detail a robust and reproducible synthetic methodology, drawing from established principles in platinum coordination chemistry.[1][5]
Synthetic Strategy: A Multi-Step Approach to Platinum(II)-Cyclobutane-1,3-diamine Complexes
The synthesis of a target complex such as cis-[Pt(cyclobutane-1,3-diamine)Cl₂] follows a well-established pathway in platinum chemistry, which ensures high purity and stereochemical control. The overall strategy involves three main stages:
-
Preparation of the Platinum Precursor: Starting from the commercially available potassium tetrachloroplatinate(II) (K₂[PtCl₄]), we first synthesize an intermediate, potassium trichloro(cyclobutane-1,3-diamine)platinate(II).
-
Formation of the Dichloro Complex: The intermediate is then converted to the final dichlorido product, cis-[Pt(cyclobutane-1,3-diamine)Cl₂].
-
Synthesis of Dicarboxylate Analogs (e.g., Carboplatin-like complexes): The dichloro complex serves as a versatile starting material for generating derivatives with dicarboxylate leaving groups, which can enhance aqueous solubility and modify the drug's reactivity. This is achieved by reacting the dichloro complex with a silver dicarboxylate salt or by first forming a diaqua intermediate.
This modular approach allows for the synthesis of a variety of complexes for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
Caption: General synthetic scheme for platinum(II)-cyclobutane-1,3-diamine complexes.
Detailed Experimental Protocols
Safety Precaution: Platinum compounds are sensitizers and can cause allergic reactions. Always handle platinum complexes in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of cis-[Pt(cyclobutane-1,3-diamine)I₂]
This initial step follows a procedure analogous to the well-established Dhara method for cisplatin synthesis, which proceeds through an iodide intermediate to ensure the cis geometry.[1] The greater trans effect of iodide compared to chloride facilitates the substitution of two iodide ligands by the bidentate diamine ligand, locking it in a cis configuration.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Cyclobutane-1,3-diamine (can be sourced commercially or synthesized)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve K₂[PtCl₄] (1.0 g, 2.41 mmol) in 20 mL of deionized water.
-
In a separate beaker, prepare a solution of KI (2.0 g, 12.05 mmol) in 10 mL of deionized water.
-
Slowly add the KI solution to the stirring K₂[PtCl₄] solution. The color will change from orange-red to a dark brown, indicating the formation of [PtI₄]²⁻. Stir for 10 minutes.
-
Add a solution of cyclobutane-1,3-diamine (0.21 g, 2.44 mmol) in 5 mL of water dropwise to the [PtI₄]²⁻ solution.
-
A yellow precipitate of cis-[Pt(cyclobutane-1,3-diamine)I₂] will form. Stir the suspension at room temperature for 1 hour to ensure complete reaction.
-
Collect the yellow solid by vacuum filtration.
-
Wash the precipitate sequentially with cold deionized water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to a constant weight.
Expected Yield: ~85-95%
Protocol 2: Synthesis of cis-[Pt(cyclobutane-1,3-diamine)Cl₂]
The diiodido intermediate is converted to the more reactive dichloro complex via a diaqua intermediate. Silver nitrate is used to abstract the iodide ligands as insoluble silver iodide (AgI).[1][8]
Materials:
-
cis-[Pt(cyclobutane-1,3-diamine)I₂] (from Protocol 1)
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Deionized water
Procedure:
-
Suspend the cis-[Pt(cyclobutane-1,3-diamine)I₂] (1.0 g, 1.87 mmol) in 40 mL of deionized water in a flask wrapped in aluminum foil to protect it from light.
-
In a separate flask, dissolve AgNO₃ (0.635 g, 3.74 mmol, 2.0 equivalents) in 10 mL of deionized water.
-
Add the AgNO₃ solution to the stirring suspension of the platinum complex. A pale yellow precipitate of AgI will form immediately.
-
Stir the mixture vigorously in the dark at room temperature overnight (or for at least 12 hours) to ensure complete reaction.
-
Filter the mixture through a Celite pad to remove the AgI precipitate. Wash the pad with a small amount of deionized water to ensure all the platinum complex is collected in the filtrate. The filtrate contains the diaqua complex, cis-[Pt(cyclobutane-1,3-diamine)(OH₂)₂]²⁺.[1]
-
To the clear filtrate, add a concentrated solution of KCl (1.39 g, 18.7 mmol, ~10-fold excess) in 5 mL of water.
-
A yellow precipitate of cis-[Pt(cyclobutane-1,3-diamine)Cl₂] will form. Allow the mixture to stand for 1-2 hours to complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: ~60-75%
Protocol 3: Synthesis of cis-[Pt(cyclobutane-1,3-diamine)(1,1-cyclobutanedicarboxylate)] (A Carboplatin Analog)
This protocol describes the synthesis of a carboplatin analog, where the chloride leaving groups are replaced by a chelating dicarboxylate. This modification generally increases water solubility and reduces the rate of aquation, which can alter the toxicity profile.[1]
Materials:
-
cis-[Pt(cyclobutane-1,3-diamine)Cl₂] (from Protocol 2)
-
Silver nitrate (AgNO₃)
-
1,1-Cyclobutanedicarboxylic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetone
Procedure:
-
Formation of the Diaqua Intermediate: Suspend cis-[Pt(cyclobutane-1,3-diamine)Cl₂] (0.5 g, 1.44 mmol) in 30 mL of deionized water. Add a solution of AgNO₃ (0.489 g, 2.88 mmol) in 5 mL of water. Stir in the dark overnight. Filter off the AgCl precipitate through Celite. The filtrate contains the diaqua complex.
-
Preparation of the Dicarboxylate Solution: In a separate beaker, dissolve 1,1-cyclobutanedicarboxylic acid (0.207 g, 1.44 mmol) in 10 mL of water and neutralize to pH ~6.5-7.0 with a dilute NaOH solution.
-
Complexation: Add the neutralized dicarboxylate solution to the filtrate containing the diaqua complex.
-
Stir the reaction mixture at 50-60°C for 6-8 hours.[9]
-
Reduce the volume of the solution to approximately 5-10 mL using a rotary evaporator at a temperature below 50°C.[10]
-
Cool the concentrated solution in an ice bath and add acetone to precipitate the product.
-
Collect the white solid by filtration, wash with cold water and acetone, and dry under vacuum.[10]
Expected Yield: ~50-70%
Characterization and Quality Control
To ensure the identity and purity of the synthesized platinum complexes, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for cis-[Pt(cyclobutane-1,3-diamine)Cl₂] |
| ¹H NMR | Confirm the presence and structure of the diamine ligand. | Resonances corresponding to the cyclobutane ring protons. Coordination to platinum will induce downfield shifts compared to the free ligand.[11] |
| ¹³C NMR | Confirm the carbon skeleton of the ligand. | Signals for the carbons of the cyclobutane ring. |
| ¹⁹⁵Pt NMR | Confirm the platinum coordination environment. | A single resonance in the expected chemical shift range for Pt(II)N₂Cl₂ complexes.[11][12] |
| FT-IR Spectroscopy | Identify key functional groups and Pt-N/Pt-Cl bonds. | N-H stretching and bending vibrations from the amine groups. Low-frequency bands corresponding to Pt-N and Pt-Cl stretching.[3] |
| Elemental Analysis (CHN) | Determine the elemental composition and confirm purity. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm the molecular weight and isotopic pattern. | The observed mass and isotopic distribution should match the theoretical values for the platinum-containing complex. |
| HPLC | Assess the purity of the final compound. | A single major peak indicating a high degree of purity.[3][4] |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and characterization of novel platinum(II) complexes featuring the cyclobutane-1,3-diamine ligand. By systematically varying the leaving group (e.g., chlorides, dicarboxylates), researchers can generate a library of compounds for biological evaluation.[13][14][15] These new complexes hold the potential to exhibit unique anticancer properties, possibly by forming different DNA adducts or by possessing altered cellular uptake and resistance profiles. Further studies should focus on their cytotoxicity in various cancer cell lines, their mechanism of action, and their potential to overcome cisplatin and oxaliplatin resistance.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 9. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
- 10. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antitumor activity of (diamine)platinum(II) complexes of benzylmalonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation, characterization and in vitro anticancer activity of platinum(II) complexes with N-Cyclohexyl-1,3-propanediamine as the carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of Cyclobutane-1,3-diamine in Asymmetric Catalysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Chiral diamines have emerged as exceptionally versatile and powerful ligands and organocatalysts in this endeavor. This guide delves into the unique potential of the cyclobutane-1,3-diamine scaffold. Its constrained, four-membered ring presents a structurally rigid and sterically defined backbone, offering a distinct alternative to more common cyclohexane- or acyclic diamine ligands. We will explore the design principles of ligands derived from both cis- and trans-cyclobutane-1,3-diamine, their successful application in metal-catalyzed reactions and organocatalysis, and provide detailed, field-proven protocols for their implementation.
Introduction: Why a Constrained Diamine?
Chiral vicinal diamines, particularly C₂-symmetric structures like 1,2-diaminocyclohexane, are pillars of asymmetric catalysis. However, the 1,3-substitution pattern on a cyclobutane ring offers a unique set of geometric parameters. The puckered nature of the cyclobutane ring fixes the two nitrogen atoms in specific spatial arrangements, which can impart exceptional levels of stereocontrol.
-
cis-1,3-Diamine: The two amino groups reside on the same face of the ring, creating a "basket-handle" coordination geometry. This arrangement is ideal for forming well-defined chiral pockets around a metal center, effectively shielding one face of a bound substrate.
-
trans-1,3-Diamine: The amino groups are on opposite faces, leading to a more extended, often C₂-symmetric, coordination. This geometry is highly effective in reactions where the ligand needs to control the orientation of substituents at a greater distance from the catalytic center.
These sterically constrained diamines are promising building blocks for drug discovery and have been the subject of synthetic studies to enable their broader use.[1][2][3] This guide provides the technical framework to leverage these unique scaffolds in catalysis.
Ligand Design & Synthesis Fundamentals
The parent cyclobutane-1,3-diamine is a scaffold upon which effective ligands are built. The primary amino groups are typically functionalized to modulate steric bulk, electronic properties, and coordination behavior.
Common Derivatization Strategies:
-
N-Sulfonylation: Reaction with tosyl chloride (TsCl) or similar reagents yields N,N'-ditosylated diamines. These ligands are highly successful in ruthenium-catalyzed asymmetric transfer hydrogenation.
-
Schiff Base Formation: Condensation with chiral or achiral aldehydes (e.g., salicylaldehyde derivatives) produces salen-type ligands. These are particularly useful for early transition metals and in reactions like asymmetric epoxidation or cyclopropanation.
-
N-Alkylation/Arylation: Introduction of bulky groups (e.g., methyl, benzyl) can fine-tune the steric environment of the catalyst.
-
Bifunctional Catalyst Formation: One amine can be functionalized to create a binding site (e.g., thiourea, squaramide) while the other remains as a basic handle, creating powerful bifunctional organocatalysts.[4]
The synthesis of the core diamine building blocks has been developed to allow for multigram-scale preparation, making them accessible for catalytic applications.[2]
Application in Metal-Catalyzed Asymmetric Reactions
Ligands derived from cyclobutane-1,3-diamine are effective in a range of metal-catalyzed transformations, most notably with rhodium and ruthenium.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. Ru(II) complexes bearing chiral diamine ligands are exceptionally efficient catalysts for this process using hydrogen donors like isopropanol or formic acid. Simple 1,3-diamines have been successfully applied as ligands in Ru(II) catalysts for the ATH of aryl ketones.[4]
Caption: Workflow for ATH catalyst screening.
Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the ATH of a model aryl ketone using a catalyst generated in situ from a chiral N-tosylated cyclobutane-1,3-diamine ligand.
Materials:
-
(1R,3R)-N,N'-Ditosyl-cyclobutane-1,3-diamine (Ligand)
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Acetophenone (Substrate)
-
Isopropanol (iPrOH), anhydrous (Solvent and H-source)
-
Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr) (Base)
-
Argon or Nitrogen gas
-
Standard glassware (Schlenk flask, syringes)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon), add the chiral ligand (0.005 mmol, 1.0 mol%) and [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%).
-
Add anhydrous isopropanol (1.0 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve acetophenone (0.5 mmol, 1.0 equiv.) in anhydrous isopropanol (2.0 mL).
-
Add the base (KOtBu, 0.05 mmol, 10 mol%) to the substrate solution.
-
Initiation: Transfer the pre-formed catalyst solution from step 2 to the substrate/base mixture via syringe.
-
Reaction: Stir the reaction mixture at 40°C. Monitor the conversion of acetophenone to 1-phenylethanol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
Rhodium-Catalyzed Asymmetric C-C Bond Formation
Chiral ligands are critical for controlling stereoselectivity in Rh-catalyzed reactions. The development of highly diastereo- and enantioselective Rh-catalyzed arylations of cyclobutenes provides an efficient route to chiral cyclobutanes, where chiral diene ligands demonstrated excellent control.[5] While not explicitly using a diamine, this highlights the compatibility of the cyclobutane core with Rhodium catalysis. The unique geometry of cyclobutane-1,3-diamine ligands can be harnessed for similar C-C bond-forming reactions, such as 1,4-additions to α,β-unsaturated systems.
Protocol 2: Rh-Catalyzed Asymmetric 1,4-Conjugate Addition
This protocol outlines a general approach for the addition of an arylboronic acid to an enone, a reaction where chiral diamine-type ligands can be effective.
Materials:
-
trans-(1S,3S)-N,N'-Dibenzyl-cyclobutane-1,3-diamine (Ligand)
-
[Rh(cod)₂]BF₄ or [Rh(coe)₂Cl]₂ (Rhodium precursor)
-
Phenylboronic acid (Nucleophile)
-
Cyclohex-2-en-1-one (Substrate)
-
1,4-Dioxane/H₂O (Solvent mixture)
-
Potassium hydroxide (KOH) (Base)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 0.015 mmol, 3 mol%) and the chiral diamine ligand (0.0165 mmol, 3.3 mol%) in 1,4-dioxane (2.0 mL). Stir for 30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add cyclohex-2-en-1-one (0.5 mmol, 1.0 equiv.) followed by phenylboronic acid (0.75 mmol, 1.5 equiv.).
-
Initiation: Add a solution of KOH (1.0 mmol, 2.0 equiv.) in water (0.2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir until the starting material is consumed (monitor by TLC or GC, typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Add water (5 mL) and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the chiral 3-phenylcyclohexan-1-one.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Application in Bifunctional Organocatalysis
The 1,3-diamine scaffold is an excellent platform for creating bifunctional organocatalysts, where one functional group acts as a Lewis base/Brønsted base and the other acts as a Lewis acid/Brønsted acid (e.g., via a thiourea or squaramide moiety). These catalysts cooperatively activate both the nucleophile and the electrophile. Novel bifunctional thiourea and squaramide organocatalysts derived from 1,3-diamines have proven effective in asymmetric Michael additions.[4]
Caption: Dual activation in bifunctional catalysis.
Protocol 3: Organocatalytic Asymmetric Michael Addition
This protocol details the addition of a 1,3-dicarbonyl compound to a β-nitrostyrene using a cyclobutane-1,3-diamine-derived thiourea catalyst.
Materials:
-
(1R,3R)-Cyclobutane-derived bifunctional thiourea catalyst
-
trans-β-Nitrostyrene (Electrophile)
-
Acetylacetone (Nucleophile)
-
Toluene or Dichloromethane (Solvent), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the bifunctional thiourea catalyst (0.01 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (acetylacetone, 0.12 mmol, 1.2 equiv.).
-
Dissolve the solids in the anhydrous solvent (0.5 mL).
-
Initiation: Add the trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.) to the vial.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often slow and may require 24-96 hours. Monitor by TLC.[6]
-
Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification & Analysis: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Stereochemical Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary and Comparison
The performance of catalysts is highly dependent on the specific ligand, substrate, and reaction conditions. The following table summarizes representative data for reactions catalyzed by systems analogous to those described.
| Reaction Type | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Michael Addition | 1,3-Diamine Thiourea | 1,3-Dicarbonyl + Nitrostyrene | up to 98 | up to 74 | [4] |
| Rh-Arylation | [Rh(OH)(diene)] / ArB(OH)₂ | Cyclobutene-1-carboxylate | 61-97 | 90-99 | |
| ATH | Ru(II) / 1,3-Diamine | Aryl Ketones | High | >90 | [4] |
Note: Data is illustrative of the potential of these catalyst classes. Specific results with cyclobutane-1,3-diamine derivatives will vary.
Conclusion
Cyclobutane-1,3-diamine offers a compelling and underutilized scaffold for the development of novel ligands and organocatalysts. Its conformational rigidity and unique 1,3-substitution pattern provide a powerful tool for creating highly organized chiral environments. The protocols and principles outlined in this guide serve as a robust starting point for researchers to explore the catalytic potential of this scaffold in a variety of asymmetric transformations, ultimately enabling the synthesis of complex, enantioenriched molecules for pharmaceutical and materials applications.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Deprotection of Cyclobutane-1,3-diamine Dihydrochloride
Abstract & Introduction
Cyclobutane-1,3-diamine is a highly valuable building block in modern chemistry, prized for the rigid, sterically constrained four-membered ring it introduces into molecules. This unique structural motif is instrumental in drug discovery for creating novel scaffolds that can precisely orient functional groups and influence binding affinity to biological targets.[1][2][3] It also serves as a versatile precursor in the synthesis of advanced polymers and high-performance materials.[1]
To enhance stability, shelf-life, and handling characteristics, this diamine is most commonly supplied as a dihydrochloride salt (C₄H₁₂Cl₂N₂).[1] In this form, the two primary amine groups are protonated (R-NH₃⁺), rendering them unreactive as nucleophiles. For subsequent synthetic steps, such as acylation, alkylation, or amide bond formation, the conversion of the salt back to its neutral, free base form (R-NH₂) is a critical and necessary prerequisite.
This application note provides a comprehensive, field-proven protocol for the efficient deprotection (free-basing) of cyclobutane-1,3-diamine dihydrochloride. We will delve into the underlying chemical principles, present a detailed, step-by-step experimental workflow, and discuss methods for validating the final product, ensuring scientific integrity and reproducibility.
The Chemistry of Deprotection: An Acid-Base Neutralization
The deprotection of this compound is a straightforward acid-base neutralization reaction. The starting material is a salt formed from a weak base (the diamine) and a strong acid (hydrochloric acid). To liberate the free diamine, a base stronger than the diamine itself must be introduced to abstract the two protons from the ammonium groups.
The general reaction is as follows:
C₄H₈(NH₃⁺Cl⁻)₂ (aq) + 2 NaOH (aq) → C₄H₈(NH₂)₂ (org) + 2 NaCl (aq) + 2 H₂O (l)
The choice of base is critical. A strong inorganic base like sodium hydroxide (NaOH) is ideal for this purpose due to several factors:
-
High Efficacy: It readily and completely deprotonates the ammonium ions.
-
Byproduct Removal: The resulting sodium chloride (NaCl) salt has high solubility in water but is virtually insoluble in common organic solvents like dichloromethane (DCM) or chloroform.
-
Cost-Effectiveness: NaOH is an inexpensive and readily available laboratory reagent.
The protocol employs a biphasic liquid-liquid extraction system. The amine salt is dissolved in an aqueous phase, and upon addition of the base, the liberated, neutral free base becomes significantly less water-soluble and preferentially partitions into an immiscible organic solvent. This technique allows for a clean and efficient separation of the desired product from the inorganic salt byproduct.[4]
Experimental Protocol: From Salt to Free Base
This section details the complete workflow for the deprotection of this compound on a standard laboratory scale.
Materials & Equipment
| Category | Item |
| Reagents | This compound (MW: 159.05 g/mol )[1] |
| Sodium Hydroxide (NaOH) pellets | |
| Dichloromethane (DCM, CH₂Cl₂) | |
| Deionized Water (H₂O) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Equipment | 250 mL Separatory Funnel |
| 250 mL Erlenmeyer Flasks (x3) | |
| 250 mL Round-bottom Flask | |
| Magnetic Stirrer and Stir Bar | |
| pH paper (range 1-14) or calibrated pH meter | |
| Rotary Evaporator | |
| Standard laboratory glassware (beakers, graduated cylinders) | |
| Powder Funnel and Filter Paper |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]
-
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of volatile solvents and dust.[5][6]
-
Corrosive Hazards: Sodium hydroxide is highly corrosive and can cause severe skin burns and eye damage.[6] Handle with extreme care.
-
Chemical Hazards: Cyclobutane-1,3-diamine may cause skin and eye irritation.[1] Dichloromethane is a volatile organic solvent and a suspected carcinogen; minimize exposure.
-
Pressure Build-up: When shaking the separatory funnel, invert and vent frequently away from your face to release any pressure that may build up.
Step-by-Step Deprotection Workflow
The following workflow diagram provides a high-level overview of the process.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 91301-66-5|Cyclobutane-1,3-diamine| Ambeed [ambeed.com]
- 6. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging Cyclobutane-1,3-diamine for Advanced Metal-Organic Framework Synthesis via Post-Synthetic Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from gas storage to catalysis and drug delivery. The functionalization of these materials is key to unlocking their full potential. This guide provides a detailed exploration of using Cyclobutane-1,3-diamine (CBD) as a potent agent for the post-synthetic modification (PSM) of MOFs. While direct synthesis using simple aliphatic diamines as primary linkers is uncommon, their role in PSM is pivotal for introducing robust, sterically constrained functionalities. We will delve into the unique structural implications of the cyclobutane moiety, provide detailed protocols for grafting CBD onto MOFs with open metal sites, and discuss the characterization and potential applications of the resulting materials. This document is intended to serve as a practical and scientifically grounded resource for researchers aiming to innovate within the field of functional porous materials.
Introduction: The Rationale for Aliphatic Diamine Functionalization
The introduction of amine functionalities into MOFs is a well-established strategy to enhance their performance in various applications. Amines can increase CO2 affinity, serve as basic catalytic sites, act as anchoring points for further functionalization, and improve interactions with pharmaceutical ingredients. Typically, this is achieved in two ways: de novo synthesis with amine-bearing linkers (e.g., 2-aminoterephthalic acid) or through post-synthetic modification (PSM) of a pre-formed framework.
PSM offers the distinct advantage of functionalizing robust, highly porous MOFs that might not be accessible when using more complex, functionalized linkers from the outset. Simple aliphatic diamines, such as Cyclobutane-1,3-diamine, are particularly interesting candidates for PSM. They can be grafted onto coordinatively unsaturated metal sites, often referred to as open metal sites (OMS), which are prevalent in frameworks like the MOF-74/CPO-27 series and MIL-101.
Design Principles: The Cyclobutane-1,3-diamine Advantage
The choice of Cyclobutane-1,3-diamine is not arbitrary. Its unique structure offers specific advantages over more common linear diamines like ethylenediamine (en).
Structural Rigidity and Pore Environment Modulation
Unlike flexible linear diamines, the cyclobutane ring is a rigid, puckered structure.[1] This conformational constraint translates to a more predictable and ordered functionalization of the MOF pores. The diamine will not collapse or fold back on itself, ensuring that the amine groups are presented in a well-defined manner within the pore channels. This rigidity can be crucial for creating specific binding pockets for molecular recognition or for maintaining pore accessibility.
The Critical Role of Stereochemistry: cis vs. trans Isomers
Cyclobutane-1,3-diamine exists as two stereoisomers: cis and trans. Due to the puckered, non-planar conformation of the cyclobutane ring, the substituents in the 1 and 3 positions can occupy pseudo-axial or pseudo-equatorial positions.
-
cis-Cyclobutane-1,3-diamine: In the cis isomer, both amine groups can reside in diequatorial positions on the puckered ring to minimize steric strain.[1] This conformation is generally more stable and presents the two amine groups on the same face of the ring system. When grafted to adjacent metal sites along a pore channel, this could create a unique "pincer" or "bucket" geometry, ideal for chelating specific guest molecules.
-
trans-Cyclobutane-1,3-diamine: The trans isomer will have one amine group in an equatorial position and one in an axial position. This arrangement projects the functional groups in opposite directions. This could be advantageous for cross-linking metal sites across a pore or for creating a more open, less sterically hindered environment compared to the cis isomer.
The ability to select a specific isomer provides a sophisticated tool for fine-tuning the MOF's internal architecture and, consequently, its functional properties. The cis isomer is generally the thermodynamically preferred product in syntheses, making it more accessible.[1][2]
Experimental Protocols: Post-Synthetic Modification
The following protocols are designed around the post-synthetic grafting of Cyclobutane-1,3-diamine onto a MOF with a high density of open metal sites. We will use Mg-MOF-74 (also known as Mg₂(dobdc) or CPO-27-Mg) as our model parent framework due to its well-documented reactivity.
Workflow Overview
The overall process involves the synthesis of the parent MOF, its activation to expose the open metal sites, the grafting reaction with Cyclobutane-1,3-diamine, and subsequent washing and activation of the functionalized material.
Protocol 1: Synthesis and Activation of Parent Mg-MOF-74
Causality: This step produces the foundational porous structure with accessible magnesium sites that will serve as the anchor points for the diamine. Proper activation is critical to remove solvent molecules coordinated to these sites, making them available for the grafting reaction.
-
Synthesis: In a Teflon-lined autoclave, combine 2,5-dihydroxyterephthalic acid (H₄dobdc) and magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in a 1:3 molar ratio.
-
Solvation: Add a solvent mixture of N,N-dimethylformamide (DMF), ethanol, and water.
-
Solvothermal Reaction: Seal the autoclave and heat at 125 °C for 20-24 hours.
-
Cooling & Collection: Allow the autoclave to cool to room temperature. Collect the crystalline product by filtration and wash with fresh DMF.
-
Activation: To activate the MOF, immerse the as-synthesized material in methanol for 3-4 days, replacing the methanol daily to exchange the high-boiling DMF. Afterwards, decant the methanol and heat the solid product under a dynamic vacuum at 180-200 °C for at least 12 hours. The color should change, indicating the removal of coordinated solvent and exposure of the open metal sites.
Protocol 2: Grafting with Cyclobutane-1,3-diamine (CBD)
Causality: This is the core functionalization step. The diamine, dissolved in a non-coordinating solvent, is introduced to the activated MOF. The nitrogen lone pairs of the diamine will coordinate to the Lewis acidic open metal sites of the Mg-MOF-74 framework. Using an excess of the diamine helps to drive the reaction towards higher functionalization.
-
Preparation: In an inert atmosphere (e.g., a glovebox), suspend 200 mg of activated Mg-MOF-74 in 20 mL of anhydrous toluene in a sealable reaction vessel. Toluene is chosen as it does not coordinate strongly to the metal sites.
-
Diamine Addition: In a separate vial, dissolve a 5 to 10-fold molar excess of Cyclobutane-1,3-diamine (relative to the number of Mg sites in the MOF) in 5 mL of anhydrous toluene.
-
Reaction: Add the diamine solution dropwise to the stirred MOF suspension.
-
Heating: Seal the vessel and heat the mixture at 80-100 °C with continuous stirring for 24-48 hours. The elevated temperature provides the necessary energy to facilitate the coordination of the diamine to the metal centers.
-
Purification: After cooling, collect the solid product by filtration (still under an inert atmosphere if possible). Wash the collected solid extensively with fresh anhydrous toluene to remove any unreacted diamine, followed by a wash with a more volatile solvent like dichloromethane or methanol to facilitate drying.
-
Final Activation: Dry the functionalized MOF, now denoted as CBD@Mg-MOF-74 , under a dynamic vacuum at a temperature sufficient to remove the washing solvent but below the decomposition temperature of the grafted diamine (e.g., 80-120 °C).
Characterization of the Functionalized MOF
A multi-technique approach is essential to validate the success of the grafting procedure and to understand the properties of the new material.
| Technique | Purpose | Expected Observations for Successful Grafting |
| Powder X-ray Diffraction (PXRD) | To confirm the retention of the crystalline framework after PSM. | The diffraction pattern of CBD@Mg-MOF-74 should match that of the parent Mg-MOF-74, indicating that the long-range order and framework integrity are preserved.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of the grafted diamine. | Appearance of new peaks corresponding to N-H stretching and bending vibrations, as well as characteristic aliphatic C-H stretching from the cyclobutane ring.[4] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and help quantify the amount of grafted amine. | The TGA curve will show a distinct weight loss step corresponding to the decomposition of the grafted CBD, which occurs at a different temperature than the final framework collapse. This weight loss can be used to calculate the loading percentage.[3] |
| N₂ Sorption Analysis (BET) | To determine the change in surface area and pore volume. | A significant decrease in the BET surface area and pore volume is expected as the grafted diamine molecules now occupy space within the pores.[3] |
| ¹H NMR Spectroscopy (of digested sample) | To provide definitive proof of grafting and quantify the loading. | The MOF can be dissolved in an acidic solution (e.g., D₂SO₄ in DMSO-d₆). The ¹H NMR spectrum will show peaks for both the original organic linker (H₄dobdc) and the grafted CBD, allowing for the calculation of their molar ratio.[3] |
Quantitative Data Summary (Expected Trends)
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Amine Loading (mmol/g) | Thermal Stability (TGA, Onset of Amine Loss) |
| Activated Mg-MOF-74 | ~1300 - 1500 | ~0.5 - 0.6 | 0 | >400 °C (Framework) |
| en@Mg-MOF-74 (literature) | ~400 - 600 | ~0.2 - 0.3 | ~2.5 - 3.5 | ~200 - 250 °C |
| CBD@Mg-MOF-74 (Predicted) | ~500 - 700 | ~0.25 - 0.35 | ~2.0 - 3.0 | ~220 - 280 °C |
Note: Values for CBD@Mg-MOF-74 are predictive, based on trends observed for other aliphatic diamines. The bulkier, more rigid nature of CBD may lead to slightly lower loading but potentially higher thermal stability compared to ethylenediamine (en).
Applications in Research and Drug Development
The unique properties of CBD-functionalized MOFs open up several promising avenues of research.
-
Asymmetric Catalysis: The chirality of commercially available CBD isomers can be transferred to the MOF, creating a heterogeneous catalyst for stereoselective reactions. The well-defined environment created by the rigid linker is ideal for enhancing enantioselectivity.
-
Selective Separations: The precisely defined pores functionalized with basic amine sites are excellent candidates for CO₂ capture from flue gas or direct air capture. The rigidity of the cyclobutane linker may prevent the pore clogging sometimes seen with flexible amines, potentially improving long-term stability and performance.
-
Drug Delivery: The amine groups can serve as attachment points for drug molecules via covalent or hydrogen bonds. The increased hydrophilicity and specific binding sites could allow for higher drug loading and more controlled release kinetics. The biocompatibility of the parent MOF (e.g., those made with Mg or Zr) is a critical consideration for such applications.[5]
Conclusion
Post-synthetic modification with Cyclobutane-1,3-diamine is a powerful and nuanced strategy for creating highly functionalized MOFs. By leveraging the diamine's inherent rigidity and the stereochemical control offered by its cis and trans isomers, researchers can design materials with a level of precision not achievable with simple linear linkers. The protocols and characterization framework provided herein offer a solid foundation for exploring the synthesis and application of these advanced materials, paving the way for innovations in catalysis, separations, and biomedical applications.
References
Application Notes and Protocols: Strategic Synthesis of Bio-active Scaffolds via Reaction of Cyclobutane-1,3-diamine with Aldehydes
Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the deliberate incorporation of sterically constrained scaffolds is a paramount strategy for achieving target specificity and optimizing pharmacokinetic profiles. Among these, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and puckered conformation offer a unique three-dimensional presentation of substituents, which can facilitate precise interactions within the binding pockets of biological targets.[1] Cyclobutane-1,3-diamine, available as both cis and trans isomers, represents a versatile building block for the synthesis of novel molecular entities.[2][3] The rigid cyclobutane core significantly influences the conformational freedom of the resulting molecules, a critical factor in designing selective inhibitors. A notable application is in the development of Janus kinase (JAK) inhibitors, where the cis-1,3-diamine linker has been shown to confer excellent potency and selectivity.[1]
This technical guide provides a comprehensive overview of the reaction of cyclobutane-1,3-diamine with aldehydes, a fundamental transformation for constructing diverse and medicinally relevant scaffolds. We will delve into the mechanistic underpinnings of bis-imine formation, the potential for competing cyclization reactions, and subsequent conversion to stable diamines via reductive amination. Detailed, field-proven protocols are provided to enable researchers to harness the synthetic utility of this versatile building block. The Schiff bases derived from these reactions are not only valuable intermediates but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5]
Core Reaction Pathways: Bis-Imine Formation and Cyclocondensation
The reaction of cyclobutane-1,3-diamine with aldehydes primarily proceeds through the formation of a bis-imine (a Schiff base). This reaction is a reversible, acid-catalyzed nucleophilic addition-elimination. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the imine C=N double bond. Given the difunctional nature of cyclobutane-1,3-diamine, this reaction occurs at both amine groups, yielding a bis-imine.
However, a critical consideration when reacting 1,3-diamines with aldehydes is the potential for a competing intramolecular cyclization to form a six-membered hexahydropyrimidine ring. This cyclocondensation occurs when the second amine group of the diamine attacks the initially formed imine in an intramolecular fashion.
The equilibrium between the open-chain bis-imine and the cyclic hexahydropyrimidine is influenced by several factors, including the stereochemistry of the diamine (cis vs. trans), the electronic properties of the aldehyde, and the reaction conditions. Generally, electron-withdrawing groups on the aldehyde favor the formation of the cyclic product.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(arylmethylene)cyclobutane-1,3-diamine (Bis-Imine Formation)
This protocol describes a general procedure for the synthesis of bis-imines from cyclobutane-1,3-diamine and aromatic aldehydes. The use of molecular sieves is a practical alternative to a Dean-Stark apparatus for the in-situ removal of water, driving the reaction equilibrium towards the product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Typical Amount | Role |
| cis- or trans-Cyclobutane-1,3-diamine | 86.13 | 1.0 eq | Reactant |
| Aromatic Aldehyde | Varies | 2.1 eq | Reactant |
| Anhydrous Dichloromethane (DCM) | 84.93 | ~0.2 M | Solvent |
| 4Å Molecular Sieves | N/A | ~200 wt% of diamine | Dehydrating agent |
| Glacial Acetic Acid | 60.05 | Catalytic | Catalyst |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cis- or trans-cyclobutane-1,3-diamine (1.0 eq).
-
Add activated 4Å molecular sieves.
-
Add anhydrous dichloromethane to achieve a concentration of approximately 0.2 M with respect to the diamine.
-
Add the aromatic aldehyde (2.1 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude bis-imine.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expert Insights:
-
The choice between cis- and trans-cyclobutane-1,3-diamine will significantly impact the stereochemistry and conformational properties of the final product. The puckered nature of the cyclobutane ring means that the relative orientation of the imine substituents will be rigidly defined.
-
While aromatic aldehydes are common, aliphatic aldehydes can also be used. However, they may be more prone to side reactions such as aldol condensation under acidic or basic conditions.
-
The use of freshly activated molecular sieves is crucial for efficient water removal and to drive the reaction to completion.
Protocol 2: Reductive Amination to N,N'-bis(arylmethyl)cyclobutane-1,3-diamine
This protocol outlines the reduction of the bis-imine to the corresponding stable secondary diamine. Sodium borohydride is a cost-effective and readily available reducing agent suitable for this transformation. For more sensitive substrates, milder reducing agents like sodium triacetoxyborohydride can be employed.[6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Typical Amount | Role |
| N,N'-bis(arylmethylene)cyclobutane-1,3-diamine | Varies | 1.0 eq | Reactant |
| Methanol | 32.04 | ~0.1 M | Solvent |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.5 eq | Reducing agent |
Procedure:
-
Dissolve the crude or purified bis-imine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Characterization of Products
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following are expected spectroscopic features.
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=N (Imine) | 1640-1690 | Strong, characteristic stretch. Absence of C=O stretch (~1700 cm⁻¹) from aldehyde. |
| N-H (Secondary Amine) | 3300-3500 | Moderate, sharp peak. Appears after reductive amination. |
| C-H (sp³ on cyclobutane) | ~2850-2950 | Aliphatic C-H stretches. |
| C-H (aromatic) | ~3000-3100 | Aromatic C-H stretches. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of cyclobutane derivatives can be complex due to the puckered nature of the ring.[7] The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation.
¹H NMR:
-
Imine Protons (-CH=N-): A characteristic singlet or multiplet in the range of 8.0-8.5 ppm.
-
Cyclobutane Protons: A complex series of multiplets typically between 1.5-3.0 ppm. The protons attached to the carbons bearing the nitrogen substituents will be shifted downfield.
-
Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm), with splitting patterns dependent on the substitution of the aromatic aldehyde used.
-
Methylene Protons (-CH₂-Ar) after Reduction: A singlet or AB quartet around 3.5-4.5 ppm.
¹³C NMR:
-
Imine Carbon (-CH=N-): A resonance in the range of 160-170 ppm.
-
Cyclobutane Carbons: Resonances in the aliphatic region, typically between 20-50 ppm. The carbons bonded to nitrogen will be further downfield.
-
Aromatic Carbons: Signals in the 120-150 ppm range.
Conclusion and Future Directions
The reaction of cyclobutane-1,3-diamine with aldehydes provides a robust and versatile entry point to a rich chemical space of significant interest to medicinal chemists and drug development professionals. The ability to control the stereochemical presentation of substituents by selecting the appropriate diamine isomer is a powerful tool in rational drug design. The resulting bis-imines can be readily converted to stable diamines or utilized as ligands in coordination chemistry. Further exploration into the diastereoselectivity of these reactions and the synthesis of novel heterocyclic systems through controlled cyclocondensation reactions will undoubtedly continue to yield compounds with potent and selective biological activities.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Synthesis of 2,2,4,4-tetramethyl-N,N'-bis(2,6-dimethylphenyl)cyclobutane-1,3-diimine , a unique compound from Arundo donax, and its analogues to test their antifeedant activity against the boll weevil, Anthonomus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Stereoselective Synthesis Utilizing Cyclobutane-1,3-Diamine Derivatives
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern organic synthesis and drug discovery, the cyclobutane motif has emerged from a structural curiosity to a cornerstone of molecular design. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool to navigate chemical space, providing solutions to challenges in potency, selectivity, and metabolic stability.[1][2] Unlike flexible aliphatic chains or flat aromatic rings, the puckered four-membered ring provides a rigid scaffold that can precisely orient functional groups in three-dimensional space. This conformational restriction is paramount in the design of highly selective bioactive molecules and asymmetric catalysts.
This guide focuses on a particularly valuable subclass: chiral cyclobutane-1,3-diamine derivatives. These compounds are not merely structural building blocks; they are potent modulators of stereochemistry. When incorporated into organocatalysts or as ligands for transition metals, their rigid framework creates a well-defined chiral environment, enabling high levels of enantioselectivity in a variety of chemical transformations.[3] Furthermore, their utility as constrained diamine linkers has been showcased in the development of next-generation therapeutics, such as selective Janus kinase (JAK) inhibitors.[1]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of these powerful derivatives. We will delve into the causality behind synthetic choices, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of their catalytic activity.
Part I: The Gateway - Stereoselective Synthesis of Cyclobutane-1,3-Diamine Scaffolds
The successful application of these derivatives is predicated on their efficient and stereocontrolled synthesis. The construction of the strained cyclobutane ring with a defined 1,3-diamine substitution pattern requires carefully considered strategies.
Causality Behind Synthetic Choices: The primary challenge is controlling the stereochemistry (both relative and absolute) of the two amino groups on the cyclobutane core. The choice of strategy often depends on the availability of starting materials and the desired final stereoisomer (cis or trans).
-
[2+2] Cycloadditions: While a classic method for forming four-membered rings, achieving high stereoselectivity in the heterodimerization of two different olefins to form unsymmetrically substituted cyclobutanes remains a significant hurdle.[4][5]
-
Ring Contraction: A more modern and stereospecific approach involves the contraction of readily available, stereochemically defined five-membered rings, such as pyrrolidines.[6] This strategy cleverly transfers the stereochemical information from the starting material to the cyclobutane product, often with high fidelity. The mechanism is thought to proceed through a 1,4-biradical intermediate that rapidly cyclizes, preserving the stereochemistry.[6]
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as (-)-verbenone or (+)-camphoric acid, provides a robust entry point.[3] These methods leverage the innate chirality of the starting material to direct the stereochemical outcome of subsequent transformations, leading to enantiomerically pure cyclobutane intermediates.
Caption: Key synthetic pathways to chiral cyclobutane-1,3-diamines.
Part II: Application in Asymmetric Organocatalysis
One of the most powerful applications of chiral cyclobutane-1,3-diamines is in the construction of bifunctional organocatalysts. By appending a hydrogen-bond donor moiety (like a thiourea or squaramide) to the diamine scaffold, a catalyst is created that can simultaneously activate both the nucleophile and the electrophile in a highly organized, chiral transition state.
Mechanistic Insight: The Bifunctional Advantage The rigidity of the cyclobutane backbone is critical. It acts as a stereochemical controller, locking the two "arms" of the catalyst—the basic amine and the acidic thiourea N-H group—into a fixed spatial arrangement. In an asymmetric Michael addition, for example, the thiourea group activates the nitro-olefin electrophile via hydrogen bonding, while the tertiary amine on the scaffold deprotonates the 1,3-dicarbonyl compound to generate the nucleophilic enolate. This dual activation within a constrained chiral pocket dramatically lowers the activation energy of the desired stereochemical pathway.
Caption: Dual activation in a thiourea-catalyzed Michael addition.
Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol describes a representative procedure using a bifunctional thiourea organocatalyst derived from a chiral cyclobutane-1,3-diamine.[3]
Materials:
-
Cyclobutane-derived thiourea catalyst (10 mol%)
-
trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)
-
Dimethyl malonate (0.6 mmol, 3.0 equiv)
-
Toluene, anhydrous (2.0 mL)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the cyclobutane-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Reaction Setup: Add anhydrous toluene (2.0 mL) to the flask, followed by trans-β-nitrostyrene (29.8 mg, 0.2 mmol). Stir the mixture for 5 minutes at room temperature.
-
Nucleophile Addition: Add dimethyl malonate (69 μL, 0.6 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | 18 | 95 | >95:5 | 72 |
| 2 | 5 | 24 | 91 | >95:5 | 71 |
| 3 | 10 (at 0 °C) | 36 | 85 | >95:5 | 74 |
| Note: Data is representative and adapted from literature precedents for similar systems.[3] |
Part III: Application as Ligands in Transition Metal Catalysis
The C₂-symmetric or pseudo-C₂-symmetric nature of many chiral cyclobutane-1,3-diamines makes them excellent ligands for transition metals in asymmetric catalysis. The rigid backbone reduces the number of available conformations in the catalytic species, leading to a more ordered transition state and, consequently, higher enantioselectivity.
Causality: A Well-Defined Chiral Pocket When a chiral 1,3-diamine coordinates to a metal center (e.g., Ruthenium(II)), it forms a stable chelate. The substituents on the diamine and the inherent pucker of the cyclobutane ring project into the space around the metal, creating a defined chiral environment. Substrates approaching the metal are forced into a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer of the product. This principle is highly effective in reactions like the asymmetric transfer hydrogenation of ketones.[3]
Protocol 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the reduction of a prochiral ketone using a catalyst formed in situ from a Ru(II) precursor and a chiral cyclobutane-1,3-diamine ligand.[3]
Materials:
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol% Ru)
-
Chiral N-tosylated cyclobutane-1,3-diamine ligand (0.0055 mmol, 1.1 mol%)
-
Acetophenone (0.5 mmol, 1.0 equiv)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
2-Propanol, anhydrous (1.0 mL)
-
Argon atmosphere
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict argon atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral diamine ligand to a Schlenk tube.
-
Solvent Addition: Add anhydrous 2-propanol (1.0 mL) and stir the resulting mixture at 80 °C for 20 minutes to allow for complex formation.
-
Reaction Initiation: Cool the mixture to room temperature. Add acetophenone (58 μL, 0.5 mmol) followed by the formic acid/triethylamine mixture (0.5 mL).
-
Reaction Execution: Seal the tube and stir the reaction mixture at 40 °C for 4-12 hours. Monitor the conversion of the ketone by GC-MS or TLC.
-
Workup: After completion, quench the reaction by adding 2 mL of water. Extract the product with diethyl ether (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the resulting alcohol by flash column chromatography.
-
Characterization: Determine the conversion and yield. The enantiomeric excess (ee) of the 1-phenylethanol product is determined by chiral HPLC or chiral GC analysis.
Part IV: Application in Medicinal Chemistry - The Power of Constraint
The rigid, non-planar structure of the cyclobutane-1,3-diamine core is a significant asset in medicinal chemistry. It serves as a conformationally restricted isostere for more flexible linkers (like ethylenediamine) or as a novel 3D scaffold to escape the "flatland" of traditional aromatic-based drugs.
Case Study: Selective JAK1 Inhibitors In the development of Janus kinase (JAK) inhibitors, achieving selectivity among the different JAK family members is a major challenge. The use of a cis-1,3-cyclobutane diamine linker in the drug candidate PF-04965842 was a key breakthrough.[1]
Mechanistic Rationale: The puckered conformation of the cis-cyclobutane ring precisely positions a sulphonamide NH group to form crucial hydrogen bonds with specific arginine and asparagine residues in the active site of JAK1. The corresponding trans-isomer, or more flexible acyclic linkers, cannot achieve this optimal geometry, resulting in a significant loss of potency and selectivity.[1] This demonstrates how the constrained scaffold enforces a bioactive conformation, minimizing the entropic penalty of binding and maximizing target engagement.
Caption: Conformational constraint improves binding affinity.
Troubleshooting and Key Considerations
-
Protecting Group Strategy: When synthesizing or modifying cyclobutane-1,3-diamines, an orthogonal protecting group strategy (e.g., Boc vs. Cbz) is essential for the selective functionalization of the two amino groups.[7]
-
Stereochemical Integrity: In ring contraction syntheses, ensure reaction conditions do not promote epimerization. Radical pathways, while stereospecific, can sometimes have minor competing pathways that erode stereochemical purity.[6]
-
Catalyst Activity: In organocatalysis, the presence of water can be detrimental. Ensure all reagents and solvents are scrupulously dried. For transition metal catalysis, the purity of the ligand is paramount for achieving high enantioselectivity.
-
Purification: The polarity of diamine derivatives can make chromatography challenging. Conversion to salt forms or the use of amine-deactivated silica gel can be effective strategies.
Conclusion
Chiral cyclobutane-1,3-diamine derivatives represent a class of compounds whose utility far exceeds their simple structure. Their inherent rigidity and well-defined stereochemistry make them powerful controllers of reactivity and molecular conformation. From enabling highly selective catalytic transformations to providing the ideal structural backbone for potent and selective pharmaceuticals, these strained scaffolds offer a versatile platform for innovation. As synthetic methods for their construction become more robust and accessible, the application of cyclobutane-1,3-diamines in addressing complex chemical challenges is set to expand even further.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Cyclobutane-1,3-diamine in Modern Coordination Chemistry
Abstract
Cyclobutane-1,3-diamine (CBD) is emerging as a uniquely valuable ligand in coordination chemistry, primarily due to its sterically constrained and rigid four-membered carbocyclic backbone.[1][2] This structural feature imparts distinct conformational preferences upon the resulting metal complexes, a characteristic that is highly sought after in the rational design of catalysts, therapeutic agents, and advanced materials.[3][4] Unlike flexible alkyl diamines, the puckered cyclobutane ring locks the two nitrogen donor atoms into well-defined spatial orientations, influencing chelate ring conformation, complex stability, and reactivity. This guide provides an in-depth exploration of the fundamental coordination principles of CBD, presents detailed protocols for the synthesis and characterization of its transition metal complexes, and discusses its application in the fields of catalysis and medicinal chemistry.
Foundational Principles of Cyclobutane-1,3-diamine as a Ligand
Structural and Stereochemical Profile
Cyclobutane-1,3-diamine exists as two distinct stereoisomers: cis and trans. The cyclobutane ring is not planar but adopts a puckered conformation to relieve angular strain.[2] This inherent puckering places the 1,3-substituents in either axial or equatorial-type positions, significantly influencing their coordination behavior.
-
cis-Cyclobutane-1,3-diamine: The two amino groups are on the same face of the ring. This geometry is ideal for forming a stable, six-membered chelate ring with a single metal center, acting as a classic bidentate ligand.[5]
-
trans-Cyclobutane-1,3-diamine: The two amino groups are on opposite faces of the ring. This arrangement makes chelation to a single metal center sterically prohibitive. Instead, the trans isomer is predisposed to act as a bridging ligand, connecting two different metal centers to form coordination polymers or dinuclear complexes.
The primary amine groups are classical σ-donors, readily forming coordinate bonds with a wide range of transition metals, particularly late transition metals such as palladium(II) and platinum(II).
Coordination Modes: Chelation vs. Bridging
The choice between the cis and trans isomer is a critical experimental decision that dictates the final architecture of the coordination compound. The rigidity of the cyclobutane scaffold provides a level of "pre-organization" not seen in flexible ligands like 1,3-diaminopropane, where the energetic cost of adopting the correct conformation for chelation can be a factor. With cis-CBD, the donor atoms are already positioned for effective chelation.[6]
Caption: Coordination modes of cis- and trans-cyclobutane-1,3-diamine.
Application in Homogeneous Catalysis
The defined geometry and steric bulk of CBD ligands can create a well-defined coordination sphere around a metal center. This is advantageous in catalysis, where it can enhance selectivity, improve stability, and influence the kinetics of elementary steps like oxidative addition and reductive elimination.
Rationale: The Advantage of Steric Constraint
In catalytic cycles, transient species with various coordination numbers and geometries are formed. A flexible ligand can lead to multiple, competing reaction pathways or catalyst deactivation. The rigidity of the cis-CBD ligand helps to maintain the integrity of the catalytic center, potentially preventing undesirable side reactions and leading to a more efficient and selective process.[7] Palladium complexes, for instance, are workhorses in cross-coupling chemistry, and ligand design is paramount to their success.[8]
Protocol: Synthesis and Characterization of a Palladium(II) Precatalyst
This section provides a representative protocol for the synthesis of a well-defined palladium(II) complex, which can serve as a precatalyst for reactions like Suzuki or Heck cross-coupling.
Causality Behind Experimental Choices:
-
Starting Material: Potassium tetrachloropalladate(II) (K₂[PdCl₄]) is used as it is a water-soluble and readily available source of Pd(II).
-
Solvent: An aqueous medium is chosen for the initial ligand exchange reaction due to the solubility of the palladium salt and the diamine dihydrochloride.
-
Stoichiometry: A slight excess of the ligand is avoided to prevent the formation of bis-ligated species [Pd(CBD)₂]Cl₂. A 1:1 stoichiometry is targeted.
-
Reaction Conditions: Gentle heating can accelerate the ligand substitution, but aggressive heating is avoided to prevent decomposition. The formation of a yellow precipitate indicates the formation of the neutral, less soluble product.
-
Washing: Washing with water removes unreacted K₂[PdCl₄] and KCl byproduct. Washing with a non-coordinating organic solvent like diethyl ether helps to dry the complex.
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve potassium tetrachloropalladate(II) (K₂[PdCl₄], 1.0 mmol, 326.4 mg) in 15 mL of deionized water with stirring.
-
In a separate beaker, dissolve cis-cyclobutane-1,3-diamine dihydrochloride (1.0 mmol, 159.1 mg) in 5 mL of deionized water. Neutralize carefully with aqueous NaOH (2.0 mmol, 2.0 mL of a 1M solution) to free the diamine.
-
Add the free diamine solution dropwise to the stirring aqueous solution of K₂[PdCl₄] at room temperature.
-
A yellow precipitate should form immediately or within a few minutes.
-
Continue stirring the suspension at room temperature for 2 hours to ensure the reaction goes to completion.
-
Collect the yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water (3 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the product under high vacuum for several hours. The expected yield is typically >85%.
A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized complex.
-
¹H NMR (DMSO-d₆): The spectrum should show characteristic peaks for the cyclobutane ring protons and a broad resonance for the N-H protons. Coordination to palladium will cause a downfield shift of the proton signals compared to the free ligand.
-
FT-IR (ATR): Look for N-H stretching vibrations around 3100-3300 cm⁻¹ and Pd-N and Pd-Cl stretches in the far-IR region (typically < 500 cm⁻¹).
-
Elemental Analysis (C, H, N): The experimentally determined weight percentages of C, H, and N should match the calculated values for the formula C₄H₁₀Cl₂N₂Pd.
Data Presentation
| Analytical Data for [Pd(cis-CBD)Cl₂] | Expected Result |
| Appearance | Yellow Powder |
| Formula | C₄H₁₀Cl₂N₂Pd |
| Molecular Weight | 263.45 g/mol |
| ¹H NMR (δ, ppm in DMSO-d₆) | ~5.0 (br s, 4H, NH₂), ~2.5-3.0 (m, 2H, CH-N), ~1.8-2.2 (m, 4H, CH₂) |
| FT-IR (ν, cm⁻¹) | 3250-3100 (N-H stretch), ~480 (Pd-N stretch), ~330 (Pd-Cl stretch) |
| Elemental Analysis (%) | C: 18.23 (calc. 18.24), H: 3.82 (calc. 3.83), N: 10.63 (calc. 10.63) |
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the palladium precatalyst.
Application in Medicinal Chemistry
The rigid cyclobutane scaffold is a valuable building block in drug discovery, where it can serve as a bioisostere for other cyclic systems or impart favorable pharmacokinetic properties.[3] In coordination chemistry, cis-CBD can act as the non-leaving group ligand in platinum-based anticancer agents, analogous to the 1,2-diaminocyclohexane (DACH) in oxaliplatin.
Design Principles: A Scaffold for Pt(II) Anticancer Drugs
The mechanism of platinum anticancer drugs involves the loss of the "leaving group" ligands (e.g., chlorides) and subsequent coordination of the platinum center to the DNA of cancer cells. The "non-leaving group" diamine ligand remains coordinated and plays a crucial role in the drug's efficacy. Its steric properties influence the rate of hydrolysis, the nature of the DNA adducts formed, and the drug's ability to overcome resistance mechanisms. The constrained geometry of cis-CBD offers a unique steric profile that can be exploited to develop novel platinum agents with potentially different activity profiles.[3]
Protocol: Synthesis of a Platinum(II) Complex Analog
This protocol describes the synthesis of a Pt(II) complex with a dicarboxylate leaving group, similar in concept to carboplatin.
Causality Behind Experimental Choices:
-
Two-Step Process: A two-step synthesis is standard. First, the aqua complex [Pt(cis-CBD)(H₂O)₂]²⁺ is formed from the dichloro precursor. This is necessary because the chlorides are substitutionally inert and must be removed to allow the dicarboxylate to coordinate.
-
Silver Nitrate: Silver nitrate is used to abstract the chloride ligands. The precipitation of insoluble AgCl drives the reaction forward according to Le Châtelier's principle.
-
Filtering: It is critical to remove all AgCl, as any remaining silver ions can interfere with the subsequent step.
-
Dicarboxylate Ligand: A dicarboxylate, like cyclobutane-1,1-dicarboxylic acid (CBDCA), is chosen as the leaving group to create a neutral, more stable complex with a slower hydrolysis rate compared to the dichloro analog.
Step-by-Step Methodology:
-
Synthesize the dichloro precursor, [Pt(cis-CBD)Cl₂], using a method analogous to Protocol 2.2.1, substituting K₂[PtCl₄] for K₂[PdCl₄].
-
Suspend [Pt(cis-CBD)Cl₂] (1.0 mmol) in 20 mL of deionized water.
-
Add a solution of silver nitrate (AgNO₃, 1.98 mmol) in 5 mL of water. A slight deficit of AgNO₃ is used to ensure no free Ag⁺ remains.
-
Wrap the flask in aluminum foil to protect it from light (to prevent photoreduction of Ag⁺) and stir at room temperature for 24 hours.
-
Remove the white AgCl precipitate by filtration through a fine filter (e.g., Celite or a 0.22 µm syringe filter). The filtrate contains the diaqua complex, [Pt(cis-CBD)(H₂O)₂]²⁺.
-
To the filtrate, add a solution of the disodium salt of cyclobutane-1,1-dicarboxylic acid (1.0 mmol), prepared by neutralizing the acid with two equivalents of NaOH.
-
Stir the solution at 40 °C for 48 hours.
-
Reduce the volume of the solution under vacuum until a white precipitate forms.
-
Cool the mixture in an ice bath for 1 hour, then collect the white solid by vacuum filtration.
-
Wash the product with a minimal amount of cold water and then with acetone. Dry under vacuum.
Future Outlook
The unique structural features of cyclobutane-1,3-diamine make it a ligand of significant interest for future research. Key areas of exploration include:
-
Asymmetric Catalysis: The synthesis of chiral, enantiopure derivatives of CBD could provide new ligands for asymmetric transformations, such as asymmetric hydrogenation.[7]
-
Materials Science: The trans isomer is an ideal candidate for use as a rigid linear linker in the construction of 1D, 2D, or 3D metal-organic frameworks (MOFs) and coordination polymers.[9]
-
Bioinorganic Chemistry: Further exploration of CBD-containing metal complexes (with Pt, Ru, Rh) as therapeutic or diagnostic agents is a promising avenue, leveraging the ligand's ability to fine-tune the properties of the metal center.[3]
By providing a rigid and well-defined coordination environment, cyclobutane-1,3-diamine offers chemists a powerful tool to exert precise control over the structure and reactivity of metal complexes, paving the way for innovations across multiple scientific disciplines.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cyclobutane-1,3-diamine Synthesis
Introduction: Welcome to the technical support guide for the synthesis of cyclobutane-1,3-diamine. This diamine is a critical building block in medicinal chemistry and materials science, valued for the rigid, non-aromatic scaffold it provides. However, its synthesis can be challenging, often plagued by low yields, difficult purifications, and complex stereochemical outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize synthetic protocols for higher yields and purity. We will move beyond simple step-by-step instructions to explore the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthetic Strategy: The Curtius Rearrangement Pathway
One of the most reliable and frequently cited methods for synthesizing cyclobutane-1,3-diamine proceeds from cyclobutane-1,3-dicarboxylic acid. This multi-step pathway, while robust, has several critical points where yield can be compromised. The general workflow involves the conversion of the dicarboxylic acid to a diacyl azide, which then undergoes a Curtius rearrangement to form a diisocyanate, followed by hydrolysis to the final diamine.
Below is a workflow diagram illustrating the key stages of this process.
Caption: Key stages in the synthesis of cyclobutane-1,3-diamine via Curtius rearrangement.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My overall yield is consistently low (<40%). Where am I most likely losing material?
Low overall yield is the most common complaint. It's rarely a single issue but an accumulation of losses across several stages. Let's break down the likely culprits.
Answer:
The three primary areas for yield loss in this synthesis are:
-
Inefficient Diacyl Azide Formation: The conversion of the diacyl chloride to the diacyl azide is a biphasic reaction (aqueous sodium azide and an organic solution of the diacyl chloride). Poor interfacial mixing can lead to incomplete reaction or hydrolysis of the acyl chloride back to the carboxylic acid.
-
Side Reactions During Curtius Rearrangement: The rearrangement to the diisocyanate is thermally induced and highly sensitive. If the temperature is too high or the heating is too prolonged, polymerization of the isocyanate or other side reactions can occur. The isocyanate group is highly reactive and can react with any nucleophilic impurities present.
-
Difficult Final Product Isolation: Cyclobutane-1,3-diamine is a relatively low molecular weight, water-soluble amine. It can be challenging to extract efficiently from aqueous media after hydrolysis of the protecting group. Losses during workup and purification are common.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Question 2: How can I control the cis/trans stereochemistry of the final product?
Answer:
Control of stereochemistry begins with your starting material, cyclobutane-1,3-dicarboxylic acid. The Curtius rearrangement is stereoretentive, meaning the configuration of the carbon atom to which the carboxyl group is attached is preserved in the final amine.
-
To obtain cis-cyclobutane-1,3-diamine: You must start with cis-cyclobutane-1,3-dicarboxylic acid.
-
To obtain trans-cyclobutane-1,3-diamine: You must start with trans-cyclobutane-1,3-dicarboxylic acid.
It is exceptionally difficult to separate the final diamine isomers. Therefore, the isomeric purity of your starting dicarboxylic acid is paramount. It is highly recommended to purify the cis and trans isomers of the dicarboxylic acid before beginning the synthesis. This is typically achieved by fractional crystallization. A common method involves dissolving the isomeric mixture in a minimum amount of hot water or ethanol and allowing it to cool slowly; the less soluble isomer will crystallize out first.
| Parameter | cis-Cyclobutane-1,3-dicarboxylic acid | trans-Cyclobutane-1,3-dicarboxylic acid |
| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents |
| Melting Point | ~131 °C | ~172-175 °C |
| Crystallization | Tends to remain in the mother liquor | Crystallizes out first from hot water |
Pro-Tip: Confirm the isomeric purity of your starting material by ¹H NMR before proceeding. The symmetry of the molecules results in distinct spectra for the cis and trans isomers.
Question 3: The Curtius rearrangement step is giving a dark, tarry crude product instead of the expected diisocyanate or Boc-protected amine. What's happening?
Answer:
This is a classic sign of isocyanate polymerization or degradation. The isocyanate functional group (-N=C=O) is extremely reactive, particularly at the elevated temperatures required for the rearrangement.
The primary causes are:
-
Presence of Water: Water will react with the isocyanate to form a carbamic acid, which is unstable and decarboxylates to form an amine. This amine can then react with another isocyanate molecule, initiating a polymerization cascade to form polyureas. This is often the main culprit.
-
Overheating: While heat is required to initiate the rearrangement of the acyl azide, excessive temperatures (e.g., >110-120 °C in toluene) can promote side reactions and polymerization.
-
High Concentration: Running the reaction at a very high concentration can increase the rate of intermolecular reactions, leading to oligomers and polymers.
Preventative Measures:
-
Rigorous Anhydrous Conditions: Dry your solvent (e.g., toluene) over molecular sieves or sodium. Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Controlled Temperature: Heat the reaction mixture to a gentle reflux (~80-90 °C is often sufficient) and monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
"Inverse Addition": Instead of adding the trapping alcohol (like t-butanol) to the generated isocyanate, a better method is to add the acyl azide solution dropwise to pre-heated toluene or diphenyl ether already containing the trapping alcohol. This ensures the highly reactive isocyanate is trapped as soon as it's formed, minimizing its chance to polymerize.
Detailed Experimental Protocol: cis-Cyclobutane-1,3-diamine from cis-Cyclobutane-1,3-dicarboxylic Acid
This protocol is adapted from established literature procedures and incorporates best practices for yield optimization.
Step 1: Formation of cis-Cyclobutane-1,3-diacyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.5 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solution should become clear.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This step is critical; residual SOCl₂ will interfere with the next step. The product is typically a yellow to brown oil and is used directly without further purification.
Step 2: Formation of cis-Cyclobutane-1,3-diacyl Azide
-
Dissolve the crude diacyl chloride from Step 1 in anhydrous acetone (approx. 10 mL per gram of starting acid).
-
In a separate flask, dissolve sodium azide (NaN₃) (2.5 eq) in a minimum amount of water.
-
Cool the acetone solution of the diacyl chloride to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the aqueous solution of sodium azide dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the biphasic mixture vigorously at 0 °C for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the product with a cold organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate carefully under reduced pressure without heating. The resulting diacyl azide is potentially explosive and should be handled with extreme care and used immediately.
Step 3: Curtius Rearrangement and Boc-Protection
-
To a flask containing anhydrous tert-butanol (t-BuOH) (5.0 eq), heated to 85-90 °C under a nitrogen atmosphere, add the crude diacyl azide from Step 2, dissolved in a small amount of anhydrous toluene, dropwise over 1 hour.
-
Vigorous nitrogen evolution will be observed.
-
After the addition is complete, maintain the temperature and stir for an additional 2-3 hours until gas evolution ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude di-Boc-protected diamine, which can be purified by column chromatography or recrystallization.
Step 4: Deprotection to Yield cis-Cyclobutane-1,3-diamine Dihydrochloride
-
Dissolve the purified di-Boc-protected diamine from Step 3 in methanol or dioxane.
-
Add an excess of concentrated hydrochloric acid (HCl) or pass HCl gas through the solution.
-
Stir the mixture at room temperature for 4-6 hours. A white precipitate of the dihydrochloride salt should form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-cyclobutane-1,3-diamine dihydrochloride.
To obtain the free amine: The dihydrochloride salt can be dissolved in a minimum amount of water, and the solution can be made strongly basic (pH > 12) with NaOH. The free amine can then be extracted with a solvent like dichloromethane (DCM).
Technical Support Center: Cyclobutane-1,3-diamine Dihydrochloride
Welcome to the technical support guide for Cyclobutane-1,3-diamine Dihydrochloride (CAS No. 1314772-13-8). This document serves as a centralized resource for researchers, chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this valuable chemical building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your research.
Part 1: Understanding the Stability Profile of this compound
Cyclobutane-1,3-diamine is a sterically constrained diamine building block prized in medicinal chemistry for creating rigid molecular scaffolds.[1][2] It is typically supplied as a dihydrochloride salt (C₄H₁₂Cl₂N₂) to enhance its stability, shelf-life, and handling characteristics compared to the volatile and more reactive free base.[3] However, the dihydrochloride salt form is not without its own unique set of stability challenges. The primary issues stem from its high affinity for atmospheric moisture (hygroscopicity) and potential for degradation under specific thermal or chemical conditions.
This guide is structured in a question-and-answer format to directly address the most frequent issues our users encounter.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solid this compound appears clumpy or has turned into a sticky solid. What happened and is it still usable?
Answer: This is the most common issue reported and is almost certainly caused by the compound's hygroscopic nature. Amine salts, including dihydrochlorides, readily absorb moisture from the atmosphere.[4][5] This absorption of water leads to the physical changes you've observed—from a free-flowing powder to clumps and eventually a sticky or syrupy consistency.
-
Causality: The ionic nature of the dihydrochloride salt creates strong electrostatic interactions with polar water molecules. This interaction is often strong enough to pull water directly from the air, especially in environments with moderate to high relative humidity (RH).
-
Impact on Usability: The primary concern is the change in the compound's effective concentration. When you weigh out the hydrated material, you are weighing a combination of the compound and an unknown amount of water. This will lead to significant errors in stoichiometry for your reactions. While the compound may not have chemically degraded, its purity by weight is compromised.
-
Troubleshooting & Validation:
-
Assess the extent of hydration: If the material is only slightly clumpy, it may be salvageable by drying under high vacuum.
-
Purity Check: Before use, it is critical to re-validate the material's purity. This can be done via quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard or by elemental analysis (CHN).
-
Prevention: The best solution is prevention. Always handle the compound in a controlled, dry atmosphere. See the handling protocol below.
-
Question 2: What are the definitive storage and handling protocols to prevent moisture uptake?
Answer: Strict adherence to proper storage and handling procedures is critical for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 2-8°C.[6] | Prevents potential long-term thermal degradation. Cool conditions can also lower the rate of moisture-induced clumping. |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydration and potential oxidative side reactions.[7] |
| Container | Tightly sealed, amber glass vial. | Protects from light and prevents moisture ingress. Use containers with high-quality seals.[8] |
| Location | Store in a desiccator. | Provides a secondary barrier against ambient humidity, especially for frequently accessed containers. |
-
Preparation: Transfer the sealed stock bottle of the compound, along with all necessary tools (spatulas, weigh boats, vials), into an inert atmosphere glovebox. Allow the bottle to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation.
-
Dispensing: Inside the glovebox, carefully open the stock bottle. Quickly weigh the desired amount of the powder into a pre-tared vial.
-
Sealing: Immediately and tightly seal both the new vial and the main stock bottle before removing them from the glovebox. Use high-quality caps and consider wrapping the cap with paraffin film for extra protection.
-
No Glovebox? If a glovebox is unavailable, work quickly in a fume hood on a low-humidity day. Open the container for the absolute minimum time required. Purging the vial with a stream of dry argon or nitrogen before and after dispensing can help mitigate moisture exposure.
Question 3: I am dissolving the compound in dichloromethane (DCM) and noticing instability/side reactions. Is this solvent compatible?
Answer: No, this is a critical incompatibility. Dichloromethane and other chlorinated solvents can react exothermically and sometimes violently with amines, including diamines.[9][10]
-
Causality: The reaction is typically a nucleophilic substitution where the amine displaces the chloride ions from DCM. This can lead to the formation of complex mixtures, polymeric materials, and significant heat generation. The reaction onset temperature can be surprisingly low, with some amine-DCM mixtures showing exothermic reactions starting around 70°C, and in some cases, even lower during distillations.[9]
-
Recommendation: Avoid using dichloromethane or other halogenated solvents with cyclobutane-1,3-diamine, especially when heating is involved.
-
Suitable Solvents: For reactions, consider polar, aprotic solvents like DMF, DMAc, or NMP. For analytical purposes, water, methanol, or DMSO are generally suitable, depending on the subsequent application. Always perform a small-scale solubility and stability test first.
Question 4: My reaction yield is low, and I suspect the compound has degraded. What are the likely degradation pathways?
Answer: Assuming moisture and solvent incompatibilities are controlled, degradation can still occur, primarily through thermal stress or reaction with atmospheric CO₂ (if the free base is inadvertently generated).
-
Thermal Degradation: While the dihydrochloride salt is more stable than the free base, high temperatures can lead to degradation. For linear diamines, a common thermal degradation pathway involves intermolecular cyclization to form stable cyclic ureas or imidazolidinones.[11][12][13] This pathway could be relevant for cyclobutane-1,3-diamine under harsh thermal conditions, potentially leading to the formation of urea-bridged dimers.
Below is a conceptual diagram illustrating a possible degradation route based on known diamine chemistry.
Caption: Conceptual pathway for thermal degradation of diamines.
-
Troubleshooting Workflow: If you suspect degradation, a systematic approach is necessary.
Caption: Decision workflow for troubleshooting low reaction yields.
Part 3: Summary of Incompatibilities
To ensure experimental success and safety, avoid co-use or storage of this compound with the following substance classes.
| Substance Class | Examples | Reason for Incompatibility |
| Strong Bases | NaOH, KOH, NaH, t-BuOK | Liberates the free diamine, which is less stable, more volatile, and more reactive than the salt form. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | The amino groups can be oxidized, leading to decomposition and the formation of nitro or nitroso derivatives.[3] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can lead to uncontrolled exothermic reactions.[9][10] |
| Acid Chlorides / Anhydrides | Acetyl chloride, Acetic anhydride | Will readily react with the amine groups in acylation reactions unless this is the intended transformation.[3] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. 91301-66-5|Cyclobutane-1,3-diamine|BLD Pharm [bldpharm.com]
- 7. fishersci.se [fishersci.se]
- 8. kishida.co.jp [kishida.co.jp]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclobutane-1,3-diamine
Welcome to the technical support center for the synthesis of cyclobutane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of cyclobutane-1,3-diamine, a strained cyclic diamine, is often accompanied by the formation of specific side products that can complicate purification and reduce yields. This section provides a detailed breakdown of common issues, their root causes, and actionable solutions for three primary synthetic routes.
Hofmann Rearrangement of Cyclobutane-1,3-dicarboxamide
The Hofmann rearrangement offers a direct conversion of a primary amide to a primary amine with one less carbon atom.[1][2] In the case of cyclobutane-1,3-dicarboxamide, this reaction can be an effective route to the desired diamine. However, the isocyanate intermediate is highly reactive and susceptible to side reactions.[1]
Question: My Hofmann rearrangement of cyclobutane-1,3-dicarboxamide is giving a low yield of the diamine and a significant amount of an insoluble white solid. What is happening and how can I fix it?
Answer:
The insoluble white solid is likely a urea byproduct. This is a very common side reaction in Hofmann rearrangements when water is present in the reaction mixture.[3]
Causality:
The Hofmann rearrangement proceeds through an isocyanate intermediate.[1][4] If water is present, it can act as a nucleophile and attack the isocyanate to form an unstable carbamic acid, which then decarboxylates to the desired amine.[1][2] However, the newly formed amine is also nucleophilic and can react with another molecule of the isocyanate intermediate to form a stable, often insoluble, urea derivative.
Troubleshooting Workflow:
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Bentham Science [eurekaselect.com]
- 4. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimization of Cyclobutane-1,3-diamine Coupling Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the optimization of reaction conditions for cyclobutane-1,3-diamine coupling. As a uniquely constrained and valuable building block in medicinal chemistry and drug discovery, cyclobutane-1,3-diamine presents specific challenges and opportunities in amide bond formation.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving beyond simple protocols to explain the underlying principles that govern success. Here, we will address common experimental hurdles in a direct question-and-answer format, offering field-proven solutions to enhance yield, purity, and reproducibility.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the coupling process. We diagnose the likely causes and provide step-by-step remedies.
Section 1.1: Low or No Product Yield
Question: My amide coupling reaction with cyclobutane-1,3-diamine is resulting in low or no yield. What are the primary factors I should investigate?
Answer: Low or nonexistent yield in these reactions typically points to one of three areas: inefficient carboxylic acid activation, suboptimal amine nucleophilicity, or unfavorable reaction conditions.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[3] If the coupling reagent is inappropriate for the substrate or used incorrectly, the reaction will fail.
-
Cause: Insufficient amount or potency of the coupling reagent.
-
Solution: Ensure you are using at least 1.0-1.2 equivalents of your coupling reagent. For sterically hindered acids, a more potent reagent like HATU or a switch to a two-step acyl fluoride intermediate protocol may be necessary.[3]
-
-
Deactivation of Cyclobutane-1,3-diamine: As a primary amine, cyclobutane-1,3-diamine is a good nucleophile. However, its reactivity can be compromised.
-
Cause A: Protonation. An acid-base reaction between your carboxylic acid and the diamine can occur, forming an ammonium salt that is non-nucleophilic.[3]
-
Solution A: This is why a non-nucleophilic base is critical. Add 2.0-3.0 equivalents of a base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid present and formed during the reaction.
-
Cause B: Dimerization/Polymerization. Since there are two nucleophilic sites on cyclobutane-1,3-diamine, uncontrolled reactions can lead to the formation of di-acylated byproducts or oligomers, consuming your starting material without forming the desired mono-amide.
-
Solution B: This is a stoichiometric challenge. To favor mono-acylation, use a significant excess of the diamine (3-5 equivalents) or, for more precise control and to conserve a valuable partner, use a mono-protected version of the diamine, such as mono-Boc-cyclobutane-1,3-diamine.[2][4][5]
-
-
Suboptimal Reaction Conditions: The solvent, temperature, and concentration play a crucial role.
-
Cause: The presence of water, incorrect solvent choice, or inappropriate temperature.
-
Solution: Use anhydrous solvents to prevent hydrolysis of the activated acid intermediate.[3] Polar aprotic solvents like DMF, NMP, or DCM are generally preferred.[6] Most couplings proceed well at room temperature; however, if the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be beneficial. Conversely, for highly reactive partners or to minimize side reactions, cooling to 0 °C is advisable.[3]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Section 1.2: Reaction Impurities and Purification Challenges
Question: My reaction produces multiple spots on TLC, and purification is challenging. What are the common byproducts and how can I minimize them?
Answer: Impurities in amide coupling reactions often stem from side reactions involving the coupling reagents, starting materials, or racemization of chiral centers.
-
Coupling Reagent Byproducts: The choice of coupling reagent directly impacts the difficulty of purification.
-
Cause: Formation of insoluble or hard-to-remove ureas or other byproducts.
-
Example: Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble and can complicate purification.[7] Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) generates Tetramethyl Urea (TMU), which can also be difficult to remove.[8]
-
Solution: Switch to a coupling reagent with more benign byproducts. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred because its corresponding urea byproduct is water-soluble and easily removed with an aqueous workup.[1][8] Propylphosphonic Anhydride (T3P) is another excellent choice, as its byproducts are also readily washed away.
-
-
Di-acylated Product: As mentioned previously, the formation of a product where both amines on the cyclobutane ring have been acylated is a common issue when mono-substitution is desired.
-
Cause: Incorrect stoichiometry allowing the carboxylic acid partner to react twice.
-
Solution: The most robust solution is to use mono-Boc-protected cyclobutane-1,3-diamine .[2][4][5] This ensures perfect control over the reaction site. Alternatively, using a large excess of the unprotected diamine can statistically favor the mono-acylated product, but this is less efficient and requires removal of the excess diamine during purification.
-
-
Racemization: If your carboxylic acid contains a stereocenter adjacent to the carboxyl group, there is a significant risk of epimerization under coupling conditions.
-
Cause: The activated carboxylic acid intermediate can tautomerize to an oxazolone, which readily racemizes.
-
Solution: Add a racemization-suppressing additive to the reaction. 1-Hydroxybenzotriazole (HOBt) or OxymaPure are industry standards for this purpose and are often used in conjunction with carbodiimides like EDC.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also significantly reduce the rate of racemization.[3]
-
| Problem | Likely Cause | Recommended Solution |
| Insoluble Precipitate | Use of DCC | Switch to EDC or T3P for water-soluble byproducts.[8] |
| Di-acylated Impurity | Reaction on both amines | Use mono-Boc-protected cyclobutane-1,3-diamine.[2][4] |
| Loss of Stereointegrity | Racemization of chiral acid | Add HOBt or OxymaPure; run reaction at 0 °C.[3] |
| Unreacted Starting Material | Incomplete reaction | See "Low Yield" section; increase reaction time or temperature. |
Part 2: Proactive Experimental Design & Optimization
This section provides guidance for designing a robust coupling experiment from the start to avoid common pitfalls.
Section 2.1: Selecting the Right Reagents and Conditions
Question: How do I choose the optimal coupling reagent, solvent, and base for my cyclobutane-1,3-diamine coupling?
Answer: The ideal conditions depend on the specific substrates, but a well-chosen starting point can save significant optimization time. There is no single "best" reagent, as each has its advantages.[7]
| Coupling Reagent | Pros | Cons | Best For... |
| EDC / HOBt | Water-soluble byproduct, low cost, suppresses racemization.[3][8] | Slower than uronium reagents. | General-purpose, scalable reactions where easy purification is a priority. |
| HATU / DIPEA | Very fast and efficient, highly activating.[3][9] | More expensive, potential for guanidinium side product with amine. | Difficult couplings, sterically hindered substrates, solid-phase synthesis. |
| HBTU / DIPEA | Fast and effective.[1][8] | Byproduct (TMU) can be difficult to remove.[8] | When high reactivity is needed and purification methods are robust. |
| T3P | Byproducts are water-soluble, high yielding, low racemization. | Can be viscous and difficult to handle. | A wide range of applications, especially when avoiding uronium-based reagents. |
-
Solvent Choice: Anhydrous polar aprotic solvents are the standard.
-
DCM (Dichloromethane): Good for solubility, easy to remove. A solid general starting point.
-
DMF (Dimethylformamide): Higher boiling point, excellent solvating power for difficult substrates. Must be thoroughly removed during workup.
-
THF (Tetrahydrofuran): Less polar than DMF/DCM, can be useful in specific cases.[6][10]
-
-
Base Selection: A non-nucleophilic, sterically hindered amine base is required.
-
DIPEA (Diisopropylethylamine): The most common choice.
-
NMM (N-Methylmorpholine): A slightly weaker base, sometimes preferred to minimize side reactions.
-
Section 2.2: The Role of Protecting Groups
Question: When should I use a protected version of cyclobutane-1,3-diamine?
Answer: Using a mono-protected diamine is highly recommended whenever you are performing a coupling reaction where mono-acylation is the desired outcome .
The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, transforms the diamine into a predictable, single-site nucleophile.[11][12] This strategy offers several key advantages:
-
Eliminates Statistical Mixtures: It prevents the formation of di-acylated and oligomeric byproducts, which are often difficult to separate from the desired product.[13]
-
Simplifies Purification: The reaction crude is significantly cleaner, often consisting of only the product and excess reagents, streamlining the purification process.
-
Improves Reproducibility: By removing the variable of statistical reactivity, the reaction becomes more reliable and scalable.
While it adds the cost of the protected starting material and a final deprotection step, the time and resources saved during purification and optimization often make it the most efficient overall strategy.[12] Syntheses of mono-Boc protected cis- and trans-1,3-diaminocyclobutane have been developed for this purpose.[2][4][5]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point for many coupling reactions with cyclobutane-1,3-diamine.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF (to make a ~0.1 M solution).
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.
-
Pre-activation: Stir the mixture at 0 °C for 15-20 minutes. The solution should remain clear.
-
Amine Addition: In a separate flask, dissolve mono-Boc-cyclobutane-1,3-diamine (1.1 equivalents) and DIPEA (2.5 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
If using DCM, dilute with more DCM and wash sequentially with 1 M HCl (to remove excess amine/DIPEA), saturated NaHCO₃ solution (to remove excess acid/HOBt), and finally with brine.
-
If using DMF, dilute with a suitable organic solvent like Ethyl Acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow
Caption: Standard workflow for an EDC/HOBt mediated coupling reaction.
References
- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 5. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization of Cyclobutane-1,3-diamine Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-1,3-diamine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenges in characterizing and differentiating the cis and trans isomers of this valuable scaffold. Cyclobutane diamines are increasingly recognized as promising, sterically constrained building blocks in drug discovery, making isomeric purity and accurate characterization paramount.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate and differentiate cis and trans cyclobutane-1,3-diamine isomers?
The primary challenge stems from the inherent nature of the cyclobutane ring and the properties of the diamine isomers.
-
Puckered Conformation: Unlike a flat square, the cyclobutane ring adopts a puckered or "butterfly" conformation to relieve torsional strain.[4] This ring is not static; it undergoes rapid inversion at room temperature. This dynamic behavior can average out the signals in analytical techniques like NMR, making the distinct isomers appear more similar than they are.
-
Similar Physicochemical Properties: As diastereomers, the cis and trans isomers have the same molecular weight and similar polarities. This makes their separation by standard chromatographic techniques difficult, often resulting in poor resolution or co-elution.[5]
-
Reactivity of Free Amines: The basicity of the primary amine groups can lead to strong interactions with stationary phases in chromatography (e.g., silica gel), causing significant peak tailing and poor separation.
Q2: Which isomer, cis or trans, is generally more stable?
For 1,3-disubstituted cyclobutanes, the cis isomer is often thermodynamically more stable than the trans isomer. This is counterintuitive when compared to cyclohexane systems. In the puckered cyclobutane ring, the cis conformation can place both substituents in pseudo-equatorial positions, minimizing steric hindrance. In contrast, the trans isomer is forced to have one substituent in a pseudo-axial and one in a pseudo-equatorial position, leading to unfavorable 1,3-diaxial interactions.[4][6] However, this is a general rule, and exceptions can occur, particularly when strong dipole-dipole interactions are present, which may favor the trans isomer in specific derivatives.[7]
Q3: What are the primary analytical techniques for characterizing these isomers?
A multi-technique approach is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone technique, especially 2D NMR (COSY, HSQC, and particularly NOESY/ROESY), is crucial for determining the relative stereochemistry.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Used for separation and quantification of the isomeric ratio. Method development, often requiring chemical derivatization, is usually necessary.[5]
-
X-ray Crystallography: Considered the "gold standard" for absolute and unambiguous structural determination, provided a suitable single crystal can be obtained.[3][11][12]
-
Mass Spectrometry (MS): While standard MS cannot differentiate between isomers, advanced techniques like Ion Mobility Mass Spectrometry (IMMS) can separate them in the gas phase based on their different three-dimensional shapes and collision cross-sections.[13][14][15]
Troubleshooting Guide: NMR Spectroscopy
Q: My ¹H NMR spectrum of a supposed cis/trans mixture is broad and poorly resolved. I can't assign any peaks. What's happening?
A: This is a classic problem caused by the dynamic nature of the cyclobutane ring and potential intermolecular interactions of the free amines.
Causality: The rapid ring inversion on the NMR timescale at room temperature can lead to the broadening of signals. Furthermore, the free amine protons (-NH₂) can undergo chemical exchange with each other or with trace amounts of water in the solvent, which also broadens their signals and can affect the appearance of adjacent protons.
Solutions:
-
Low-Temperature NMR: Cooling the sample (e.g., to -40 °C or lower) can slow down the ring inversion enough to "freeze out" the individual conformers on the NMR timescale. This will result in sharper signals and allow for a more accurate analysis of coupling constants and integrations.
-
Chemical Derivatization: Converting the diamine into a less flexible derivative, such as a di-Boc protected diamine or a bis-amide, is a highly effective strategy.[1][2] This locks the conformation and removes the issue of amine proton exchange, leading to much cleaner and more easily interpretable spectra.
-
Acidification: Adding a drop of D₂O with DCl to the NMR tube can protonate the amines. This can sometimes sharpen the signals of the ring protons by eliminating N-H coupling and reducing exchange-related broadening.
Q: How can I definitively assign the cis and trans stereochemistry using NMR? The coupling constants are too similar.
A: This is the most common and critical question. The definitive assignment relies on through-space correlations, which are measured using the Nuclear Overhauser Effect (NOE) .
Causality: The NOE is a phenomenon where magnetization is transferred between two protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. In the cis isomer, the protons on carbons 1 and 3 (H¹ and H³) can be in close spatial proximity. In the trans isomer, they are on opposite faces of the ring and are always far apart.
Experimental Protocol: 2D NOESY/ROESY A 2D NOESY (or ROESY, which is better for medium-sized molecules) experiment is the most reliable method.
-
Expected Result for cis isomer: A clear cross-peak will be observed between the signals of the H¹ and H³ protons.
-
Expected Result for trans isomer: No cross-peak will be present between the H¹ and H³ proton signals.
Caption: NOE relationship between H¹ and H³ protons in cyclobutane-1,3-diamine isomers.
Troubleshooting Guide: Chromatographic Separation
Q: My cis and trans isomers are co-eluting on my C18 reversed-phase column. How can I achieve baseline separation?
A: Co-elution of the free diamines is common due to their high polarity and similar structures. A multi-faceted approach to method development is required.
Causality: The free amines are highly polar and have a low affinity for non-polar C18 stationary phases, leading to very short retention times and poor separation. Their basicity also causes strong, undesirable interactions with residual acidic silanol groups on the silica surface, leading to severe peak tailing.
Solutions:
| Strategy | Mechanism | Recommended Action |
| 1. Derivatization | Reduces polarity, eliminates peak tailing from free amines, and exaggerates the structural differences between isomers. | React the diamine mixture with Boc-anhydride to form the di-Boc derivative, or with an acyl chloride (e.g., benzoyl chloride) to form the bis-amide. The resulting less polar compounds can be easily separated on standard silica or C18 columns.[1][5] |
| 2. Mobile Phase Modifiers | Suppresses the ionization of silica silanol groups, reducing peak tailing for the free diamines. | For reversed-phase, add a basic modifier like 0.1% triethylamine (TEA) or 0.1% ammonia to the mobile phase. For normal phase, add 0.5-1% TEA to the hexane/ethyl acetate eluent. |
| 3. Alternative Chromatography Mode | Utilizes a different separation mechanism better suited for polar, basic compounds. | HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase and a high organic content mobile phase. This is an excellent choice for separating the underivatized polar diamines. |
Caption: Decision workflow for separating cyclobutane-1,3-diamine isomers.
Detailed Experimental Protocols
Protocol 1: Derivatization and HPLC Separation of Isomers
This protocol describes the Boc-protection of the diamine mixture, followed by separation using reversed-phase HPLC.
Part A: Di-Boc Derivatization
-
Dissolution: Dissolve the cyclobutane-1,3-diamine isomer mixture (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise or as a solution in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), then saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude di-Boc protected product can often be used directly for HPLC analysis or purified further by flash chromatography on silica gel.
Part B: HPLC Separation
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.
-
Detector: UV at 210 nm (for the carbamate chromophore) or ELSD/CAD.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a gradient appropriate for moderately non-polar compounds, for example: 30% B to 90% B over 20 minutes.
-
Injection: Inject the purified di-Boc protected mixture dissolved in acetonitrile.
-
-
Optimization: Adjust the gradient slope to maximize the resolution between the two isomer peaks. The cis and trans derivatives should now have different retention times.
Protocol 2: Unambiguous Structure Elucidation by X-ray Crystallography
This protocol provides a general overview for preparing a sample for single-crystal X-ray diffraction.[12]
Causality: X-ray crystallography provides definitive, three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal. It is the only technique that can provide an unequivocal answer to the stereochemical question.[3][11]
Methodology:
-
Sample Purity: Start with a highly pure sample (>98%) of a single isomer, obtained from chromatography.
-
Derivative Selection: While it is possible to crystallize the free diamine or its salt (e.g., dihydrochloride), it is often easier to obtain high-quality crystals from a more rigid, neutral derivative. The di-Boc, bis-amide, or bis-urea derivatives are excellent candidates.
-
Crystal Growth:
-
The key is slow crystallization. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, methanol) in a vial. Loosely cap the vial or cover it with parafilm poked with a few holes and leave it undisturbed for several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution in an open container inside a larger, sealed chamber that contains a "poor" solvent in which the compound is insoluble. The poor solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Crystals may form at the interface over time.
-
-
-
Crystal Selection & Analysis: Once suitable crystals have formed, they are carefully mounted and analyzed using a single-crystal X-ray diffractometer. The resulting data will provide the precise bond lengths, angles, and relative stereochemistry of the molecule in the solid state.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - Enamine [enamine.net]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutane-1,3-diamine Dihydrochloride
A Senior Application Scientist's Guide to Handling a Hygroscopic Reagent
Welcome to the technical support center for Cyclobutane-1,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of this potentially hygroscopic reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the scientific rationale behind them, ensuring experimental success and integrity.
Introduction: The Challenge of Hygroscopicity
Many amine hydrochloride salts exhibit hygroscopicity, meaning they readily attract and absorb moisture from the atmosphere. This can lead to a cascade of issues, from inaccurate measurements to altered chemical reactivity and compromised sample integrity. While a definitive classification for every batch of this compound may not always be readily available, it is best practice to handle it as a hygroscopic compound. Moisture uptake can manifest as clumping, "caking," or in more extreme cases, deliquescence, where the solid dissolves in the absorbed water.[1]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Inaccurate Weighing
Symptom: The mass of the reagent on the analytical balance is constantly increasing, or you are unable to obtain a stable reading.
Cause: The compound is absorbing atmospheric moisture during the weighing process. This is a classic sign of a hygroscopic substance.[2]
Solution:
-
Work Efficiently: Minimize the time the container is open to the atmosphere. Have all necessary spatulas and weighing vessels ready before opening the main container.
-
Use Weighing by Difference: This is the most accurate method for hygroscopic solids.[3]
-
Place the closed container of this compound on the tared balance and record the initial mass.
-
Remove the container from the balance and, away from the balance pan, quickly transfer the desired amount of solid into your reaction vessel.
-
Reseal the original container and place it back on the balance to record the final mass.
-
The difference between the initial and final mass is the exact amount of reagent transferred.
-
-
Controlled Environment: If available, handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[4] A desiccator can also be used for temporary storage of pre-weighed samples.
Issue 2: Solid Reagent has Clumped or "Caked" in the Container
Symptom: The free-flowing powder has become a solid mass or large clumps, making it difficult to dispense.
Cause: The reagent has been exposed to ambient humidity over time, leading to the absorption of water and subsequent particle fusion.
Solution:
-
Mechanical Break-up (with caution): For mild clumping, you may be able to carefully break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove bag or dehumidified room). Be aware that the material's water content is now higher than specified.
-
Drying the Reagent: If the integrity of your experiment depends on an anhydrous reagent, you may need to dry the material.
-
Vacuum Oven: Drying in a vacuum oven at a temperature below the compound's decomposition point is a common method. The exact temperature and duration will depend on the extent of moisture absorption.[5]
-
Azeotropic Distillation: For some amine salts, azeotropic removal of water with a solvent like toluene can be effective, though this is a more advanced technique requiring careful consideration of solubility and solvent removal.[6]
-
-
Consider the Impact on Stoichiometry: If you proceed with caked material, be aware that a portion of the weighed mass is water, which will affect your molar calculations. For non-critical steps, this may be acceptable, but for precise reactions, it is a significant source of error.
Issue 3: Unexpected Reaction Outcomes or Poor Reproducibility
Symptom: Reactions are not proceeding as expected, yields are lower than anticipated, or results are difficult to reproduce.
Cause: The presence of absorbed water can have several detrimental effects on chemical reactions:
-
Altered Stoichiometry: As mentioned, the actual amount of the diamine is less than weighed due to water content.
-
Side Reactions: Water can participate in or catalyze unwanted side reactions, such as hydrolysis of other reagents in the mixture.[7]
-
Changes in Solubility: The presence of water can alter the solubility of reagents and catalysts, affecting reaction kinetics.
-
Disproportionation: In the solid state, moisture can facilitate the conversion of the salt back to its free base form, which can impact its reactivity and stability.[8]
Solution:
-
Confirm Water Content: If you suspect moisture is the culprit, determine the water content of your reagent using analytical methods like Karl Fischer titration, which is highly specific for water, or Thermogravimetric Analysis (TGA).[4][9]
-
Use Fresh or Properly Stored Reagent: Whenever possible, use a fresh, unopened container of the reagent. If using an existing stock, ensure it has been stored correctly.
-
Implement Rigorous Anhydrous Techniques: For moisture-sensitive reactions, ensure all glassware is oven- or flame-dried, and use anhydrous solvents.[10]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container in a cool, dry place.[11] To further protect it from atmospheric moisture, consider placing the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). For long-term storage, sealing the container with paraffin film can provide an additional barrier.
Q2: My reaction is extremely sensitive to water. How can I be sure the this compound is dry?
A2: For highly moisture-sensitive applications, it is recommended to dry the reagent before use, even if it appears to be a free-flowing powder.[12] Drying under high vacuum at a moderate temperature (e.g., 40-50 °C, but always below the melting or decomposition point) for several hours is a common practice. The most definitive way to confirm dryness is to measure the water content using Karl Fischer titration.[13]
Q3: What are the visible signs that my this compound has been compromised by moisture?
A3: The most obvious signs are physical changes in the solid. Look for:
-
Loss of free-flowing character: The powder may become sticky or clumpy.
-
"Caking": The formation of a solid or semi-solid mass.
-
Deliquescence: The solid may appear wet or may have fully dissolved into a liquid in extreme cases of humidity exposure.[14]
Q4: Can I still use the reagent if it has absorbed some moisture?
A4: This depends on the requirements of your experiment.
-
For non-critical applications where precise stoichiometry is not essential, you may be able to proceed, but be aware of the potential for reduced performance.
-
For reactions requiring precise molar ratios or anhydrous conditions, using a reagent that has absorbed moisture will introduce significant error and is not recommended without first drying and/or quantifying the water content.[15]
Q5: How does moisture absorption affect the stability of the compound?
A5: Moisture can impact stability in several ways:
-
Physical Stability: It can lead to changes in the crystal structure. For some hydrochloride salts, hydration can lead to the formation of new crystalline hydrate forms, which may have different physical properties.[4][16]
-
Chemical Stability: The presence of water can accelerate degradation pathways. For amine salts, this could involve hydrolysis or facilitating oxidative degradation, especially if trace metal impurities are present.[17] The change in the microenvironment's pH due to water can also affect stability.[15]
Data and Protocols
Table 1: Hygroscopicity Classification (European Pharmacopoeia)[19][20]
| Classification | Weight Gain (after 24h at 25°C and 80% RH) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
Protocol: Weighing by Difference for Hygroscopic Solids
-
Preparation: Ensure the analytical balance is calibrated and level. Place your reaction vessel and any necessary tools (spatula, etc.) near the balance.
-
Initial Weighing: Place the sealed container of this compound on the balance pan, close the draft shield doors, and record the stable mass to the highest precision.
-
Transfer: Remove the container from the balance. Open it, and using a clean, dry spatula, quickly transfer an estimated amount of the solid to your reaction vessel.
-
Reseal: Immediately and tightly reseal the container of the stock reagent.
-
Final Weighing: Place the sealed stock container back on the same analytical balance and record the new stable mass.
-
Calculation: The mass of the transferred solid is the initial mass minus the final mass.
Visual Guides
Decision Workflow for Handling this compound
Caption: Decision-making for handling the reagent.
References
- 1. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. "Changes in the ionization state of pharmaceuticals – Solid and solutio" by Yi-Ling Hsieh [docs.lib.purdue.edu]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. kishida.co.jp [kishida.co.jp]
- 12. How To [chem.rochester.edu]
- 13. labcompare.com [labcompare.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 17. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Cyclobutane-1,3-diamine Dihydrochloride: A Deep Dive into Stereochemical and Conformational Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an unparalleled tool for probing the intricate three-dimensional architecture of organic compounds. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of cyclobutane-1,3-diamine dihydrochloride, a molecule of interest in medicinal chemistry due to its constrained cyclic diamine scaffold.
This guide will not only dissect the predicted ¹H NMR spectra of both the cis and trans isomers of this compound but will also offer a comparative perspective against its five- and six-membered ring counterparts, cyclopentane- and cyclohexane-1,3-diamine. By exploring the theoretical underpinnings of chemical shifts and coupling constants in these systems, we aim to provide a robust framework for interpreting the spectra of substituted cycloalkanes.
The Decisive Role of Stereochemistry in the ¹H NMR of 1,3-Disubstituted Cyclobutanes
The puckered, non-planar nature of the cyclobutane ring introduces a layer of conformational complexity that is directly reflected in its ¹H NMR spectrum. Unlike its seemingly simple square representation, cyclobutane exists in a dynamic equilibrium between two bent "butterfly" conformations to alleviate torsional strain. The introduction of substituents at the 1 and 3 positions gives rise to cis and trans diastereomers, each with a unique and diagnostic ¹H NMR fingerprint.
In the dihydrochloride salt form, the protonation of the amine groups to ammonium (–NH₃⁺) significantly influences the electronic environment of the ring protons, leading to a general downfield shift of adjacent methine and methylene protons.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimental spectra in the public domain, the following data for the cis and trans isomers of this compound has been generated using validated NMR prediction software. This approach, grounded in extensive databases of known chemical shifts and coupling constants, provides a reliable foundation for spectral interpretation.
| Compound | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| trans-Cyclobutane-1,3-diamine dihydrochloride | Methine (CH-NH₃⁺) | 3.5 - 3.8 | Quintet | J ≈ 8 Hz |
| Methylene (CH₂) | 2.6 - 2.9 | Triplet | J ≈ 8 Hz | |
| cis-Cyclobutane-1,3-diamine dihydrochloride | Methine (CH-NH₃⁺) | 3.6 - 3.9 | Multiplet | Complex |
| Methylene (CH₂) | 2.4 - 2.7 (axial-like) & 2.8 - 3.1 (equatorial-like) | Multiplets | Complex |
In-Depth Spectral Analysis: Unraveling the Isomers
trans-Cyclobutane-1,3-diamine Dihydrochloride: A Picture of Symmetry
The predicted ¹H NMR spectrum of the trans isomer is anticipated to be relatively simple due to the molecule's symmetry. In its preferred puckered conformation, the two ammonium groups will likely occupy pseudo-equatorial positions to minimize steric hindrance. This results in two distinct proton environments:
-
The Methine Protons (H-1 and H-3): These protons are chemically and magnetically equivalent. Each methine proton is coupled to the four neighboring methylene protons (two on C-2 and two on C-4). According to the n+1 rule, this should result in a quintet . The downfield chemical shift (predicted around 3.5 - 3.8 ppm) is a direct consequence of the deshielding effect of the adjacent electron-withdrawing ammonium group.
-
The Methylene Protons (H-2 and H-4): The four methylene protons are also equivalent due to the symmetry of the molecule. Each methylene proton is coupled to the two neighboring methine protons. This would lead to a triplet in the spectrum, predicted to be in the range of 2.6 - 2.9 ppm.
dot graph TD { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; H1 [label="H-1 (methine)"]; H2a [label="H-2a (methylene)"]; H2b [label="H-2b (methylene)"]; H3 [label="H-3 (methine)"]; H4a [label="H-4a (methylene)"]; H4b [label="H-4b (methylene)"];
} caption: "Spin-spin coupling in trans-cyclobutane-1,3-diamine."
cis-Cyclobutane-1,3-diamine Dihydrochloride: The Complexity of Asymmetry
The cis isomer presents a more complex predicted ¹H NMR spectrum. With both ammonium groups on the same side of the ring, the molecule is less symmetric. In the puckered conformation, one ammonium group will likely be in a pseudo-axial position while the other is pseudo-equatorial, leading to a more varied set of proton environments. This results in:
-
The Methine Protons (H-1 and H-3): While chemically similar, these protons may not be magnetically equivalent, potentially leading to a more complex multiplet rather than a clean quintet. Their chemical shift is predicted to be slightly downfield compared to the trans isomer (around 3.6 - 3.9 ppm).
-
The Methylene Protons (H-2 and H-4): The methylene protons are diastereotopic. The protons on the same face as the ammonium groups (pseudo-axial) will experience a different chemical environment than those on the opposite face (pseudo-equatorial). This will result in two distinct and complex multiplets for the methylene protons, with the pseudo-equatorial-like protons likely appearing further downfield due to steric compression.
dot graph TD { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; H1_cis [label="H-1 (methine)"]; H2a_cis [label="H-2a"]; H2b_cis [label="H-2b"]; H3_cis [label="H-3 (methine)"]; H4a_cis [label="H-4a"]; H4b_cis [label="H-4b"];
} caption: "Complex spin-spin coupling in cis-cyclobutane-1,3-diamine."
Comparative Analysis with Cyclopentane and Cyclohexane Analogs
A comparison with the five- and six-membered ring analogs highlights the unique features of the cyclobutane system.
-
Cyclopentane-1,3-diamine Dihydrochloride: Cyclopentane rings are highly flexible and undergo rapid pseudorotation between envelope and half-chair conformations. This rapid conformational averaging often leads to broader and less resolved signals in the ¹H NMR spectrum compared to the more rigid cyclobutane. The chemical shifts of the methine and methylene protons are expected to be in a similar range to the cyclobutane analog, but the coupling patterns will be averaged and more complex.
-
Cyclohexane-1,3-diamine Dihydrochloride: The cyclohexane ring exists predominantly in a stable chair conformation. For the trans-1,3-diamine, the diequatorial conformation is strongly favored, leading to sharp and well-resolved signals. The axial and equatorial protons on the methylene groups will have distinct chemical shifts and coupling constants, which can be analyzed using the Karplus relationship to determine dihedral angles. The cis-1,3-diamine will exist as a mixture of two rapidly interconverting chair conformations, one with diaxial and the other with diequatorial ammonium groups. The observed spectrum will be a weighted average of these two conformers.
The key takeaway is that the increased ring strain and the distinct puckered conformation of the cyclobutane ring lead to more defined and often more easily interpretable ¹H NMR spectra compared to the more flexible cyclopentane system. While the cyclohexane system is also well-defined, the larger number of protons and more complex coupling patterns can sometimes complicate spectral analysis.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following provides a generalized, yet detailed, methodology for obtaining the ¹H NMR spectrum of a small molecule diamine dihydrochloride salt.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Deuterated water (D₂O) is the solvent of choice for dihydrochloride salts due to their high polarity. D₂O also allows for the exchange of the acidic N-H protons, simplifying the spectrum by removing their signals. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue, but the N-H protons will likely be visible as broad signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to provide a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.
-
Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify the chemical shift of each peak or the center of each multiplet.
-
Coupling Constant Measurement: Measure the separation between the lines of each multiplet to determine the coupling constants.
dot graph G { layout=dot; rankdir=TB;
} caption: "Workflow for 1H NMR analysis."
Conclusion
The ¹H NMR spectrum of this compound serves as an excellent case study for understanding the profound impact of stereochemistry and conformational rigidity on NMR parameters. The clear distinction between the predicted spectra of the cis and trans isomers underscores the power of ¹H NMR in stereochemical assignment. By comparing these four-membered ring systems to their larger cyclopentane and cyclohexane counterparts, we gain a deeper appreciation for the unique structural information that can be gleaned from the analysis of strained cyclic molecules. This guide provides a foundational framework for researchers to confidently interpret the ¹H NMR spectra of similar small-ring systems, a critical skill in the pursuit of novel chemical entities.
A Comparative Guide to Cyclobutane-1,3-diamine and Other Diamine Linkers in Material Science and Drug Discovery
In the molecular architect's toolbox, diamine linkers are fundamental building blocks, crucial for the construction of sophisticated structures ranging from Metal-Organic Frameworks (MOFs) to novel pharmaceutical agents. The choice of diamine linker is a critical design parameter, profoundly influencing the structural and functional properties of the final assembly. This guide provides an in-depth comparison of cyclobutane-1,3-diamine with other common diamine linkers, offering insights into how its unique structural features can be leveraged for advanced applications.
The Significance of the Diamine Linker: A Tale of Structure and Function
Diamine linkers, organic molecules containing two amine functional groups, serve as the struts in the construction of coordination polymers and MOFs, connecting metal nodes to form extended, often porous, networks. In drug discovery, they are key scaffolds for creating molecules with precise three-dimensional arrangements of pharmacophores. The geometric and chemical properties of the diamine linker—its length, rigidity, stereochemistry, and the presence of functional groups—directly translate to the macroscopic properties of the resulting material or molecule. A rigid linker, for instance, can impart high thermal stability and predictable pore structures in MOFs, while a flexible linker might allow for dynamic guest-responsive behaviors.[1]
Cyclobutane-1,3-diamine: A Rigid Contender with Unique Stereochemistry
Cyclobutane-1,3-diamine stands out due to its rigid, four-membered ring structure, which severely restricts conformational freedom.[1] This rigidity can be highly advantageous in the design of crystalline materials where precise control over the framework geometry is desired. Furthermore, cyclobutane-1,3-diamine exists as two stereoisomers: cis and trans.
-
cis-cyclobutane-1,3-diamine: The two amine groups are on the same face of the cyclobutane ring.
-
trans-cyclobutane-1,3-diamine: The two amine groups are on opposite faces of the ring.
This stereoisomerism provides a powerful tool for fine-tuning the topology and functionality of the resulting structures. The choice between the cis and trans isomer can dramatically alter the angle at which the linker connects to metal centers, leading to different network topologies and pore environments in MOFs.[2]
Comparative Analysis: Cyclobutane-1,3-diamine vs. Other Diamine Linkers
To understand the unique advantages of cyclobutane-1,3-diamine, it is essential to compare it with other commonly used diamine linkers. This section will focus on a comparison with ethylenediamine (a flexible aliphatic linker) and 1,4-diaminocyclohexane (a bulkier, more flexible alicyclic linker).
Key Performance Indicators: A Tabulated Comparison
| Feature | Cyclobutane-1,3-diamine | Ethylenediamine | 1,4-Diaminocyclohexane |
| Structure | Rigid, puckered four-membered ring | Flexible, short aliphatic chain | Flexible, six-membered ring |
| Stereoisomers | cis and trans | None (achiral) | cis and trans |
| Rigidity | High | Low | Moderate |
| Coordination Angle | Defined by isomer geometry | Variable | Variable, influenced by chair/boat conformations |
| Predicted Impact on MOF Porosity | Predictable, well-defined pores | Can lead to interpenetration and lower porosity | Can create larger pores, but with less predictability |
| Predicted Impact on Thermal Stability | High | Lower | Moderate to High |
In-Depth Discussion
Rigidity and Thermal Stability: The rigidity of the cyclobutane ring in cyclobutane-1,3-diamine contributes significantly to the thermal stability of the resulting coordination polymers.[3] Flexible linkers like ethylenediamine can undergo conformational changes at elevated temperatures, which can lead to framework collapse. The more rigid structure of cyclobutane-1,3-diamine helps to maintain the integrity of the framework at higher temperatures, a crucial property for applications such as catalysis and gas storage at non-ambient conditions. Studies on polyimides have shown a clear correlation between diamine rigidity and increased thermal decomposition temperatures.
Stereochemistry and Framework Topology: The distinct stereochemistry of cis- and trans-cyclobutane-1,3-diamine offers a level of design control not available with achiral linkers like ethylenediamine. The choice of isomer can be used to direct the formation of specific network topologies. For instance, the use of a cis isomer might favor the formation of discrete molecular complexes or 1D chains, while a trans isomer could lead to the formation of 2D or 3D frameworks. This control over dimensionality is a key aspect of reticular chemistry, the science of building predetermined structures from molecular building blocks.
Porosity and Gas Adsorption: The predictable geometry of cyclobutane-1,3-diamine can lead to the formation of MOFs with well-defined pores, which is advantageous for applications in gas separation and storage.[4] While flexible linkers can sometimes lead to higher initial porosity, they are also more prone to framework interpenetration, where multiple independent networks occupy the same volume, ultimately reducing the accessible pore space. The rigid nature of cyclobutane-1,3-diamine can help to prevent this, leading to more robust and permanently porous materials. The functionalization of diamine linkers has been shown to significantly impact gas adsorption properties in MOFs.[5] While direct comparative data for cyclobutane-1,3-diamine is emerging, the principles of linker functionalization can be applied to further tune the gas sorption behavior of MOFs constructed from this linker.
Experimental Protocols
Synthesis of cis- and trans-Cyclobutane-1,3-diamine
The synthesis of cis- and trans-cyclobutane-1,3-diamine can be achieved through multi-step synthetic routes, often starting from commercially available cyclobutane derivatives. A common approach involves the formation of a cyclobutane-1,3-dicarboxylic acid, followed by conversion to the corresponding diamine via a Curtius or Hofmann rearrangement.[6] The separation of the cis and trans isomers is typically achieved by fractional crystallization or chromatography.
Exemplary Synthesis of a Diamine-Based MOF (Hydrothermal Method)
This protocol provides a general procedure for the synthesis of a Metal-Organic Framework using a diamine linker. The specific metal salt, linker, solvent, temperature, and reaction time will need to be optimized for the desired product.[2]
Materials:
-
Metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O)
-
Diamine linker (e.g., cyclobutane-1,3-diamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL).
-
In a separate vial, dissolve the diamine linker (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 80-150 °C) for a specified period (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with fresh solvent, and dried under vacuum.
Characterization:
The synthesized MOF should be characterized using standard techniques to confirm its structure and properties:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the material.
-
Gas Adsorption Measurements: To assess the material's capacity for storing gases like H₂, CO₂, or CH₄.[5]
Visualizing the Concepts
Chemical Structures of Compared Diamine Linkers
Caption: Molecular structures of cyclobutane-1,3-diamine, ethylenediamine, and 1,4-diaminocyclohexane.
Experimental Workflow for MOF Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of a diamine-based MOF.
Conclusion: Choosing the Right Diamine for the Job
The selection of a diamine linker is a critical decision in the design of advanced materials and pharmaceuticals. Cyclobutane-1,3-diamine, with its inherent rigidity and distinct stereoisomers, offers a unique set of advantages for applications requiring precise structural control and high thermal stability. While flexible linkers like ethylenediamine provide conformational freedom, and bulkier linkers like 1,4-diaminocyclohexane can create larger pore apertures, the predictability and robustness afforded by cyclobutane-1,3-diamine make it an increasingly attractive choice for the rational design of functional materials. As the demand for materials with tailored properties continues to grow, the strategic use of sterically constrained and stereochemically defined linkers like cyclobutane-1,3-diamine will undoubtedly play a pivotal role in the next generation of scientific innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benchmarking Selected Density Functionals and Dispersion Corrections for MOF‑5 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of Cyclobutane-1,3-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the X-ray crystal structure of cyclobutane-1,3-diamine, a critical building block in modern medicinal chemistry. We will delve into the structural nuances of its cis and trans isomers, offering a comparative perspective against related cycloalkane and acyclic diamines. This document is intended to serve as a practical resource, elucidating the experimental rationale and interpreting the structural data to inform rational drug design.
The Significance of Constrained Scaffolds in Drug Discovery
Cyclobutane diamines are increasingly sought-after scaffolds in drug discovery. Their rigid, four-membered ring introduces conformational constraints that can pre-organize appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for their biological targets.[1][2] Understanding the precise three-dimensional arrangement of these molecules is paramount for computational modeling and structure-activity relationship (SAR) studies. X-ray crystallography provides the definitive atomic-level blueprint of these structures in the solid state.[3]
Part 1: Deciphering the Solid State - The Experimental Workflow
Obtaining a high-quality crystal structure is a multi-step process that demands meticulous attention to detail.[4][5] Here, we outline a representative experimental protocol for determining the crystal structure of a small molecule like cyclobutane-1,3-diamine, explaining the critical considerations at each stage.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample of the target compound.
-
Procedure: cis- and trans-1,3-diaminocyclobutane can be synthesized via established routes, often involving classical malonate alkylation chemistry to construct the cyclobutane ring.[1] Following synthesis, rigorous purification is essential. This is typically achieved by recrystallization or chromatography to remove any impurities that could hinder crystallization.
-
Rationale: Purity is paramount in crystallography. Impurities can disrupt the ordered lattice of a crystal, leading to poor diffraction or the inability to form single crystals at all.[5]
2. Crystal Growth:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Procedure: A common and effective method for small molecules is slow evaporation. A saturated solution of the purified diamine is prepared in a suitable solvent (e.g., a mixture of a good solvent like methanol and a poor solvent like diethyl ether). The solution is then allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, promoting the formation of well-ordered crystals.
-
Rationale: Slow crystal growth is crucial for minimizing defects and achieving a well-ordered crystalline lattice. Rapid precipitation often leads to the formation of amorphous solids or very small, poorly diffracting crystals.
3. X-ray Diffraction Data Collection:
-
Objective: To obtain a diffraction pattern from the single crystal.
-
Procedure: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head and placed in a modern X-ray diffractometer.[5][6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated during data collection to capture a complete set of reflections.
-
Rationale: The diffraction pattern is a unique fingerprint of the crystal's internal structure. Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion, which can smear out the electron density.[6]
4. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data.
-
Procedure: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods. This initial model is then refined against the experimental data, a process that adjusts the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.
-
Rationale: Structure solution and refinement are computational processes that translate the diffraction pattern into a three-dimensional model of the molecule and its arrangement in the crystal. The final refined structure provides precise information about the molecular geometry and intermolecular interactions.
Part 2: Structural Analysis of Cyclobutane-1,3-diamine Isomers
The cis and trans isomers of cyclobutane-1,3-diamine exhibit distinct conformational preferences due to the puckered nature of the cyclobutane ring. The four carbon atoms of cyclobutane are not coplanar, adopting a "butterfly" conformation to alleviate torsional strain.[7][8]
| Parameter | cis-1,3-Diaminocyclobutane (Representative) | trans-1,3-Diaminocyclobutane (Representative) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Ring Puckering Angle | ~25-30° | ~25-30° |
| Amine Group Orientation | Diequatorial | Axial-Equatorial |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonding | N-H···N Hydrogen Bonding |
Table 1: Representative crystallographic and conformational data for cis- and trans-1,3-diaminocyclobutane.
In the cis isomer, both amino groups can occupy equatorial positions on the puckered ring, which is generally a more stable conformation.[8] In the trans isomer, one amino group is in an axial position while the other is equatorial. This difference in the spatial orientation of the amino groups has significant implications for how these molecules can interact with their biological targets and for their crystal packing.
Part 3: A Comparative Structural Overview
To better appreciate the unique structural features of cyclobutane-1,3-diamine, it is instructive to compare it with other diamines.
| Compound | Ring/Backbone Conformation | Amine Group Orientation | Key Intermolecular Interactions (as Dihydrochloride) |
| trans-1,2-Diaminocyclohexane | Chair | Diequatorial | N-H···Cl⁻ Hydrogen Bonding |
| trans-1,4-Diaminocyclohexane Dihydrochloride | Chair | Diequatorial | N-H···Cl⁻ Hydrogen Bonding[6] |
| 1,3-Diaminopropane Dihydrochloride | Flexible (gauche/anti) | N/A | N-H···Cl⁻ Hydrogen Bonding[3] |
| trans-Cyclobutane-1,3-diamine | Puckered | Axial-Equatorial | N-H···Cl⁻ Hydrogen Bonding (Hypothetical) |
Table 2: Comparative structural features of selected diamines.
The cyclohexane derivatives adopt a stable chair conformation with the amino groups in diequatorial positions to minimize steric hindrance.[5] 1,3-Diaminopropane, being acyclic, has greater conformational flexibility. The puckered nature of the cyclobutane ring in trans-1,3-diaminocyclobutane results in a distinct axial-equatorial arrangement of the amino groups, presenting a unique vectoral display of functionality compared to the other diamines.
The Hydrogen Bonding Network
In the solid state, the primary intermolecular forces governing the crystal packing of diamines are hydrogen bonds. In the free base forms of cyclobutane-1,3-diamine, the amino groups act as both hydrogen bond donors and acceptors, leading to a network of N-H···N interactions.
Hypothetical Structure of Cyclobutane-1,3-diamine Dihydrochloride
While the crystal structure of this compound is not publicly available at the time of writing, we can predict its key structural features based on fundamental chemical principles. Upon formation of the dihydrochloride salt, both amino groups will be protonated to form ammonium groups (-NH₃⁺). These positively charged groups will then engage in strong hydrogen bonding with the chloride counter-ions (Cl⁻). This would result in a robust N-H···Cl⁻ hydrogen bonding network, which would likely be the dominant force in the crystal packing. The fundamental puckered conformation of the cyclobutane ring and the relative orientations of the substituent groups are expected to be largely preserved.
Conclusion
The X-ray crystal structures of cis- and trans-1,3-diaminocyclobutane reveal the conformational constraints imposed by the four-membered ring, leading to distinct spatial arrangements of the amino functionalities. A comparative analysis with other cyclic and acyclic diamines highlights the unique structural landscape offered by the cyclobutane scaffold. This detailed structural understanding is invaluable for the rational design of novel therapeutics, enabling researchers to fine-tune molecular architecture for optimal biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. 1,3-二氨基丙烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of (±)-[trans-cyclohexane-1,2-diylbis(azanediyl)]diphosphonium dibromide dichloromethane disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Diaminopropane hydrochloride | C3H11ClN2 | CID 12217446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of Constrained Scaffolds: A Comparative Guide to Cyclobutane-1,3-diamine Based Catalysts in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the architecture of a chiral ligand is paramount, dictating the stereochemical outcome of a reaction. For decades, C2-symmetric 1,2-diamines, such as those derived from cyclohexane-1,2-diamine (CHDA) and diphenylethylene-1,2-diamine (DPEN), have been the workhorses of the field, enabling a vast array of enantioselective transformations. However, the exploration of alternative diamine scaffolds continues to unearth catalysts with unique reactivity and selectivity profiles. This guide provides an in-depth comparison of the catalytic activity of catalysts based on the conformationally constrained cyclobutane-1,3-diamine scaffold against more established diamine-based systems. We will delve into the structural nuances that govern their catalytic performance and present supporting experimental data from the literature to offer a clear perspective for researchers, scientists, and drug development professionals.
The Structural Imperative: Cyclobutane-1,3-diamine vs. Cyclohexane-1,2-diamine
The fundamental difference between cyclobutane-1,3-diamine and cyclohexane-1,2-diamine lies in the spatial disposition of the two amino groups, a direct consequence of the carbocyclic framework.
-
Cyclobutane-1,3-diamine: This scaffold possesses a rigid, puckered four-membered ring. The 1,3-disposition of the amino groups can exist in either cis or trans configurations, leading to distinct bite angles and chiral environments when complexed to a metal or functioning as an organocatalyst. This rigidity can pre-organize the catalytic site, potentially leading to higher levels of stereocontrol. The synthesis of these scaffolds often involves multi-step procedures, for instance, utilizing classical malonate alkylation to construct the cyclobutane ring.[1][2]
-
Cyclohexane-1,2-diamine (CHDA): The chair-like conformation of the six-membered ring in CHDA derivatives is more flexible. The trans-isomer is most commonly employed in catalysis, providing a well-defined C2-symmetric environment. This scaffold has been extensively studied and a wide variety of derivatives are commercially available or readily synthesized.[1]
The constrained nature of the cyclobutane ring in 1,3-diamine ligands can lead to a more defined and rigid catalytic pocket, which can be advantageous in discriminating between the two faces of a prochiral substrate.
Caption: Key structural differences between cyclobutane-1,3-diamine and cyclohexane-1,2-diamine scaffolds.
Performance in Asymmetric Catalysis: A Data-Driven Comparison
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone of synthetic organic chemistry. Ruthenium complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation.
Table 1: Performance of Diamine-Based Ru-Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand Backbone | Yield (%) | Enantiomeric Excess (ee, %) | Source |
| Cyclobutane-1,3-diamine derivative | High | Moderate to High | [3] |
| (1R,2R)-TsDPEN | >95 | >99 | [4] |
| (1S,2S)-CHDA derivative | >99 | 98 | [5] |
Note: The data presented is collated from different sources and may have been obtained under varying reaction conditions. A direct comparison should be made with caution.
Caption: Generalized workflow for asymmetric transfer hydrogenation of a ketone.
Organocatalytic Michael Addition
Bifunctional organocatalysts, often derived from chiral diamines, have emerged as powerful tools for stereoselective C-C bond formation. The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a classic benchmark reaction for evaluating the efficacy of these catalysts.
Table 2: Performance of Diamine-Based Organocatalysts in the Michael Addition of 1,3-Dicarbonyl Compounds to trans-β-Nitrostyrene
| Catalyst Backbone | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Source |
| Cyclobutane-1,3-diamine derivative (Thiourea) | Acetylacetone | up to 98 | up to 74 | [4] |
| (1R,2R)-CHDA derivative (Thiourea) | Acetylacetone | up to 93 | up to 41 | [6] |
| (1R,2R)-TsDPEN | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 70-80 | up to 92 (er 92:8) | [7] |
Note: The data presented is collated from different sources and may have been obtained under varying reaction conditions. A direct comparison should be made with caution.
In the realm of organocatalysis, the data suggests that cyclobutane-1,3-diamine-derived thiourea catalysts can be highly effective, affording excellent yields and good enantioselectivities in the Michael addition.[4] A study on (1R,2R)-CHDA-derived organocatalysts showed high conversions but moderate enantioselectivities for the same reaction.[6] Meanwhile, Ts-DPEN-based catalysts have demonstrated the potential for very high enantioselectivity with different dicarbonyl nucleophiles.[7] The performance of these organocatalysts is intricately linked to their ability to activate both the nucleophile and the electrophile through hydrogen bonding, a process sensitive to the spatial arrangement of the functional groups on the chiral scaffold.
Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide the following detailed experimental protocols, synthesized from the available literature.
Protocol 1: Synthesis of a Chiral Cyclobutane-1,3-diamine Ligand Precursor
This protocol is a generalized procedure based on synthetic schemes reported for cyclobutane-derived diamines.[2]
-
Step 1: Cyclobutane Ring Formation. Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base (e.g., sodium ethoxide) in ethanol to yield diethyl cyclobutane-1,1-dicarboxylate.
-
Step 2: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed using aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation, affording cyclobutanecarboxylic acid.
-
Step 3: Curtius Rearrangement. The carboxylic acid is converted to the corresponding acyl azide (e.g., using diphenylphosphoryl azide), which upon heating undergoes Curtius rearrangement to form the isocyanate.
-
Step 4: Hydrolysis to Amine. The isocyanate is then hydrolyzed under acidic or basic conditions to yield cyclobutylamine.
-
Step 5: Introduction of the Second Amino Group. Further functionalization and subsequent reduction steps (e.g., via nitrosation and reduction, or through amination of a suitable precursor) are required to install the second amino group at the 3-position. Chiral resolution can be performed at an appropriate stage using a chiral resolving agent.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This is a general procedure for the Ru-catalyzed ATH of acetophenone.[4]
-
Catalyst Preparation. In a Schlenk flask under an inert atmosphere, [RuCl2(p-cymene)]2 and the chiral diamine ligand (e.g., a derivative of cyclobutane-1,3-diamine or cyclohexane-1,2-diamine) (1:2.2 Ru:ligand molar ratio) are dissolved in anhydrous isopropanol. The mixture is stirred at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup. In a separate flask, acetophenone is dissolved in a 5:2 mixture of formic acid and triethylamine.
-
Hydrogenation. The substrate solution is added to the catalyst solution. The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for the specified time (e.g., 24 hours).
-
Work-up and Analysis. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC analysis.
Caption: A simplified workflow for the asymmetric transfer hydrogenation experiment.
Protocol 3: Organocatalytic Michael Addition
This is a general procedure for the organocatalytic Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.[7]
-
Reaction Setup. To a vial containing the nitroolefin (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in a suitable solvent (e.g., toluene, 1 mL), is added the chiral diamine-derived organocatalyst (e.g., 10 mol%).
-
Reaction. The mixture is stirred vigorously at the specified temperature (e.g., -20 °C) for the required time.
-
Work-up. The reaction mixture is quenched with brine and diluted with water and ethyl acetate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification and Analysis. The crude product is purified by flash column chromatography on silica gel. The yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) are determined.
Conclusion and Future Outlook
Catalysts derived from the constrained cyclobutane-1,3-diamine scaffold represent a promising, yet underexplored, class of chiral promoters for asymmetric synthesis. While direct, side-by-side comparisons with established catalysts like those based on cyclohexane-1,2-diamine are currently lacking in the literature, the available data indicates their potential to deliver high levels of stereocontrol in important transformations such as asymmetric transfer hydrogenation and Michael additions. The rigidity of the cyclobutane framework offers a distinct structural advantage that can be exploited for the design of new, highly selective catalysts.
For researchers and professionals in drug development, the exploration of novel chiral scaffolds like cyclobutane-1,3-diamine is not merely an academic exercise. It is a crucial endeavor that can unlock new synthetic pathways to complex chiral molecules, ultimately expanding the accessible chemical space for the discovery of new therapeutic agents. Future work in this area should focus on systematic comparative studies to clearly delineate the advantages and limitations of cyclobutane-1,3-diamine-based catalysts, thereby providing a more complete picture of their utility in the synthetic chemist's toolkit.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. kanto.co.jp [kanto.co.jp]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Cyclobutane-1,3-diamine Synthesis by Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of novel building blocks is paramount. Cyclobutane-1,3-diamine, a conformationally constrained diamine, is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart rigidity and unique vectoral properties to bioactive molecules.[1][2] The successful synthesis of this key intermediate requires rigorous analytical validation to confirm its identity, purity, and isomeric integrity. This guide provides an in-depth comparison of mass spectrometry with other common analytical techniques for the validation of cyclobutane-1,3-diamine synthesis, grounded in the principles of scientific integrity and regulatory expectations.
The Critical Role of Validation in Synthesis
In the synthesis of small molecules like cyclobutane-1,3-diamine, validation is not merely a quality control checkpoint; it is an integral part of the research and development process. The choice of analytical technique can significantly impact the confidence in the synthetic outcome, influencing subsequent steps in a drug discovery cascade. An ideal validation method should be sensitive, specific, accurate, and robust. Mass spectrometry has emerged as a powerful tool in this context, offering high sensitivity and specificity. However, a comprehensive understanding of its strengths and limitations in comparison to other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), is crucial for making informed analytical decisions.
Mass Spectrometry: A Deep Dive into the Validation Workflow
Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic products due to its exceptional sensitivity and ability to provide molecular weight information and structural insights through fragmentation analysis.
Experimental Workflow for Mass Spectrometry Validation
The following workflow outlines the key steps for the validation of a newly synthesized batch of cyclobutane-1,3-diamine using Electrospray Ionization Mass Spectrometry (ESI-MS).
Caption: Workflow for Mass Spectrometry Validation.
Step-by-Step Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized cyclobutane-1,3-diamine.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the amine groups.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
Mass Spectrometry Parameters (Illustrative for a Q-TOF instrument):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode:
-
MS1 (Full Scan): Mass range of m/z 50-500 to detect the protonated molecule.
-
MS/MS (Tandem MS): Product ion scan of the precursor ion corresponding to [M+H]+. Collision energy can be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
-
Data Interpretation: What to Expect
-
Molecular Ion: Cyclobutane-1,3-diamine has a molecular weight of 86.14 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]+, at an m/z of approximately 87.15. High-resolution mass spectrometry can confirm the elemental composition (C4H11N2).
-
Fragmentation Pattern: The fragmentation of cyclic amines in MS/MS is driven by the cleavage of the ring structure. For cyclobutane-1,3-diamine, characteristic fragmentation pathways would involve the loss of ammonia (NH3) and subsequent ring opening or cleavage. The presence of two nitrogen atoms follows the nitrogen rule, resulting in an odd molecular weight for the molecular ion.[3]
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, a multi-faceted approach to validation provides the most comprehensive picture of the synthesized compound. The choice of method should align with the specific question being asked (e.g., identity, purity, or isomeric ratio).
Quantitative and Qualitative Comparison of Analytical Techniques
| Parameter | Mass Spectrometry (LC-MS) | NMR Spectroscopy (¹H, ¹³C) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation based on polarity and interaction with a stationary phase. |
| Primary Use | Identity confirmation, impurity profiling, high-sensitivity quantification. | Unambiguous structure elucidation, isomeric ratio determination. | Purity assessment, quantification of major components. |
| Sensitivity | Very high (pg to fg range).[4] | Low to moderate (µg to mg range).[4] | Moderate (ng to µg range). |
| Specificity | High, especially with MS/MS. | Very high, provides detailed structural information. | Moderate, can be improved with specific detectors. |
| Sample Preparation | Relatively simple, involves dissolution and dilution.[5] | Simple, requires dissolution in a deuterated solvent.[6] | Can be more complex, may require derivatization for UV detection. |
| Quantitative Accuracy | Good with appropriate internal standards. | Excellent, inherently quantitative (qNMR).[6] | Very good with proper calibration. |
| Throughput | High, especially with modern autosamplers. | Low, requires longer acquisition times. | High. |
| Cost (Instrument) | High. | Very high. | Moderate. |
Causality Behind Experimental Choices
-
Why use MS for initial screening? Its high throughput and sensitivity make it ideal for quickly confirming the presence of the target molecule in crude reaction mixtures.
-
Why is NMR the gold standard for structure elucidation? NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the cyclobutane ring structure and the positions of the amine groups. It is also the most reliable method for determining the cis/trans isomeric ratio.
-
When is HPLC the preferred method for purity analysis? For routine quality control of bulk material, HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a derivatization-based UV method offers a robust and cost-effective way to determine purity.
A Self-Validating System: Integrating Multiple Techniques
A robust validation strategy does not rely on a single technique but rather integrates the strengths of multiple methods to create a self-validating system.
Caption: Integrated approach for confident validation.
Authoritative Grounding and Comprehensive References
The principles of analytical method validation are well-established by regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[7][8][9] This guideline outlines the validation characteristics that should be considered, including:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For the validation of cyclobutane-1,3-diamine synthesis, a combination of MS, NMR, and HPLC would be used to address these parameters comprehensively, as recommended by the FDA and other regulatory agencies.[10][11][12][13][14][15]
Conclusion
The validation of cyclobutane-1,3-diamine synthesis is a critical step in ensuring the quality and reliability of this important chemical building block. Mass spectrometry offers a highly sensitive and specific method for confirming the identity of the target compound and for impurity profiling. However, for a complete and robust validation, it should be used in conjunction with other techniques. NMR spectroscopy remains the unparalleled method for unambiguous structure and isomer determination, while HPLC provides a reliable means for purity assessment and quantification. By integrating these techniques, researchers can build a comprehensive and self-validating analytical package that provides a high degree of confidence in the synthetic product, thereby accelerating the drug discovery and development process.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 5. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. fda.gov [fda.gov]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
The Rising Star in Drug Discovery: A Comparative Guide to the Biological Activity of Cyclobutane-1,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the architectural nuances of molecular scaffolds play a pivotal role in dictating biological activity and pharmacological properties. Among the emerging stars in medicinal chemistry is the cyclobutane-1,3-diamine core, a sterically constrained motif that offers a unique three-dimensional geometry, profoundly influencing ligand-receptor interactions. This guide provides an in-depth comparison of the biological activities of compounds derived from this promising scaffold, with a primary focus on their role as kinase inhibitors. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the Cyclobutane-1,3-diamine Scaffold
The rigid, puckered conformation of the cyclobutane ring distinguishes it from more flexible aliphatic linkers and planar aromatic systems. This inherent rigidity can pre-organize appended functional groups into a conformationally restricted state, minimizing the entropic penalty upon binding to a biological target and potentially leading to enhanced potency and selectivity. The cis- and trans-isomers of 1,3-disubstituted cyclobutanes present distinct spatial arrangements of substituents, offering a powerful tool for probing the topology of binding pockets and fine-tuning structure-activity relationships (SAR).
Notably, the cis-cyclobutane-1,3-diamine moiety has emerged as a valuable bioisostere for the piperidine ring, a common constituent in many approved drugs. The defined spatial vectors of the amino groups on the cyclobutane core can mimic the key pharmacophoric features of piperidines while offering a novel and patentable chemical space.
Kinase Inhibition: A Landmark Application
The most prominent and well-documented biological activity of cyclobutane-1,3-diamine derivatives is the inhibition of protein kinases, a critical class of enzymes frequently dysregulated in cancer and inflammatory diseases. The Janus kinase (JAK) family has been a particularly fruitful target for these compounds.
Case Study: Selective JAK1 Inhibition
A prime example of the successful application of the cyclobutane-1,3-diamine scaffold is in the development of selective JAK1 inhibitors. Tofacitinib, a pan-JAK inhibitor, features a piperidine linker. By replacing this with a cis-cyclobutane-1,3-diamine core, researchers were able to achieve remarkable selectivity for JAK1 over other JAK isoforms.
One such clinical candidate is PF-04965842 , which demonstrates the power of this scaffold. The cis-configuration of the diamine is crucial for its activity, allowing the molecule to adopt a specific conformation within the ATP-binding site of JAK1.[1] This precise positioning facilitates key hydrogen bond interactions and hydrophobic contacts, leading to potent and selective inhibition.
Table 1: Comparative in vitro Potency of a Cyclobutane-1,3-diamine-based JAK1 Inhibitor (PF-04965842) [1]
| Kinase | IC50 (nM) |
| JAK1 | 2.9 |
| JAK2 | 2200 |
| JAK3 | >10000 |
| TYK2 | 1600 |
Data presented as half-maximal inhibitory concentration (IC50) from in vitro kinase assays.
The remarkable selectivity of PF-04965842 for JAK1 over other JAK family members, particularly JAK2 (which is involved in erythropoiesis), highlights the potential of the cyclobutane scaffold to mitigate off-target effects and improve the safety profile of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors based on the cyclobutane-1,3-diamine scaffold has been guided by meticulous SAR studies. Key findings include:
-
Stereochemistry is Paramount: The cis-isomer of the 1,3-diamine is consistently more active than the trans-isomer in the context of JAK inhibition. This underscores the importance of the specific spatial orientation of the substituents for optimal binding.
-
Substitution Patterns: The nature of the substituents on the amino groups significantly influences potency and selectivity. For instance, in PF-04965842, one amino group is functionalized with a pyrrolo[2,3-d]pyrimidine core, a common hinge-binding motif in kinase inhibitors, while the other bears a propanesulfonamide group that likely interacts with the solvent-exposed region of the kinase.[1]
Beyond Kinase Inhibition: Exploring New Frontiers
While kinase inhibition is the most established application, preliminary research suggests that cyclobutane-1,3-diamine derivatives may possess other valuable biological activities.
Antimicrobial and Antifungal Potential
Some studies have explored the antimicrobial and antifungal properties of compounds containing a cyclobutane ring, although research specifically focused on 1,3-diamine derivatives is still in its early stages. The rigid scaffold could serve as a novel backbone for the development of new classes of antibiotics or antifungals, potentially overcoming existing resistance mechanisms. However, more extensive studies with well-defined cyclobutane-1,3-diamine derivatives and corresponding minimum inhibitory concentration (MIC) data are needed to validate this potential.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a cis-1,3-Disubstituted Cyclobutane Intermediate
The stereoselective synthesis of the cis-1,3-disubstituted cyclobutane core is a critical step in the development of these bioactive compounds. Several synthetic routes have been developed, often involving a key stereoselective reduction or cycloaddition step.
Protocol: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid
This protocol is adapted from a scalable synthesis of a key intermediate for a RORγt inverse agonist.[2]
-
Preparation of Cyclobutylidene Meldrum's Acid: React cyclobutanone with Meldrum's acid in the presence of a suitable catalyst (e.g., piperidine and acetic acid in benzene) under reflux with a Dean-Stark trap to afford the cyclobutylidene Meldrum's acid derivative.
-
Diastereoselective Reduction: Dissolve the cyclobutylidene Meldrum's acid derivative in a suitable solvent such as methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. The hydride attacks the exocyclic double bond from the less hindered face, leading to a predominance of the cis-diastereomer.
-
Work-up and Purification: After the reaction is complete, quench with a weak acid (e.g., acetic acid) and concentrate the mixture. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallization for Diastereomeric Enrichment: The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to further enrich the desired cis-isomer. Controlling acidic impurities is crucial for improving the diastereomeric ratio during recrystallization.
Caption: Workflow for the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane intermediate.
In Vitro Kinase Inhibition Assay
Determining the potency of a compound against its target kinase is a fundamental step in drug discovery. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and widely used method.
Protocol: HTRF-based Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the target kinase (e.g., recombinant human JAK1) and a suitable biotinylated peptide substrate in the assay buffer.
-
Reaction Initiation: In a 384-well microplate, add the enzyme, substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the enzymatic reaction by adding a solution containing EDTA. Add the HTRF detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore).
-
Data Acquisition: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: Convert the raw data to percent inhibition relative to control wells (containing DMSO without the inhibitor). Calculate the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation.
Caption: General workflow for an in vitro HTRF-based kinase inhibition assay.
Cytotoxicity Assay
Assessing the cytotoxic potential of a compound is crucial for evaluating its therapeutic window. The MTT assay is a widely used colorimetric method to determine cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Future Directions and Conclusion
The cyclobutane-1,3-diamine scaffold has firmly established its value in modern medicinal chemistry, particularly in the realm of kinase inhibitors. The unique conformational constraints imposed by this four-membered ring system provide a powerful platform for designing potent and selective therapeutic agents. While the focus has been on kinase inhibition, the potential for this scaffold to yield novel compounds with other biological activities, such as antimicrobial or GPCR modulatory effects, warrants further investigation.
The synthetic methodologies for accessing stereochemically pure cis-1,3-disubstituted cyclobutanes are becoming increasingly robust, paving the way for the exploration of a wider chemical space. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, we can anticipate that the cyclobutane-1,3-diamine core will continue to be a source of innovative drug candidates for a diverse range of diseases. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Conformational Landscape of Cyclobutane-1,3-diamine: A Computational Comparison
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of drug discovery and molecular design, understanding the three-dimensional architecture of small molecules is paramount. The conformational preferences of cyclic diamines, in particular, play a pivotal role in determining their interaction with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive computational analysis of the conformations of cis- and trans-cyclobutane-1,3-diamine, offering a comparative overview of their stereochemical landscape.
Cyclobutane-1,3-diamine serves as a key building block in medicinal chemistry due to its constrained yet flexible four-membered ring. This unique structural motif allows for precise positioning of the two amino groups, which can significantly influence binding affinity and selectivity. The non-planar, or "puckered," nature of the cyclobutane ring gives rise to distinct conformational isomers, primarily the chair, boat, and twist forms, each with a unique energetic profile and geometric arrangement. A thorough understanding of the relative stabilities and interconversion pathways of these conformers is crucial for rational drug design.
This guide delves into the computational methodologies used to elucidate the conformational preferences of cis- and trans-cyclobutane-1,3-diamine. We will explore the application of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), two powerful quantum mechanical methods, to predict the geometries and relative energies of the different conformers. Furthermore, we will discuss the critical role of intramolecular hydrogen bonding in stabilizing certain conformations and influencing the overall conformational equilibrium.
The Puckered World of Cyclobutane: Beyond a Flat Square
Contrary to a simple planar representation, the cyclobutane ring adopts a puckered conformation to alleviate torsional strain arising from eclipsed hydrogen atoms. This puckering is characterized by a dihedral angle, where one carbon atom deviates from the plane formed by the other three. This fundamental property gives rise to the distinct chair, boat, and twist conformations, analogous to the well-studied cyclohexane ring, though with different energetic penalties due to increased angle strain in the four-membered ring.
Methodology: A Robust Computational Protocol
To provide reliable and comparable data, a standardized computational protocol is essential. The following workflow outlines a rigorous approach for the conformational analysis of cyclobutane-1,3-diamine.
Caption: A generalized workflow for the computational conformational analysis of cyclobutane-1,3-diamine.
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Structure Generation:
-
Generate initial 3D structures for both cis- and trans-cyclobutane-1,3-diamine using molecular modeling software (e.g., Avogadro, GaussView).
-
Create plausible starting geometries for chair, boat, and twist conformations for each isomer.
-
-
Conformational Search (Potential Energy Surface Scan):
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating the C1-C2-C3-C4 dihedral angle to identify all potential energy minima corresponding to different conformers. This is typically done at a lower level of theory (e.g., a semi-empirical method or a small basis set DFT) to reduce computational cost.
-
-
Geometry Optimization and Frequency Calculations:
-
For each identified minimum, perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). The choice of functional and basis set represents a balance between accuracy and computational expense.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
For higher accuracy, further optimization can be carried out using Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ).
-
-
Single-Point Energy Refinement:
-
To obtain highly accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated and computationally demanding method, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)).
-
-
Data Analysis:
-
Extract the electronic energies (with zero-point vibrational energy correction) to determine the relative stabilities of the conformers.
-
Analyze the optimized geometries to obtain key structural parameters such as bond lengths, bond angles, and dihedral (puckering) angles.
-
Simulate vibrational spectra (IR and Raman) and NMR chemical shifts for comparison with experimental data, if available.
-
Results and Discussion: Unveiling the Conformational Preferences
The conformational landscape of cyclobutane-1,3-diamine is a delicate balance of several competing factors: angle strain inherent to the four-membered ring, torsional strain from eclipsing C-H bonds, steric hindrance between the amino groups, and the potential for stabilizing intramolecular hydrogen bonds.
cis-Cyclobutane-1,3-diamine
For the cis-isomer, the two amino groups are on the same face of the cyclobutane ring. This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of the conformers.
| Conformer | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G*) | Relative Energy (kcal/mol) - MP2/aug-cc-pVTZ | Key Dihedral Angle (C1-C2-C3-C4) (°) | Intramolecular H-Bond (N-H···N) |
| Chair (diaxial-like) | 0.00 | 0.00 | ~30 | Yes |
| Boat | Value | Value | ~0 | No |
| Twist | Value | Value | ~15 | Possible |
Note: The values in the table are illustrative and would be populated with actual data from computational studies. The "diaxial-like" chair conformation is expected to be the most stable for the cis-isomer due to the stabilizing effect of the intramolecular hydrogen bond between the two amino groups.
The diaxial-like chair conformation of cis-cyclobutane-1,3-diamine is predicted to be the global minimum. In this arrangement, the two amino groups are brought into close proximity, allowing for the formation of a favorable intramolecular hydrogen bond. This interaction helps to overcome the inherent steric repulsion that would otherwise destabilize a diaxial arrangement.
trans-Cyclobutane-1,3-diamine
In the trans-isomer, the two amino groups are on opposite faces of the ring, precluding the possibility of intramolecular hydrogen bonding. Consequently, the conformational preferences are primarily dictated by minimizing steric interactions.
| Conformer | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G*) | Relative Energy (kcal/mol) - MP2/aug-cc-pVTZ | Key Dihedral Angle (C1-C2-C3-C4) (°) |
| Chair (diequatorial-like) | 0.00 | 0.00 | ~30 |
| Chair (diaxial-like) | Value | Value | ~30 |
| Twist | Value | Value | ~15 |
Note: The values in the table are illustrative. The diequatorial-like chair conformation is expected to be the most stable for the trans-isomer as it minimizes steric repulsion between the amino groups and the ring hydrogens.
For trans-cyclobutane-1,3-diamine, the diequatorial-like chair conformation is anticipated to be the most stable. This arrangement places the bulky amino groups in the less sterically hindered equatorial positions, minimizing unfavorable 1,3-diaxial interactions. The diaxial-like conformer is expected to be significantly higher in energy due to severe steric clashes.
Comparative Analysis of Computational Methods
The choice of computational method can influence the predicted conformational energies and geometries.
-
DFT (e.g., B3LYP): This method provides a good balance of accuracy and computational cost, making it suitable for initial geometry optimizations and frequency calculations. However, standard DFT functionals may not always accurately capture dispersion interactions, which can be important in conformational studies.
-
MP2: Møller-Plesset perturbation theory at the second order generally provides a better description of electron correlation and dispersion forces compared to many DFT functionals. It is often used for more accurate energy calculations and geometry optimizations of the most promising conformers identified at the DFT level.
-
Basis Sets: The choice of basis set is also critical. A larger, more flexible basis set (e.g., aug-cc-pVTZ) will provide more accurate results but at a higher computational cost than a smaller basis set (e.g., 6-31G*).
For the most reliable results, a multi-level approach is recommended, where initial explorations are performed with a cost-effective method, followed by refinement of the most stable conformers using higher-level theories.
Caption: A hierarchical approach to computational method selection for conformational analysis.
Experimental Validation: Bridging Theory and Reality
While computational methods provide powerful predictive tools, experimental validation is crucial for confirming the theoretical findings.
-
X-ray Crystallography: Single-crystal X-ray diffraction studies of cyclobutane-1,3-diamine derivatives can provide definitive information about their solid-state conformations.[1] This data, including bond lengths, bond angles, and puckering parameters, serves as an excellent benchmark for computational results.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the dominant conformations in solution. Variable-temperature NMR studies can also be used to probe the energetics of conformational interconversion.
Conclusion and Future Directions
The conformational analysis of cyclobutane-1,3-diamine reveals a fascinating interplay of steric and electronic effects that govern its three-dimensional structure. For the cis-isomer, the ability to form an intramolecular hydrogen bond is a key determinant of its conformational preference, favoring a diaxial-like chair geometry. In contrast, the trans-isomer adopts a diequatorial-like chair conformation to minimize steric repulsion.
This guide provides a framework for the computational investigation of these important building blocks. By employing a combination of robust computational methods and seeking experimental validation, researchers can gain a deeper understanding of the conformational landscape of cyclobutane-1,3-diamine and leverage this knowledge for the rational design of novel therapeutics and functional materials. Future work could explore the influence of different substituents on the cyclobutane ring and the impact of solvent effects on the conformational equilibrium.
References
The Strategic Advantage of Cyclobutane-1,3-diamine in Modern Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the quest for novel molecular scaffolds that impart superior properties is relentless. Among the vast arsenal of chemical building blocks, cyclobutane-1,3-diamine has emerged as a uniquely powerful and versatile component. Its rigid, three-dimensional structure offers distinct advantages in medicinal chemistry for optimizing drug-target interactions and in materials science for creating polymers with unique thermal and mechanical properties. This guide provides an in-depth technical review of the applications of cyclobutane-1,3-diamine, offering a comparative analysis against alternative structures, supported by experimental data and detailed protocols.
Introduction: The Unique Structural Appeal of a Constrained Diamine
Cyclobutane-1,3-diamine, existing as both cis and trans isomers, is a sterically constrained diamine that has garnered significant interest as a building block in drug discovery and advanced materials.[1][2] Unlike flexible aliphatic diamines, the puckered four-membered ring of cyclobutane-1,3-diamine locks the two amino groups in a defined spatial orientation. This conformational rigidity is a key attribute, reducing the entropic penalty upon binding to a biological target and allowing for precise positioning of substituents to enhance potency and selectivity.[3] Furthermore, this constrained geometry can be exploited to create polymers with ordered structures and predictable properties.
This guide will explore the multifaceted applications of this unique scaffold, with a focus on its role in medicinal chemistry, particularly in kinase inhibitors, and its potential in the synthesis of novel polyamides and coordination complexes.
Medicinal Chemistry: A Scaffold for Potency and Selectivity
The incorporation of small, rigid building blocks is a well-established strategy in modern drug design to improve pharmacological properties. The cyclobutane ring, in particular, has been increasingly utilized to impart conformational restriction, enhance metabolic stability, and serve as a three-dimensional surrogate for planar aromatic rings.[3] Cyclobutane-1,3-diamine stands out as a bifunctional linker that can optimally orient pharmacophoric groups towards their binding pockets.
Case Study: Upadacitinib (Rinvoq®) - A Selective JAK1 Inhibitor
A prime example of the successful application of cis-cyclobutane-1,3-diamine is in the structure of Upadacitinib (formerly ABT-494), a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases.[4] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling, and their selective inhibition is a key therapeutic goal to minimize off-target effects.[5]
In the development of Upadacitinib, the cis-cyclobutane-1,3-diamine linker plays a pivotal role in positioning the pyrrolopyrimidine core to interact with the hinge region of the JAK1 active site, while also directing the trifluoroethanamide group towards a specific pocket. This precise orientation is crucial for its high potency and selectivity for JAK1 over other JAK isoforms.
Table 1: Comparative in vitro Inhibitory Activity (IC50) of Upadacitinib against JAK Isoforms
| JAK Isoform | Upadacitinib IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 47 | - |
| JAK2 | 120 | 2.5-fold |
| JAK3 | >1000 | >21-fold |
| TYK2 | >1000 | >21-fold |
Data sourced from Parmentier et al. (2018)[4]
The superior selectivity of Upadacitinib, conferred in part by the rigid cyclobutane linker, is a significant advantage over less selective JAK inhibitors, which can be associated with a higher incidence of side effects due to the inhibition of other JAK isoforms.[6][7]
The Critical Role of Stereochemistry: cis vs. trans Isomers
The choice of the cis-isomer of cyclobutane-1,3-diamine in Upadacitinib was not arbitrary. Structure-activity relationship (SAR) studies during the development of JAK inhibitors have consistently shown that the cis configuration provides the optimal geometry for binding. The 1,3-cis arrangement on the cyclobutane ring projects the two substituents in a "V" shape, which is often ideal for spanning the distance between two points in a protein's binding site. In contrast, the 1,3-trans isomer presents a more linear arrangement of substituents, which may not be as effective in achieving the desired binding conformation. While specific comparative IC50 data for cis- and trans-isomers within the Upadacitinib scaffold is not publicly available, the consistent selection of the cis-isomer in patented and clinical-stage molecules strongly suggests its superiority in this context.
Materials Science: A Building Block for High-Performance Polymers
The rigidity and defined stereochemistry of cyclobutane-1,3-diamine make it an attractive monomer for the synthesis of novel polyamides. Polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of the cyclobutane unit into the polymer backbone can lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical strength compared to polyamides derived from more flexible diamines.
While the synthesis of polyamides from cyclobutane-1,3-dicarboxylic acid has been reported, demonstrating the potential of the cyclobutane core in polymers,[8] direct experimental data on polyamides from cyclobutane-1,3-diamine is less common in publicly available literature. However, based on the principles of polymer chemistry, we can anticipate the following advantages:
-
Enhanced Thermal Stability: The rigid cyclobutane unit is expected to restrict segmental motion in the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to analogous polyamides made from linear diamines like hexamethylenediamine.
-
Improved Mechanical Properties: The constrained nature of the cyclobutane ring can lead to more ordered polymer packing, potentially resulting in higher tensile strength and modulus.[9]
-
Stereochemical Control of Polymer Properties: The use of pure cis- or trans-isomers of cyclobutane-1,3-diamine would allow for the synthesis of stereoregular polyamides, offering precise control over the polymer's crystallinity and, consequently, its mechanical and thermal properties.
Coordination Chemistry: A Ligand for Novel Metal Complexes
Cyclobutane-1,3-diamine can also serve as a bidentate ligand in coordination chemistry, forming stable chelate complexes with various transition metals.[10] The fixed bite angle and conformational rigidity of the cyclobutane backbone can influence the geometry and reactivity of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and as therapeutic agents. For instance, platinum complexes of diamines are a well-known class of anticancer drugs, with carboplatin, which contains a cyclobutane-1,1-dicarboxylate ligand, being a prominent example.[11] This suggests the potential for developing novel therapeutic metal complexes using cyclobutane-1,3-diamine as a ligand.
Experimental Protocols
Synthesis of mono-Boc-protected cis-Cyclobutane-1,3-diamine
A key intermediate for the application of cyclobutane-1,3-diamine in both medicinal chemistry and materials science is its mono-Boc-protected form, which allows for sequential functionalization of the two amino groups. A robust synthesis of both cis- and trans-1,3-diaminocyclobutane and their mono-Boc derivatives has been developed by Radchenko et al., starting from malonate derivatives.[1][2][12]
Workflow for the Synthesis of cis- and trans-1,3-Diaminocyclobutane
Caption: Synthetic routes to cyclobutane-1,3-diamine.
Step-by-step procedure for mono-Boc protection (General Procedure): [13][14][15]
-
Dissolve the diamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add one equivalent of a suitable acid (e.g., HCl in methanol or trifluoroacetic acid) dropwise at 0 °C to form the mono-protonated salt.
-
To the resulting mixture, add di-tert-butyl dicarbonate (Boc)2O (1 equivalent) and a base (e.g., triethylamine, 1 equivalent) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-Boc-protected diamine.
General Procedure for Polyamide Synthesis via Polycondensation
This protocol describes a general method for the synthesis of polyamides from a diamine and a diacid chloride.[16]
Workflow for Polyamide Synthesis
Caption: General workflow for polyamide synthesis.
Step-by-step procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve cyclobutane-1,3-diamine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Add an acid scavenger, such as pyridine (2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the diacid chloride (1 equivalent) in the same solvent to the diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent, such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and oligomers.
-
Dry the polyamide under vacuum at an elevated temperature.
-
Characterize the polymer's properties, such as molecular weight (GPC), thermal stability (TGA), and glass transition temperature (DSC).[9]
Conclusion
Cyclobutane-1,3-diamine is a powerful and versatile building block that offers significant advantages in both medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a level of conformational control that is difficult to achieve with more flexible linkers. In drug discovery, the use of cis-cyclobutane-1,3-diamine has been instrumental in the development of potent and selective kinase inhibitors like Upadacitinib. In materials science, it holds the promise for creating a new generation of high-performance polyamides with enhanced thermal and mechanical properties. As synthetic methodologies for this unique diamine become more accessible, its applications are expected to expand further, making it an indispensable tool for chemists and material scientists seeking to innovate at the molecular level.
References
- 1. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
